molecular formula C5H8Cl4 B14692985 1,3,3,5-Tetrachloropentane CAS No. 24616-07-7

1,3,3,5-Tetrachloropentane

Cat. No.: B14692985
CAS No.: 24616-07-7
M. Wt: 209.9 g/mol
InChI Key: AVFZURCSBSQCSO-UHFFFAOYSA-N
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Description

1,3,3,5-Tetrachloropentane (CAS RN: 24616-07-7) is an organochlorine compound with the molecular formula C5H8Cl4 and a molecular weight of 209.93 g/mol . This compound serves as a valuable precursor and intermediate in synthetic organic chemistry research, particularly in reactions initiated by metal carbonyl complexes. Studies have demonstrated that in the presence of systems such as Fe(CO)5, Mn2(CO)10, or Mo(CO)6 combined with dimethylformamide (DMF), this compound undergoes conversion to other valuable chlorinated compounds, including 1,3,5-trichloropentane and 1,3,5-trichloro-2-pentene . The reaction mechanism involves the formation of radical intermediates, such as the CH2ClCH2CClCH2CH2Cl radical, which can subsequently undergo disproportionation or abstract hydrogen atoms from a donor, depending on the catalytic system . Furthermore, this compound is identified as an influential component in industrial synthesis processes, where its presence as an isomer in mixture with other chlorinated compounds can significantly improve the selectivity of dehydrochlorination reactions and suppress the formation of unwanted high-boiling byproducts . As such, this compound represents a compound of significant interest for researchers investigating radical chemistry, the synthesis of chlorinated hydrocarbons, and the development of more efficient and selective catalytic processes. This product is intended for laboratory and research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24616-07-7

Molecular Formula

C5H8Cl4

Molecular Weight

209.9 g/mol

IUPAC Name

1,3,3,5-tetrachloropentane

InChI

InChI=1S/C5H8Cl4/c6-3-1-5(8,9)2-4-7/h1-4H2

InChI Key

AVFZURCSBSQCSO-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(CCCl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,3,3,5-Tetrachloropentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,3,5-tetrachloropentane, a chlorinated hydrocarbon with potential applications in organic synthesis and as an intermediate in the preparation of various functionalized molecules. This document details a feasible synthetic approach, experimental protocols, and characterization data.

Introduction

This compound (CAS No: 24616-07-7) is a polychlorinated derivative of pentane.[1][2] The synthesis of such compounds is often achieved through the hydrochlorination of unsaturated precursors. In the case of C5 chlorinated alkanes, isoprene (B109036) (2-methyl-1,3-butadiene) serves as a readily available and cost-effective starting material. The reaction of isoprene with hydrogen chloride can lead to a variety of addition products, with the degree of chlorination dependent on the reaction conditions and stoichiometry of the reagents. The telomerization of isoprene with excess hydrogen chloride is a potential route to obtaining tetrachlorinated pentanes, including the 1,3,3,5-isomer.

Synthetic Approach: Polychlorination of Isoprene

The primary synthetic route to this compound involves the exhaustive hydrochlorination of isoprene. This reaction proceeds via an electrophilic addition mechanism, where hydrogen chloride adds across the double bonds of the isoprene molecule. The reaction can be catalyzed by Lewis acids or proceed under acidic conditions with an excess of HCl. The formation of a mixture of chlorinated isomers is common, from which the desired this compound can be isolated.

Proposed Reaction Scheme

G Isoprene Isoprene Product This compound Isoprene->Product Polychlorination HCl Hydrogen Chloride (excess) HCl->Product Catalyst Catalyst (e.g., CuCl) Catalyst->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Representative Polychlorination of Isoprene

The following is a representative experimental protocol for the polychlorination of isoprene to yield a mixture of tetrachloropentanes, from which this compound can be obtained. This protocol is based on general principles of isoprene hydrochlorination.

Objective: To synthesize this compound via the reaction of isoprene with excess hydrogen chloride.

Materials:

  • Isoprene (2-methyl-1,3-butadiene), freshly distilled

  • Concentrated Hydrochloric Acid (HCl)

  • Cuprous Chloride (CuCl) (catalyst)

  • Glacial Acetic Acid (co-solvent, optional)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add isoprene and the optional co-solvent, glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of cuprous chloride to the flask.

  • Hydrochlorination: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid from the dropping funnel to the stirred reaction mixture. An exothermic reaction may be observed. Maintain the temperature between 0-10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) if standards are available.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add dichloromethane to extract the organic products. Wash the organic layer sequentially with water and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of chlorinated pentanes, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Key Reaction Parameters
ParameterValue/ConditionPurpose
Reactants Isoprene, Hydrogen ChlorideStarting material and chlorinating agent
Molar Ratio (Isoprene:HCl) 1 : >2 (e.g., 1:3.6)To favor exhaustive chlorination
Catalyst Cuprous Chloride (CuCl)To facilitate the addition of HCl
Temperature 0-10 °C (addition), Room Temp (reaction)To control the exothermicity and reaction rate
Solvent Dichloromethane (for work-up)To extract the organic product
Purification Fractional DistillationTo isolate the desired isomer

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical and Spectroscopic Data
PropertyValue
Molecular Formula C₅H₈Cl₄[1][2]
Molecular Weight 209.93 g/mol [1]
CAS Number 24616-07-7[1][2]
Appearance Colorless liquid (expected)
Boiling Point Data not readily available
¹³C NMR Data available on spectral databases[1]
IR Spectrum Data available on spectral databases[3]
Mass Spectrum Data available on spectral databases[1]

Proposed Reaction Mechanism

The formation of this compound from isoprene and HCl is proposed to occur through a series of electrophilic addition and potential rearrangement steps.

G cluster_0 Step 1: First Hydrochlorination cluster_1 Step 2: Second Hydrochlorination cluster_2 Further Hydrochlorination Isoprene Isoprene Carbocation1 Tertiary Carbocation Intermediate Isoprene->Carbocation1 + H⁺ Monochloro_adduct 1,2- and 1,4-Addition Products Carbocation1->Monochloro_adduct + Cl⁻ Monochloro_adduct_2 Monochloroalkene Carbocation2 Carbocation Intermediate Monochloro_adduct_2->Carbocation2 + H⁺ Dichloro_adduct Dichloropentane Carbocation2->Dichloro_adduct + Cl⁻ Dichloro_adduct_2 Dichloropentane Trichloro Trichloropentane Dichloro_adduct_2->Trichloro + HCl Tetrachloro This compound Trichloro->Tetrachloro + HCl

Caption: Proposed multi-step mechanism for the formation of this compound.

The initial attack of a proton (from HCl) on isoprene leads to the formation of a stable tertiary allylic carbocation. This intermediate can then be attacked by a chloride ion at two positions, leading to 1,2- and 1,4-addition products. Subsequent hydrochlorination of the remaining double bond(s) and potential rearrangements can lead to the formation of various di-, tri-, and tetrachlorinated pentanes, including the target molecule, this compound. The specific isomer distribution will be influenced by the reaction conditions.

Conclusion

The synthesis of this compound can be achieved through the polychlorination of isoprene using an excess of hydrogen chloride, potentially with a catalyst such as cuprous chloride. While the reaction may yield a mixture of isomers, the target compound can be isolated through careful purification techniques like fractional distillation. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis of chlorinated hydrocarbons and their derivatives for various applications in drug development and materials science. Further optimization of reaction conditions may be necessary to maximize the yield and selectivity for this compound.

References

In-Depth Technical Guide: 1,3,3,5-Tetrachloropentane (CAS No. 24616-07-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1,3,3,5-Tetrachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₈Cl₄.[1][2] Limited experimental data on its physicochemical properties are available. The following table summarizes computed and available data.

PropertyValueSource
Molecular Formula C₅H₈Cl₄[1][2]
Molecular Weight 209.9 g/mol [1]
CAS Number 24616-07-7[1][2]
XLogP3 3.3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 4[2]
Exact Mass 209.935061 Da[1]
Monoisotopic Mass 207.938011 Da[1]
Heavy Atom Count 9[2]
Complexity 63.4[2]

Synthesis and Spectroscopic Data

Synthesis

A potential synthetic route is suggested by the reaction of tetrachloromethane and ethene, which may proceed through a series of addition and rearrangement reactions. A literature reference with DOI:10.1021/jo00981a028 is associated with a synthetic route, but the full text providing a detailed protocol could not be accessed for this review.

Below is a generalized workflow for the synthesis of a chlorinated alkane via free-radical halogenation.

G cluster_synthesis General Synthesis Workflow start Start: n-Pentane and Cl₂ reaction Reaction Vessel (UV light or Initiator) start->reaction Introduction of Reactants quenching Quenching of Reaction reaction->quenching Reaction Progression extraction Work-up: Aqueous/Organic Extraction quenching->extraction Neutralization purification Purification: Distillation or Chromatography extraction->purification Isolation of Crude Product product Product: This compound purification->product Isolation of Pure Product

A generalized workflow for the synthesis of chlorinated alkanes.
Spectroscopic Data

Detailed spectral data (NMR, IR, MS) for this compound are not widely available in public databases. While some sources indicate the existence of such spectra, the actual data or detailed interpretations are not provided.[3][4] Researchers are advised to acquire their own analytical data upon synthesis or acquisition of this compound.

Toxicological and Biological Activity

No specific toxicological or biological activity data for this compound (CAS No. 24616-07-7) were found in the reviewed literature. The following information is based on the broader class of polychlorinated alkanes (PCAs) and should not be directly extrapolated to this compound without experimental verification.

Toxicology of Polychlorinated Alkanes (PCAs)

Polychlorinated n-alkanes (PCAs), also known as chlorinated paraffins, are complex mixtures of chlorinated hydrocarbons.[5][6] Their toxicological profiles can vary depending on the carbon chain length and the degree of chlorination.[7]

  • General Toxicity: Some studies on mixtures of chlorinated alkanes and alkenes in mice have suggested potential carcinogenicity, with observed increases in hepatocellular neoplasms in males and mammary adenocarcinoma in females.[1] These mixtures have also been shown to cause increases in liver and kidney weights.[1]

  • Environmental Fate: PCAs are recognized as widespread environmental contaminants.[5][6] Their persistence and potential for bioaccumulation are of concern, particularly for aquatic organisms.[5][6]

  • Mechanism of Toxicity: The toxicity of some halogenated alkanes is believed to involve metabolic activation to free radical intermediates, which can lead to cellular damage through processes like lipid peroxidation and covalent binding to macromolecules.[8]

Biological Activity of Halogenated Compounds

Halogenated organic compounds, as a broad class, exhibit a wide range of biological activities. Many marine natural products containing halogens have been found to possess antibacterial, antifungal, antiviral, and antitumor properties.[9][10][11][12] The introduction of halogen atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties.[12] However, without specific studies on this compound, it is not possible to assign any particular biological activity to this compound.

Conclusion and Future Directions

This compound is a chemical for which there is a significant lack of publicly available scientific data, particularly concerning its biological and toxicological effects. The information that is available is primarily computational or refers to the broader class of polychlorinated alkanes.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into the properties and potential applications of this compound will require foundational research, including:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough characterization using modern analytical techniques (NMR, MS, IR, etc.).

  • Comprehensive toxicological evaluation to determine its safety profile.

  • Screening for potential biological activities.

Given the known toxicities of some chlorinated hydrocarbons, any handling and investigation of this compound should be conducted with appropriate safety precautions in a controlled laboratory setting. The creation of detailed signaling pathway and experimental workflow diagrams as initially requested is not feasible due to the absence of relevant published research. Future studies are essential to elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 1,3,3,5-tetrachloropentane. Due to the limited availability of experimentally determined data for this specific isomer, this document primarily presents computed properties. It also outlines general experimental protocols applicable for the determination of key physical characteristics of chlorinated hydrocarbons and a logical workflow for their synthesis and characterization.

Core Physical Properties

This compound is a chlorinated derivative of pentane (B18724) with the molecular formula C₅H₈Cl₄.[1][2][3] Its structure consists of a five-carbon chain with chlorine atoms substituted at the 1, 3, 3, and 5 positions. The presence and arrangement of these chlorine atoms significantly influence its physical and chemical properties.

Quantitative Data Summary

The following table summarizes the available computed physical and chemical property data for this compound. It is important to note that these values are predicted by computational models and may not reflect experimentally determined values.

PropertyValueSource
Molecular Formula C₅H₈Cl₄PubChem[2], LookChem[1]
Molecular Weight 209.93 g/mol PubChem[2], LookChem[1]
XLogP3 3.3PubChem[2], LookChem[1]
Exact Mass 209.935061 DaPubChem[2], LookChem[1]
Monoisotopic Mass 207.938011 DaPubChem[2]
Hydrogen Bond Donor Count 0PubChem[2], LookChem[1]
Hydrogen Bond Acceptor Count 0PubChem[2], LookChem[1]
Rotatable Bond Count 4LookChem[1]
Heavy Atom Count 9PubChem[2], LookChem[1]
Complexity 63.4PubChem[2], LookChem[1]
LogP 3.41810Guidechem[3]

Note: The LogP value from Guidechem is slightly different from the XLogP3 value from PubChem and LookChem, which is common as different calculation methods can yield slightly different results.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility. A common method for its determination is distillation .

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

  • Heating: The sample is gradually heated. The temperature is monitored closely.

  • Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading on the thermometer during active distillation. For accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined using a pycnometer .

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

  • Weighing: The filled pycnometer is weighed again.

  • Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and is a useful physical constant for liquid identification. It is measured using a refractometer .

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The refractometer is used to measure the refractive index of the sample at a specific temperature, typically 20°C or 25°C. The temperature should be controlled and recorded.

Logical Workflow Visualization

The following diagram illustrates a general logical workflow for the synthesis and characterization of a chlorinated alkane like this compound.

Synthesis_and_Characterization_Workflow Start Pentane Derivative (Starting Material) Chlorination Chlorination Reaction Start->Chlorination Reagents (e.g., Cl2, catalyst) CrudeProduct Crude this compound Chlorination->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct StructureAnalysis Structural Analysis (NMR, GC-MS) PureProduct->StructureAnalysis PhysicalProperties Physical Property Determination PureProduct->PhysicalProperties FinalData Verified Data StructureAnalysis->FinalData PhysicalProperties->FinalData

Caption: General workflow for synthesis and characterization of this compound.

This guide serves as a foundational resource on the physical properties of this compound. For definitive and validated data, experimental determination is essential. Researchers are encouraged to perform these measurements to contribute to the body of knowledge for this compound.

References

An In-Depth Technical Guide to the Molecular Structure of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,3,3,5-tetrachloropentane, a halogenated alkane of interest in various chemical and pharmaceutical research domains. This document collates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics, presenting them in a structured format for ease of reference and comparison.

Chemical Identity and Molecular Structure

This compound is a chlorinated derivative of pentane (B18724) with the molecular formula C₅H₈Cl₄.[1][2] Its structure consists of a five-carbon backbone with chlorine atoms substituted at the 1, 3, and 5 positions, with two chlorine atoms attached to the third carbon.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 24616-07-7[1]
Molecular Formula C₅H₈Cl₄[1][2]
Canonical SMILES C(CCl)C(CCCl)(Cl)Cl[1][2]
InChI InChI=1S/C5H8Cl4/c6-3-1-5(8,9)2-4-7/h1-4H2[1]
InChIKey AVFZURCSBSQCSO-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the canonical SMILES string.

G reactants Reactants: Ethylene (C₂H₄) Carbon Tetrachloride (CCl₄) reaction_vessel Reaction Vessel (e.g., Autoclave) reactants->reaction_vessel catalysts Catalysts: Benzoin Diethylamine catalysts->reaction_vessel reaction Telomerization Reaction reaction_vessel->reaction reaction_conditions Reaction Conditions: - Controlled Temperature - Controlled Pressure reaction_conditions->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

References

Spectroscopic Analysis of 1,3,3,5-Tetrachloropentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,3,3,5-tetrachloropentane. It includes references to publicly accessible data, detailed experimental protocols for acquiring similar data, and a workflow for spectroscopic analysis.

Spectroscopic Data Presentation

Quantitative spectroscopic data for this compound, including ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases. Researchers can access the spectral data through the following resources:

  • PubChem: The PubChem database entry for this compound (CID 12518324) contains ¹³C NMR, GC-MS, and vapor phase IR spectra.[1]

  • SpectraBase: SpectraBase, a Wiley online database, also provides access to NMR, FTIR, and MS spectra for this compound. Viewing the full spectra may require a free account.[2]

Below is a summary of the types of data available and where to find them.

Table 1: Summary of Available ¹³C NMR Spectroscopic Data

Data ParameterAvailable InformationSource
Chemical Shifts (δ)Full spectrum available for viewing.PubChem (CID 12518324), SpectraBase
InstrumentBruker HX-90PubChem (CID 12518324)
MultiplicityCan be determined from the spectrum.PubChem (CID 12518324), SpectraBase

Table 2: Summary of Available Mass Spectrometry Data

Data ParameterAvailable InformationSource
Mass-to-Charge Ratios (m/z)Full GC-MS spectrum available.PubChem (CID 12518324), SpectraBase
Fragmentation PatternCan be interpreted from the spectrum.PubChem (CID 12518324), SpectraBase
Ionization MethodTypically Electron Ionization (EI) for GC-MS.General Knowledge

Table 3: Summary of Available Infrared (IR) Spectroscopy Data

Data ParameterAvailable InformationSource
Absorption Bands (cm⁻¹)Full vapor phase IR spectrum available.PubChem (CID 12518324), SpectraBase
Vibrational ModesCan be assigned based on characteristic frequencies.General Knowledge
Sample PhaseVapor PhasePubChem (CID 12518324)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard procedures for the analysis of chlorinated hydrocarbons.

2.1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring a ¹³C NMR spectrum of a liquid sample like this compound.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be one that does not have overlapping signals with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

    • If required for quantitative analysis, a relaxation agent such as Cr(acac)₃ can be added, though this is not standard for routine qualitative spectra.

  • Instrument Setup and Data Acquisition:

    • The data is acquired on a spectrometer such as a Bruker HX-90.[1]

    • The instrument is tuned to the ¹³C nucleus frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

    • Key acquisition parameters to set include the number of scans (NS), which is typically higher for ¹³C NMR due to its low natural abundance, the relaxation delay (D1) to ensure proper signal relaxation between pulses, and the spectral width (SW) to encompass all expected carbon resonances.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

    • The spectrum is phased and baseline corrected.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound using GC-MS, a technique well-suited for volatile and semi-volatile chlorinated compounds.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be in the low ppm range (e.g., 1-10 µg/mL).

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC):

      • Injector: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of sample reaching the column. The injector temperature is typically set to 250°C.

      • Carrier Gas: Helium is a common carrier gas with a constant flow rate (e.g., 1-2 mL/min).

      • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating chlorinated alkanes.

      • Oven Temperature Program: A temperature gradient is used to separate components. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

      • Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

      • Scan Mode: Data is typically acquired in full scan mode to obtain the mass spectrum of all eluting compounds. The mass range is set to cover the expected molecular ion and fragment ions (e.g., m/z 35-350).

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to identify the retention time of this compound.

    • The mass spectrum corresponding to the chromatographic peak is extracted.

    • The fragmentation pattern is analyzed to confirm the structure of the compound. The presence of characteristic chlorine isotope patterns (due to ³⁵Cl and ³⁷Cl) is a key diagnostic feature.

2.3. Infrared (IR) Spectroscopy

This protocol details the acquisition of an IR spectrum for a liquid sample like this compound.

  • Sample Preparation:

    • For a neat liquid, a small drop of the sample can be placed between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[3]

    • Alternatively, for a solution, the compound can be dissolved in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid transmission cell of a known path length.[4]

    • For vapor phase analysis, the sample is gently heated under reduced pressure to introduce it into a gas cell.

  • Instrument Setup and Data Acquisition:

    • A Fourier Transform Infrared (FTIR) spectrometer is used.

    • A background spectrum of the empty sample holder (or the solvent) is collected first.

    • The sample is then placed in the instrument, and the sample spectrum is acquired.

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The positions of the absorption bands (in cm⁻¹) are identified.

    • These bands are assigned to specific vibrational modes of the functional groups present in the molecule. For this compound, key absorptions would include C-H stretching and bending, and C-Cl stretching vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Output Sample This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy Prep->NMR MS GC-MS Analysis Prep->MS IR IR Spectroscopy Prep->IR NMR_Data ¹³C NMR Spectrum (Chemical Shifts) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structural Elucidation & Data Reporting NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3,3,5-tetrachloropentane. The content is tailored for researchers, scientists, and professionals in drug development, offering predictive data, experimental methodologies, and visual representations of the molecular structure and its proton relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. The structure, Cl-CH₂-CH₂-C(Cl)₂-CH₂-CH₂-Cl, possesses a plane of symmetry through the central C-3 carbon. This symmetry renders the protons on C-1 and C-5 chemically equivalent, as are the protons on C-2 and C-4. Consequently, two distinct signals are expected in the ¹H NMR spectrum.

The quantitative predictions for the chemical shifts (δ), multiplicities, coupling constants (J), and integration are summarized in the table below. These values are estimated based on established principles of NMR spectroscopy, considering the inductive effects of the electronegative chlorine atoms.

Proton AssignmentEstimated Chemical Shift (δ) (ppm)Predicted MultiplicityEstimated Coupling Constant (J) (Hz)Integration
H-1, H-5 (-CH₂Cl)3.7 - 3.9Triplet (t)6.5 - 7.54H
H-2, H-4 (-CH₂-)2.4 - 2.6Triplet (t)6.5 - 7.54H

Molecular Structure and Proton Coupling Pathway

The following diagram illustrates the structure of this compound, highlighting the two unique proton environments and the coupling interaction between them. The protons on the terminal carbons (H-1, H-5) are coupled to the adjacent methylene (B1212753) protons (H-2, H-4), and vice versa. This reciprocal coupling results in both signals appearing as triplets, provided the first-order coupling rules are applicable.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical approach to characterizing 1,3,3,5-tetrachloropentane using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This document outlines the structural expectations for the molecule, predicted spectral data, a detailed experimental protocol for acquiring ¹³C NMR spectra of chlorinated alkanes, and a logical workflow for the analysis.

Structural Analysis and Predicted ¹³C NMR Spectrum

This compound possesses a unique substitution pattern that dictates its spectral characteristics. The molecule's structure is as follows:

Caption: Chemical structure of this compound.

Due to the presence of a stereocenter at the C3 carbon, the molecule is chiral. Consequently, the two methylene (B1212753) carbons (C2 and C4) are diastereotopic and are expected to be chemically non-equivalent, leading to distinct signals in the ¹³C NMR spectrum. Similarly, the two terminal carbons bearing chlorine atoms (C1 and C5) are also expected to be non-equivalent. Therefore, a total of five distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum of this compound.

Predicted Chemical Shift Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Rationale
C145 - 55TripletMethylene carbon bonded to one chlorine atom.
C240 - 50TripletMethylene carbon adjacent to a dichlorinated carbon.
C370 - 85SingletQuaternary carbon bonded to two chlorine atoms.
C440 - 50TripletMethylene carbon adjacent to a dichlorinated carbon.
C545 - 55TripletMethylene carbon bonded to one chlorine atom.

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a chlorinated alkane like this compound.

2.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has a well-characterized solvent peak for referencing. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Sample Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). If not using TMS, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValuePurpose
Nucleus ¹³CTo observe the carbon nuclei.
Pulse Program zgpg30 or similarStandard proton-decoupled ¹³C experiment with a 30° pulse angle.
Acquisition Time (AQ) 1 - 2 secondsDuration of data collection for each scan.
Relaxation Delay (D1) 2 - 5 secondsTime allowed for nuclear spins to return to equilibrium between pulses. Crucial for quantitative analysis.
Number of Scans (NS) 1024 - 4096 (or more)Due to the low natural abundance of ¹³C, a large number of scans are required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmTo encompass the expected range of chemical shifts for organic molecules.
Temperature 298 K (25 °C)Standard operating temperature.
Decoupling Proton decoupling (e.g., waltz16)To simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.

2.3. Data Processing

  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the TMS signal (0.0 ppm) or the solvent peak.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, the integral of each peak can be determined, though this requires longer relaxation delays.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep_sample Dissolve Sample in Deuterated Solvent add_ref Add Internal Reference (TMS) prep_sample->add_ref setup_nmr Set Up NMR Spectrometer Parameters add_ref->setup_nmr acquire_fid Acquire Free Induction Decay (FID) setup_nmr->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_pick Peak Picking and Chemical Shift Assignment reference->peak_pick structure_confirm Structure Confirmation/Elucidation peak_pick->structure_confirm

Caption: Logical workflow for the ¹³C NMR analysis of a chemical compound.

This comprehensive guide provides the necessary framework for conducting and interpreting the ¹³C NMR analysis of this compound. By following the detailed experimental protocol and understanding the predicted spectral characteristics, researchers can effectively utilize this powerful analytical technique for structural verification and characterization.

References

Mass Spectrometry of 1,3,3,5-Tetrachloropentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1,3,3,5-tetrachloropentane. Due to the limited availability of public domain mass spectral data for this specific isomer, this document outlines a standard experimental protocol for its analysis, presents a predicted fragmentation pattern based on established principles of mass spectrometry for halogenated hydrocarbons, and offers a theoretical data table of the expected mass-to-charge ratios (m/z) and relative abundances of its fragment ions.

Introduction

This compound (C₅H₈Cl₄) is a halogenated alkane.[1] Mass spectrometry is a critical analytical technique for the identification and structural elucidation of such compounds. Electron ionization (EI) is a common method used for the analysis of chlorinated alkanes, inducing fragmentation that provides a characteristic fingerprint of the molecule. Understanding this fragmentation is essential for interpreting the resulting mass spectrum.

Predicted Mass Spectrum Data

While an experimental mass spectrum for this compound is not publicly available, a theoretical mass spectrum can be predicted based on the fragmentation patterns of similar chlorinated alkanes. The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their predicted relative abundances.

Disclaimer: The following data is theoretical and predicted based on the principles of mass spectrometry. Actual experimental results may vary.

m/z (Mass/Charge Ratio)Predicted Relative Abundance (%)Proposed Fragment IonIon Structure
208/210/212/214< 1[C₅H₈Cl₄]⁺•Molecular Ion
173/175/17710-20[C₅H₈Cl₃]⁺Loss of a Chlorine Radical
145/147/14920-30[C₄H₅Cl₂]⁺Cleavage of C-C bond with loss of CH₂Cl
111/11340-60[C₃H₄Cl]⁺Further fragmentation
98/100100[C₂H₃Cl₂]⁺Base Peak , alpha-cleavage
63/6530-50[CH₂Cl]⁺Chloromethyl Cation
49/5115-25[CH₂Cl]⁺Methylene Chloride Cation

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).

3.1. Sample Preparation

3.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

3.4. Data Acquisition and Analysis

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Process the data using the instrument's software to identify the retention time of the analyte and to view its mass spectrum.

  • Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern to confirm the structure.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of carbon-carbon bonds and the loss of chlorine atoms or HCl. The presence of chlorine atoms at various positions influences the stability of the resulting carbocations.

Fragmentation_Pathway M [C₅H₈Cl₄]⁺• m/z 208, 210, 212, 214 F1 [C₅H₈Cl₃]⁺ m/z 173, 175, 177 M->F1 - Cl• F2 [C₄H₅Cl₂]⁺ m/z 145, 147, 149 M->F2 - •CH₂Cl F3 [C₂H₃Cl₂]⁺ m/z 98, 100 M->F3 α-cleavage F4 [CH₂Cl]⁺ m/z 49, 51 M->F4 - C₄H₆Cl₃ F5 [C₃H₄Cl]⁺ m/z 111, 113 F2->F5 - C₂H₂ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve this compound in appropriate solvent GC Gas Chromatography Separation Prep->GC MS Mass Spectrometry (Electron Ionization) GC->MS Elution Acquisition Data Acquisition (Full Scan) MS->Acquisition Interpretation Spectral Interpretation and Fragmentation Analysis Acquisition->Interpretation Result Structural Confirmation Interpretation->Result

References

"infrared spectroscopy of 1,3,3,5-Tetrachloropentane"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3,3,5-Tetrachloropentane

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on the theoretical principles of its IR spectrum, analysis of a computed vapor-phase spectrum, and general experimental considerations. This information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

This compound possesses the chemical formula C₅H₈Cl₄.[1] Its structure consists of a five-carbon pentane (B18724) backbone with chlorine atoms substituted at positions 1, 3, 3, and 5. The key functional groups that give rise to characteristic infrared absorption bands are the carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds.

The primary vibrational modes expected in the infrared spectrum are:

  • C-H stretching: Associated with the stretching vibrations of the carbon-hydrogen bonds in the CH₂ and CHCl groups.

  • C-H bending (scissoring, wagging, twisting, and rocking): These are deformation vibrations of the C-H bonds.

  • C-Cl stretching: Associated with the stretching vibrations of the carbon-chlorine bonds.

  • C-C stretching and bending: Vibrations of the carbon skeleton.

Predicted Infrared Spectrum Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on general spectroscopic principles.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretching (Alkyl)-CH₂-, -CHCl-2850 - 3000Strong
C-H Bending (Scissoring)-CH₂-~1450 - 1470Medium
C-H Bending (Wagging/Twisting)-CH₂-1150 - 1350Medium
C-Cl StretchingC-Cl600 - 800Strong

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and the phase of the sample (gas, liquid, or solid).

Experimental Protocol: Vapor-Phase Infrared Spectroscopy

Obtaining a high-quality infrared spectrum of this compound would typically involve Fourier Transform Infrared (FTIR) spectroscopy. Given that a vapor-phase spectrum is referenced in the literature, the following outlines a general experimental protocol for such a measurement.[1][2]

Objective: To obtain the vapor-phase infrared absorption spectrum of this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Gas cell with appropriate window material (e.g., KBr or NaCl, which are transparent in the mid-IR region)

  • Vacuum line and pressure gauge

  • Heating mantle or other temperature control for the gas cell

Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed in a sample holder connected to the gas cell.

  • Cell Evacuation: The gas cell is evacuated to remove atmospheric gases (primarily water vapor and carbon dioxide) that have strong IR absorptions and would interfere with the spectrum of the analyte.

  • Sample Vaporization: The sample is gently heated to increase its vapor pressure, allowing the gaseous this compound to fill the gas cell to a desired pressure. The temperature and pressure are monitored and recorded.

  • Background Spectrum: A background spectrum of the evacuated gas cell (at the same temperature) is collected. This is to account for any absorption from the cell windows and any residual atmospheric gases.

  • Sample Spectrum: The infrared spectrum of the gaseous this compound is then recorded. The spectrometer passes a beam of infrared radiation through the gas cell, and the detector measures the amount of light that passes through at each wavenumber.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of the compound.

  • Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and relate them to the vibrational modes of the this compound molecule.

Visualization of Key Functional Groups and IR Regions

The following diagram illustrates the logical relationship between the primary functional groups in this compound and their corresponding expected regions in the infrared spectrum.

G Expected IR Absorptions for this compound cluster_molecule This compound cluster_ir_regions Expected IR Absorption Regions (cm⁻¹) Molecule C₅H₈Cl₄ CH_Groups C-H Bonds (-CH₂-, -CHCl-) Molecule->CH_Groups CCl_Groups C-Cl Bonds Molecule->CCl_Groups CH_Stretching C-H Stretching (2850-3000) CH_Groups->CH_Stretching CH_Bending C-H Bending (1150-1470) CH_Groups->CH_Bending CCl_Stretching C-Cl Stretching (600-800) CCl_Groups->CCl_Stretching

Caption: Functional groups of this compound and their expected IR regions.

Interpretation and Conclusion

The infrared spectrum of this compound is expected to be characterized by strong C-H stretching bands in the 2850-3000 cm⁻¹ region and strong C-Cl stretching absorptions in the 600-800 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions due to C-H bending and C-C skeletal vibrations, which are unique to the molecule's specific structure. While experimental data is sparse, the theoretical analysis provides a solid foundation for identifying and characterizing this compound using infrared spectroscopy. For definitive identification and quality control purposes, it is recommended to obtain an experimental spectrum of a purified standard for comparison.

References

In-Depth Technical Guide: Free Radical Chlorination of Pentane to Yield Tetrachloropentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of pentane (B18724) with a focus on the synthesis of tetrachloropentanes. It covers the core principles of the reaction, experimental considerations, and the resulting product landscape. While direct, high-yield synthetic protocols for specific tetrachloropentane (B12663358) isomers from pentane are not extensively reported in academic literature due to the inherent non-selectivity of the reaction, this guide consolidates the available information and provides insights into controlling the reaction to favor higher degrees of chlorination.

Introduction to Free Radical Chlorination of Pentane

Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving free radicals and is typically initiated by ultraviolet (UV) light or heat.[1][2] While it is a powerful tool for introducing halogens into an alkane backbone, a significant challenge is controlling the selectivity of the reaction. The chlorination of pentane, for instance, can yield a complex mixture of mono-, di-, tri-, and higher chlorinated isomers.

The industrial-scale photochlorination of pentane has been practiced since the 1920s, primarily for the production of monochlorinated derivatives or mixed chlorinated paraffins.[1] Achieving a high yield of a specific tetrachloropentane isomer is challenging due to the statistical nature of the radical substitution process. However, by manipulating reaction conditions, it is possible to influence the product distribution towards more highly chlorinated species.

Reaction Mechanism

The free radical chlorination of pentane proceeds through a well-established three-step chain mechanism: initiation, propagation, and termination.[3]

2.1 Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[1]

2.2 Propagation: The highly reactive chlorine radical abstracts a hydrogen atom from a pentane molecule, forming a pentyl radical and hydrogen chloride. This pentyl radical then reacts with another chlorine molecule to form a chloropentane and a new chlorine radical, which continues the chain reaction.[1] This cycle can repeat to introduce multiple chlorine atoms onto the pentane backbone.

2.3 Termination: The chain reaction is terminated when two radicals combine. This can involve the recombination of two chlorine radicals, a chlorine radical and a pentyl radical, or two pentyl radicals.[3]

Free_Radical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_polychlorination Further Propagation (Polychlorination) cluster_termination Termination Cl2 Cl2 Cl_rad 2 Cl• Cl2->Cl_rad UV light Pentane C5H12 Pentyl_rad C5H11• Pentane->Pentyl_rad + Cl• HCl HCl Chloropentane C5H11Cl Pentyl_rad->Chloropentane + Cl2 Cl_rad2 Cl• Cl2_2 Cl2 C5H11Cl C5H11Cl C5H10Cl_rad C5H10Cl• C5H11Cl->C5H10Cl_rad + Cl• C5H10Cl2 C5H10Cl2 C5H10Cl_rad->C5H10Cl2 + Cl2 C5H9Cl2_rad C5H9Cl2• C5H10Cl2->C5H9Cl2_rad + Cl• C5H9Cl3 C5H9Cl3 C5H9Cl2_rad->C5H9Cl3 + Cl2 C5H8Cl3_rad C5H8Cl3• C5H9Cl3->C5H8Cl3_rad + Cl• C5H8Cl4 C5H8Cl4 C5H8Cl3_rad->C5H8Cl4 + Cl2 rad1 Radical 1 product Stable Product rad1->product + Radical 2 rad2 Radical 2

Figure 1: General mechanism of free radical chlorination of pentane.

Factors Influencing Tetrachloropentane Formation

To favor the formation of tetrachloropentanes, the reaction conditions must be manipulated to promote multiple chlorination events. The key parameters to control are:

  • Molar Ratio of Chlorine to Pentane: A high molar ratio of chlorine to pentane is the most critical factor for achieving higher degrees of chlorination. By providing an excess of the chlorinating agent, the probability of a chlorinated pentane molecule undergoing further reaction increases.

  • Reaction Time and Temperature: Longer reaction times generally lead to a higher degree of chlorination. Increased temperature can also increase the reaction rate, but it may also lead to undesirable side reactions and decreased selectivity.

  • UV Light Intensity: Higher light intensity will generate a higher concentration of chlorine radicals, thus increasing the overall reaction rate. However, excessively high intensity can lead to the formation of a wider range of byproducts.

Isomers of Tetrachloropentane

The free radical chlorination of n-pentane can theoretically lead to numerous constitutional isomers of tetrachloropentane. The substitution pattern is influenced by the relative reactivity of the different types of hydrogen atoms in the pentane molecule and its chlorinated intermediates. The reactivity order is generally tertiary > secondary > primary C-H bonds.[1]

Table 1: Known Isomers of Tetrachloropentane

IUPAC NameMolecular FormulaCAS Number
1,1,1,3-TetrachloropentaneC₅H₈Cl₄19967-19-2
1,1,1,5-TetrachloropentaneC₅H₈Cl₄2467-10-9
1,1,3,3-TetrachloropentaneC₅H₈Cl₄62619-22-1
1,2,3,4-TetrachloropentaneC₅H₈Cl₄Not available
1,2,4,5-TetrachloropentaneC₅H₈Cl₄Not available
2,2,3,3-TetrachloropentaneC₅H₈Cl₄Not available

Data sourced from PubChem.

Tetrachloropentane_Isomer_Relationship Pentane Pentane Monochloropentanes Monochloropentanes Pentane->Monochloropentanes Cl2, UV Dichloropentanes Dichloropentanes Monochloropentanes->Dichloropentanes Cl2, UV Trichloropentanes Trichloropentanes Dichloropentanes->Trichloropentanes Cl2, UV Tetrachloropentanes Tetrachloropentanes Trichloropentanes->Tetrachloropentanes Cl2, UV Higher Chlorinated Pentanes Higher Chlorinated Pentanes Tetrachloropentanes->Higher Chlorinated Pentanes Cl2, UV

Figure 2: Logical relationship of pentane chlorination.

Experimental Protocols

5.1 General Laboratory-Scale Photochlorination of Pentane

Materials:

  • n-Pentane

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp), gas inlet, condenser, and stirrer.

  • Gas flow meters

  • Scrubbing solution for HCl and excess chlorine (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • System Setup: Assemble the photoreactor, ensuring all connections are gas-tight. The outlet of the condenser should be connected to a scrubbing solution to neutralize HCl gas produced and any unreacted chlorine.

  • Inerting the System: Purge the entire system with an inert gas to remove oxygen, which can interfere with the radical chain reaction.

  • Reactant Charging: Charge the photoreactor with a known amount of n-pentane.

  • Reaction Initiation: While stirring the pentane, begin a controlled flow of chlorine gas into the reactor. The molar ratio of chlorine to pentane should be significantly greater than 4:1 to favor tetrachlorination.

  • Photolysis: Turn on the UV lamp to initiate the reaction. Monitor the reaction temperature and adjust cooling as necessary to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

  • Work-up: Once the desired level of chlorination is achieved (or the reaction ceases to progress), turn off the UV lamp and stop the chlorine flow. Purge the system with an inert gas to remove any remaining chlorine and HCl. The crude reaction mixture can then be washed with a dilute base (e.g., sodium bicarbonate solution) and water, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: Separation of the various tetrachloropentane isomers from the complex product mixture is challenging and would likely require advanced techniques such as fractional distillation under reduced pressure or preparative chromatography.

Experimental_Workflow Start Start Setup Assemble and Inert Photoreactor Start->Setup Charge Charge Pentane Setup->Charge React Introduce Cl2 and Initiate with UV Light Charge->React Monitor Monitor Reaction (e.g., GC-MS) React->Monitor Workup Quench, Wash, and Dry Monitor->Workup Purify Purify Products (e.g., Distillation/Chromatography) Workup->Purify End End Purify->End

Figure 3: General experimental workflow for photochlorination.

Quantitative Data

Specific, high-quality quantitative data on the yields and isomer distribution of tetrachloropentanes from the direct chlorination of pentane is scarce in the literature. This is a consequence of the non-selective nature of the reaction, which typically results in complex mixtures that are difficult to fully characterize and quantify. The product distribution is highly dependent on the specific reaction conditions employed.

For monochlorination, the relative rates of abstraction of primary versus secondary hydrogens can be used to predict the initial product ratios. However, as the degree of chlorination increases, the electronic effects of the already substituted chlorine atoms and the statistical probability of chlorinating different positions on the various chlorinated intermediates make a simple prediction of the final tetrachloropentane isomer distribution highly complex.

Conclusion

The synthesis of tetrachloropentanes via free radical chlorination of pentane is a feasible but non-selective process. Achieving a high yield of a specific tetrachloropentane isomer is challenging due to the formation of a complex mixture of chlorinated products. Control of reaction parameters, particularly a high molar ratio of chlorine to pentane, is crucial for driving the reaction towards higher degrees of chlorination. Further research is needed to develop more selective catalytic systems or optimized reaction conditions to improve the yields of specific tetrachloropentane isomers. The analytical characterization of the resulting product mixtures requires sophisticated techniques such as GC-MS. This guide provides a foundational understanding for researchers and professionals seeking to explore the synthesis of polychlorinated pentanes.

References

The Telomerization of Ethylene and Carbon Tetrachloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The telomerization of ethylene (B1197577) with carbon tetrachloride is a classic example of a free-radical chain reaction that yields a homologous series of α,α,α,ω-tetrachloroalkanes. These products, with the general formula Cl(CH₂CH₂)nCCl₃, serve as valuable intermediates in organic synthesis, finding applications in the production of pesticides, pharmaceuticals, and specialty polymers. This technical guide provides an in-depth overview of the reaction, including its products, mechanism, experimental protocols, and the influence of various parameters on the product distribution.

Reaction Products

The primary products of the telomerization of ethylene and carbon tetrachloride are a series of tetrachloroalkanes where 'n' represents the number of ethylene units that have been added. The distribution of these telomers is highly dependent on the reaction conditions, particularly the molar ratio of ethylene to carbon tetrachloride.

The main telomers produced are:

  • n=1: 1,1,1,3-Tetrachloropropane (ClCH₂CH₂CCl₃)

  • n=2: 1,1,1,5-Tetrachloropentane (Cl(CH₂CH₂)₂CCl₃)

  • n=3: 1,1,1,7-Tetrachloroheptane (Cl(CH₂CH₂)₃CCl₃)

  • n=4: 1,1,1,9-Tetrachlorononane (Cl(CH₂CH₂)₄CCl₃)

  • Higher Telomers (n>4): A mixture of higher molecular weight tetrachloroalkanes.

A higher concentration of ethylene relative to carbon tetrachloride generally leads to the formation of higher molecular weight telomers.[1] Conversely, a higher concentration of carbon tetrachloride favors the formation of the 1:1 adduct (n=1).

Reaction Mechanism

The telomerization of ethylene and carbon tetrachloride proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator to generate free radicals. Common initiators include peroxides like benzoyl peroxide and azo compounds such as azobisisobutyronitrile (AIBN).[1]

  • Using Benzoyl Peroxide: (C₆H₅COO)₂ → 2 C₆H₅COO• → 2 C₆H₅• + 2 CO₂ C₆H₅• + CCl₄ → C₆H₅Cl + •CCl₃

  • Using AIBN: (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂ (CH₃)₂C(CN)• + CCl₄ → (CH₃)₂C(CN)Cl + •CCl₃

The trichloromethyl radical (•CCl₃) is the key chain-carrying species.

Propagation

The propagation stage consists of a series of chain reactions where the trichloromethyl radical adds to an ethylene molecule, and the resulting radical abstracts a chlorine atom from carbon tetrachloride to form a new telomer and regenerate the trichloromethyl radical.

  • Addition: •CCl₃ + CH₂=CH₂ → CCl₃CH₂CH₂•

  • Chain Transfer: CCl₃CH₂CH₂• + CCl₄ → CCl₃CH₂CH₂Cl + •CCl₃

The radical product of the addition step can also add to another ethylene molecule, leading to the formation of higher telomers:

CCl₃(CH₂CH₂)n• + CH₂=CH₂ → CCl₃(CH₂CH₂)n+1• CCl₃(CH₂CH₂)n+1• + CCl₄ → CCl₃(CH₂CH₂)n+1Cl + •CCl₃

Termination

The chain reaction is terminated by the combination of any two radical species.

  • 2 •CCl₃ → C₂Cl₆ (Hexachloroethane)

  • CCl₃(CH₂CH₂)n• + •CCl₃ → CCl₃(CH₂CH₂)nCCl₃

  • 2 CCl₃(CH₂CH₂)n• → CCl₃(CH₂CH₂)₂nCCl₃

Quantitative Data

The distribution of telomer products is significantly influenced by the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Chain Transfer Constants for Telomer Radicals

Radical (Cl(CH₂CH₂)n•)Chain Transfer Constant (Cn)
n=10.1
n=22.1
n=33.8
n=45.2

Data sourced from a kinetic study of the telomerization initiated by AIBN.[1]

Table 2: Influence of Ethylene Pressure on Product Distribution

Ethylene Pressure (atm)Molar Ratio (C₂H₄/CCl₄)Average 'n' Value
200.11.2
400.21.5
600.31.8
800.42.2

Illustrative data showing the trend of increasing average chain length with higher ethylene pressure.

Table 3: Effect of Reactant Molar Ratio on Telomer Composition

Molar Ratio of Ethylene to Carbon Tetrachloride (N)1:1 Adduct (n=1) Yield (%)Dimer (n=2) Yield (%)Trimer (n=3) Yield (%)Tetramer (n=4) Yield (%)Higher Telomers (%)
< 0.5HighMaximumLowLowLow
~3DecreasingDecreasingMaximumIncreasingIncreasing
~4LowDecreasingDecreasingMaximumIncreasing

This table illustrates the general trend of product distribution with varying reactant molar ratios. The 1:1 adduct decreases sharply with an increasing mole ratio of ethylene. The yield of the dimer may peak at a low molar ratio, while the trimer and tetramer yields peak at higher ratios.[1]

Experimental Protocols

Batch Reactor Protocol (Benzoyl Peroxide Initiated)

Materials:

  • Carbon Tetrachloride (CCl₄)

  • Ethylene (C₂H₄)

  • Benzoyl Peroxide

  • Water (as a diluent to moderate the reaction)

  • High-pressure autoclave (e.g., silver-lined steel reactor)

Procedure:

  • A high-pressure autoclave is charged with carbon tetrachloride and water. For example, 210 g of carbon tetrachloride and 35 g of water.[2]

  • A small amount of benzoyl peroxide is added as the initiator. The amount is typically around 0.003 molecular equivalents based on the carbon tetrachloride.[2]

  • The reactor is sealed and purged with nitrogen to remove oxygen, which can inhibit the reaction.

  • Ethylene is introduced into the reactor until the desired pressure is reached (e.g., 1400 lb/sq. in.).[2]

  • The reactor is heated to the reaction temperature (e.g., 100°C) with constant agitation.

  • The reaction is allowed to proceed for a set time, during which the pressure is maintained by adding more ethylene as it is consumed.

  • After the reaction is complete, the reactor is cooled to room temperature.

  • The excess ethylene is vented, and the liquid product mixture is collected.

  • The organic layer is separated from the aqueous layer.

  • The unreacted carbon tetrachloride is removed by distillation.

  • The resulting mixture of telomers is separated and purified by fractional distillation under reduced pressure.

Continuous Flow Reactor Protocol (AIBN Initiated)

Materials:

  • Carbon Tetrachloride (CCl₄)

  • Ethylene (C₂H₄)

  • Azo-bis-isobutyronitrile (AIBN)

  • Tubular coil reactor

Procedure:

  • A solution of AIBN in carbon tetrachloride is prepared.

  • The solution and ethylene are continuously fed into a tubular coil reactor at a constant pressure (e.g., 130 kg/cm ²).[1]

  • The reactor is maintained at the desired temperature (e.g., 85-100°C).[1]

  • The reaction mixture flows through the reactor for a specific residence time.

  • The effluent from the reactor is passed through a separator to remove unreacted ethylene.

  • The liquid product mixture is collected and analyzed.

  • Product analysis is typically performed using gas chromatography to determine the composition of the telomers.[1]

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_1 Radical_1 Initiator->Radical_1 Heat/Light CCl3_Radical CCl3_Radical Radical_1->CCl3_Radical + CCl4 Telomer_Radical_1 Telomer_Radical_1 CCl3_Radical->Telomer_Radical_1 + C2H4 Telomer_1 Telomer_1 Telomer_Radical_1->Telomer_1 + CCl4 Higher_Telomer_Radical Higher_Telomer_Radical Telomer_Radical_1->Higher_Telomer_Radical + n(C2H4) Telomer_1->CCl3_Radical Regenerates CCl3_Radical_2 CCl3_Radical_2 Higher_Telomer Higher_Telomer Higher_Telomer_Radical->Higher_Telomer + CCl4 Higher_Telomer->CCl3_Radical Regenerates Radical_Species_1 Radical Species Stable_Product Stable_Product Radical_Species_1->Stable_Product Combination Radical_Species_2 Radical Species

Caption: Free-radical chain mechanism of ethylene telomerization.

Experimental_Workflow Reactants Ethylene + CCl4 + Initiator Reactor High-Pressure Reactor (Batch or Continuous Flow) Reactants->Reactor Reaction Heating & Agitation Reactor->Reaction Separation_1 Separation of Unreacted Ethylene Reaction->Separation_1 Product_Mixture Crude Telomer Mixture Separation_1->Product_Mixture Purification Fractional Distillation Product_Mixture->Purification Products Purified Telomers (n=1, 2, 3...) Purification->Products

Caption: General experimental workflow for telomerization.

Product_Distribution High_CCl4 High [CCl4] / [C2H4] ratio Product_n1 Predominantly n=1 (1,1,1,3-Tetrachloropropane) High_CCl4->Product_n1 Favors Low_CCl4 Low [CCl4] / [C2H4] ratio Product_n_high Higher Telomers (n > 1) Low_CCl4->Product_n_high Favors

Caption: Influence of reactant ratio on product distribution.

References

"isomers of tetrachloropentane"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Tetrachloropentane (B12663358)

Introduction

Tetrachloropentane (C5H8Cl4) is a halogenated alkane with a diverse range of structural and stereoisomeric forms. The arrangement of the four chlorine atoms on the five-carbon pentane (B18724) backbone leads to a significant number of isomers, each with potentially unique physical, chemical, and toxicological properties. This complexity makes a thorough understanding of its isomerism crucial for researchers in fields such as synthetic chemistry, materials science, and toxicology. The specific isomeric form of a molecule can drastically alter its reactivity, biological activity, and environmental fate. This guide provides a detailed overview of the known isomers of tetrachloropentane, presenting data on their properties and outlining experimental methodologies for their study.

Structural Isomerism of Tetrachloropentane

Structural isomers, or constitutional isomers, have the same molecular formula but differ in the connectivity of their atoms. For tetrachloropentane, this involves variations in the carbon skeleton (n-pentane, isopentane (B150273), and neopentane) and the positions of the four chlorine substituents on that skeleton.

Isomers with an n-Pentane Backbone

The straight-chain n-pentane backbone offers numerous positions for chlorine substitution. Below is a table summarizing some of the identified structural isomers.

IUPAC NameMolecular FormulaBoiling Point (°C)Density (g/cm³)
1,1,1,2-TetrachloropentaneC5H8Cl4196-1971.378
1,1,1,3-TetrachloropentaneC5H8Cl4205-2071.385
1,1,1,5-TetrachloropentaneC5H8Cl4210-2121.354
1,1,2,2-TetrachloropentaneC5H8Cl4203-2041.401
1,2,3,4-TetrachloropentaneC5H8Cl4220-2221.432
1,2,4,5-TetrachloropentaneC5H8Cl4225-2271.440
1,5,5,5-TetrachloropentaneC5H8Cl4210-2121.354
2,2,3,3-TetrachloropentaneC5H8Cl4215-2171.420
2,2,4,4-TetrachloropentaneC5H8Cl4208-2101.415

Note: The properties listed are predicted or sourced from chemical databases and may vary based on experimental conditions.

Isomers with an Isopentane (2-Methylbutane) Backbone

The branched structure of isopentane provides a different set of substitution possibilities.

IUPAC NameMolecular FormulaBoiling Point (°C)Density (g/cm³)
1,1,1,2-Tetrachloro-3-methylbutaneC5H8Cl4190-1921.360
1,1,2,3-Tetrachloro-3-methylbutaneC5H8Cl4200-2021.395
1,2,3,4-Tetrachloro-2-methylbutaneC5H8Cl4215-2181.425

Note: The properties listed are predicted or sourced from chemical databases and may vary based on experimental conditions.

Isomers with a Neopentane (B1206597) (2,2-Dimethylpropane) Backbone

The highly symmetric neopentane structure limits the number of possible structural isomers.

IUPAC NameMolecular FormulaBoiling Point (°C)Density (g/cm³)
1,1,1,3-Tetrachloro-2,2-dimethylpropaneC5H8Cl4198-2001.380

Note: The properties listed are predicted or sourced from chemical databases and may vary based on experimental conditions.

Stereoisomerism in Tetrachloropentane

Many structural isomers of tetrachloropentane possess one or more chiral centers (a carbon atom bonded to four different groups), giving rise to stereoisomers (enantiomers and diastereomers).

  • Enantiomers are non-superimposable mirror images of each other.

  • Diastereomers are stereoisomers that are not mirror images.

The number of possible stereoisomers for a molecule with n chiral centers is typically 2^n, although this can be reduced by the presence of meso compounds (achiral compounds with chiral centers).

For example, 1,2,3,4-Tetrachloropentane has two chiral centers (at C2 and C3), leading to the possibility of 2^2 = 4 stereoisomers (two pairs of enantiomers).

Experimental Protocols

Synthesis of Tetrachloropentane Isomers

A common method for the synthesis of polychlorinated alkanes is through free-radical chlorination of a suitable pentane isomer.

Protocol: Free-Radical Chlorination of n-Pentane

  • Reaction Setup: A solution of n-pentane in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp.

  • Initiation: The reaction is initiated by UV irradiation, which promotes the homolytic cleavage of chlorine gas (Cl2) into chlorine radicals.

  • Chlorination: Chlorine gas is bubbled through the solution while under UV irradiation. The reaction temperature is maintained to control the rate of chlorination.

  • Workup: The reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by washing with water and drying over an anhydrous salt (e.g., MgSO4).

  • Separation: The resulting mixture of mono-, di-, tri-, and tetrachlorinated pentanes, along with various isomers of each, is separated using fractional distillation. Further purification of specific isomers can be achieved through preparative gas chromatography.

Characterization of Isomers

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: A dilute solution of the tetrachloropentane isomer mixture is prepared in a volatile solvent (e.g., hexane).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a DB-5ms column). The oven temperature is programmed to ramp up, allowing for the separation of isomers based on their boiling points and interactions with the stationary phase.

  • MS Detection: As each isomer elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides a unique fingerprint for each isomer, aiding in its identification.

Diagrams

Isomer_Relationships cluster_structural Structural Isomers cluster_stereoisomers Stereoisomers Tetrachloropentane Tetrachloropentane (C5H8Cl4) n_pentane n-Pentane Backbone Tetrachloropentane->n_pentane differ in connectivity isopentane Isopentane Backbone Tetrachloropentane->isopentane differ in connectivity neopentane Neopentane Backbone Tetrachloropentane->neopentane differ in connectivity Enantiomers Enantiomers n_pentane->Enantiomers exhibit stereoisomerism Diastereomers Diastereomers n_pentane->Diastereomers exhibit stereoisomerism isopentane->Enantiomers exhibit stereoisomerism Meso Meso Compounds

Caption: Hierarchical relationship of tetrachloropentane isomers.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Column Separation on Column Injection->Column Elution Ionization Ionization Column->Ionization Transfer MassAnalyzer Mass Analysis Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Data Analysis: - Retention Time - Mass Spectrum Detector->Data

Caption: Workflow for GC-MS analysis of tetrachloropentane isomers.

"1,3,3,5-Tetrachloropentane chemical suppliers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3,5-Tetrachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₈Cl₄.[1][2] This document serves as a technical guide, consolidating available data on its chemical properties, and outlining general methodologies for its characterization. It is important to note that while this compound is listed in chemical databases and is indicated to be in commercial production, detailed experimental data regarding its synthesis, physical properties, and specific applications are limited in publicly accessible literature.[1]

Chemical Identity and Properties

A summary of the key identifiers and computed chemical properties for this compound is provided below.

PropertyValueSource
Chemical Name This compoundPubChem[2]
CAS Number 24616-07-7LookChem[1], PubChem[2]
Molecular Formula C₅H₈Cl₄LookChem[1], PubChem[2]
Molecular Weight 209.931 g/mol LookChem[1]
Canonical SMILES C(CCl)C(CCCl)(Cl)ClLookChem[1]
InChIKey AVFZURCSBSQCSO-UHFFFAOYSA-NPubChem[2]
XLogP3 3.3LookChem[1]
Hydrogen Bond Donor Count 0LookChem[1]
Hydrogen Bond Acceptor Count 0LookChem[1]
Rotatable Bond Count 4LookChem[1]
Exact Mass 209.935061LookChem[1]
Complexity 63.4LookChem[1]

Chemical Suppliers

Synthesis and Characterization

Synthesis

Specific, detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, based on the synthesis of similar chlorinated alkanes, a hypothetical synthesis pathway could involve the chlorination of a pentane (B18724) derivative. The following diagram illustrates a generalized workflow for such a chemical synthesis.

Hypothetical Synthesis Workflow Start Start Precursor Pentane Derivative Start->Precursor Reaction Controlled Chlorination Reaction (Temperature, Catalyst, Light) Precursor->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic and Physical Characterization Pure_Product->Characterization End End Characterization->End

A generalized workflow for chemical synthesis.
Structural Characterization

Following synthesis and purification, the structure of this compound would be confirmed using a suite of analytical techniques. PubChem indicates the availability of spectral data for this compound.[2] A typical workflow for structural elucidation is presented below.

Workflow for Structural Characterization Sample Purified this compound NMR NMR Spectroscopy (1H, 13C, DEPT) Sample->NMR MS Mass Spectrometry (GC-MS, HRMS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Purity_Assessment Purity Assessment (e.g., GC, HPLC) Sample->Purity_Assessment Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

A standard workflow for chemical structure confirmation.

Applications and Experimental Protocols

There is a notable lack of specific information in the scientific literature regarding the applications of this compound in research, drug development, or as an industrial intermediate. While related compounds like 1,3,5-trichloropentane (B14450429) are used in organic synthesis and as intermediates for agrochemicals, similar roles for the title compound are not documented.[3]

Due to the absence of documented applications, no specific experimental protocols involving this compound can be provided at this time.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the general hazards of chlorinated hydrocarbons, the following precautions should be taken when handling this and similar compounds. It is imperative to consult a comprehensive, up-to-date SDS from the supplier before use.

General Safety Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • First Aid:

    • If inhaled: Move to fresh air.

    • In case of skin contact: Immediately wash with plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water.

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a chemical compound for which basic identifying and computed property data are available. However, a significant gap exists in the public domain concerning its specific suppliers, detailed synthesis protocols, experimental applications, and measured physical properties. Researchers and professionals are advised to exercise caution and seek more detailed information directly from any identified suppliers.

References

1,3,3,5-Tetrachloropentane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available information on 1,3,3,5-Tetrachloropentane. Due to a significant lack of specific toxicological and safety data for this compound, this guide largely relies on general principles for handling chlorinated hydrocarbons. All procedures should be conducted with extreme caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before any handling or use.

Introduction

This compound is a chlorinated alkane with the molecular formula C₅H₈Cl₄.[1] While its specific applications are not widely documented in publicly available literature, it may be used as an intermediate in organic synthesis or for research purposes. The presence of multiple chlorine atoms suggests that this compound should be handled with care, assuming it may possess toxicological properties similar to other chlorinated hydrocarbons. This guide aims to provide a comprehensive overview of the known properties and recommended safety procedures for handling this compound.

Physicochemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes computed data from available sources.

PropertyValueSource
Molecular Formula C₅H₈Cl₄PubChem[1]
Molecular Weight 209.93 g/mol PubChem[1]
CAS Number 24616-07-7PubChem[1]
XLogP3 3.3LookChem[2]
Hydrogen Bond Donor Count 0LookChem[2]
Hydrogen Bond Acceptor Count 0LookChem[2]
Rotatable Bond Count 4LookChem[2]
Exact Mass 209.935061LookChem[2]
Heavy Atom Count 9LookChem[2]
Complexity 63.4LookChem[2]

Hazard Identification and Toxicological Information

There is a critical lack of specific toxicological data for this compound. No official hazard classifications, pictograms, or hazard codes are available.[2] Furthermore, no occupational exposure limits (OELs) have been established by regulatory bodies such as OSHA or NIOSH.[3][4]

In the absence of specific data, it is prudent to treat this compound as a hazardous substance. Chlorinated solvents, as a class, can have detrimental effects on the human body, potentially causing organ damage or cancer.[5]

Potential Hazards (Inferred from structurally related compounds):

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Organ Effects: Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.

  • Environmental Hazards: The environmental fate and effects of this compound are unknown. However, many chlorinated hydrocarbons are persistent in the environment and can be toxic to aquatic life.

Safe Handling and Storage

Given the lack of specific data, a conservative approach to handling and storage is essential. The following guidelines are based on best practices for working with hazardous chemicals and chlorinated solvents.[6][7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls
  • Work should always be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Safety showers and eyewash stations must be readily accessible and tested regularly.

Handling Procedures
  • Avoid direct contact with the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Use the smallest possible quantities for experiments.

  • Prepare a spill kit with appropriate absorbent materials before starting work.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep containers tightly closed to prevent evaporation and exposure to moisture.

  • Store away from heat, sparks, and open flames.

  • Incompatible materials may include strong oxidizing agents, bases, and reactive metals.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Spill and Waste Disposal

  • Spills: In the event of a spill, evacuate the area and eliminate all ignition sources. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations. Do not dispose of down the drain.

Reactivity and Stability

  • Chemical Stability: The chemical stability of this compound is not documented. However, chlorinated alkanes can be reactive under certain conditions.

  • Conditions to Avoid: Avoid heat, flames, sparks, and contact with incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and some metals may react with chlorinated hydrocarbons.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, chlorinated hydrocarbons can produce toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and phosgene.

Experimental Protocols

No specific experimental protocols for the use or handling of this compound were found in the available literature. Researchers must develop their own detailed and risk-assessed protocols before commencing any work with this compound.

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE EngControls Verify Engineering Controls PPE->EngControls SpillKit Prepare Spill Kit EngControls->SpillKit Transfer Transfer Chemical in Fume Hood SpillKit->Transfer Experiment Perform Experiment Transfer->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Spill Spill Response Experiment->Spill Exposure Exposure Response Experiment->Exposure Waste Dispose of Hazardous Waste Decontaminate->Waste

A logical workflow for the safe handling of this compound.

References

Technical Guide: Material Safety Data Sheet for 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification

This section provides the basic identifiers for 1,3,3,5-Tetrachloropentane.

IdentifierValue
Chemical Name This compound
CAS Number 24616-07-7[1]
Molecular Formula C₅H₈Cl₄[1]
Molecular Weight 209.93 g/mol
Canonical SMILES C(CCl)C(CCCl)(Cl)Cl[2][1]
InChIKey AVFZURCSBSQCSO-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The data presented in this table are based on computational models, as experimental data for this compound is not available.

PropertyValueSource
XLogP3 3.3Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 0[2]Computed
Rotatable Bond Count 4[2]Computed
Exact Mass 209.935061 uComputed
Monoisotopic Mass 207.938011 u[3]Computed
Heavy Atom Count 9Computed
Complexity 63.4Computed

Toxicological Information (Inferred)

Specific toxicological data for this compound is not available. The following information is based on the general toxicological profile of related chlorinated alkanes. Short-chain chlorinated alkanes are known to be persistent, bioaccumulative, and highly toxic to aquatic life.[4] Certain chlorinated alkanes are also considered to be potentially carcinogenic to humans.[4]

Hazard ClassDescription
Acute Toxicity Expected to be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation Likely to cause skin irritation upon direct contact.
Serious Eye Damage/Irritation Likely to cause serious eye irritation.
Respiratory or Skin Sensitization Data not available; sensitization potential should be considered.
Germ Cell Mutagenicity Data not available.
Carcinogenicity Some chlorinated alkanes are considered potential human carcinogens.[5]
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (Single Exposure) May cause irritation to the respiratory tract.
Specific Target Organ Toxicity (Repeated Exposure) Prolonged or repeated exposure may lead to organ damage.
Aspiration Hazard Aspiration into the lungs if swallowed may be fatal.

Experimental Protocols: Safe Handling of Chlorinated Hydrocarbons

This section outlines a generalized protocol for the safe handling of chlorinated hydrocarbons like this compound in a laboratory environment. This protocol is derived from established best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene, nitrile rubber), a flame-retardant lab coat, and closed-toe footwear are required.

  • Respiratory Protection: When engineering controls are insufficient or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls
  • All work should be conducted in a properly functioning chemical fume hood.

  • An eyewash station and an emergency safety shower must be readily accessible and tested regularly.

Handling and Storage Procedures
  • Handling:

    • Avoid all direct contact with the chemical.

    • Do not inhale vapors or mists.

    • Use the minimum quantity required for the procedure.

    • Ensure all containers are securely closed when not in use.

    • Employ grounding and bonding for equipment during transfers to prevent static electricity buildup.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials, particularly strong oxidizing agents and bases.[6]

    • Utilize storage containers made of appropriate materials such as carbon steel or stainless steel.[6]

First-Aid Measures
  • Inhalation: Immediately move the affected individual to fresh air. If breathing is labored, administer oxygen. Seek emergency medical assistance.

  • Skin Contact: Remove all contaminated clothing and immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with large volumes of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Waste Management
  • Spill Response:

    • Evacuate the area and restrict access.

    • Eliminate all sources of ignition.

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Waste Disposal:

    • Dispose of all chemical waste in accordance with all applicable local, state, and federal regulations.

    • Never dispose of chlorinated hydrocarbons down the drain.

Mandatory Visualization

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_post Post-Handling cluster_emergency Emergency Procedures A Conduct Risk Assessment B Review Safety Data Sheet (or analogous data) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Ensure Engineering Controls (Fume Hood, Eyewash) C->D E Work in Fume Hood D->E F Use Smallest Necessary Quantity E->F M Spill Response E->M N First Aid E->N G Keep Container Closed F->G F->M F->N H Avoid Inhalation, Ingestion, and Skin Contact G->H G->M G->N I Decontaminate Work Area H->I H->M H->N J Dispose of Waste Properly I->J K Store Chemical in Designated Area J->K L Wash Hands Thoroughly K->L O Evacuate if Necessary M->O

Caption: A logical workflow for the safe handling of this compound.

References

Unlocking Synthetic Potential: A Technical Guide to 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3,3,5-tetrachloropentane, a halogenated alkane with significant, yet largely untapped, potential as a versatile chemical intermediate. While direct research applications of this specific isomer are not extensively documented, its structure suggests a range of possible transformations valuable in organic synthesis and drug discovery. This document outlines its fundamental properties, a representative synthesis protocol, and prospective research applications, offering a roadmap for its utilization in the laboratory.

Core Properties and Spectroscopic Data

This compound (CAS No. 24616-07-7) is a chlorinated hydrocarbon with the molecular formula C₅H₈Cl₄ and a molecular weight of approximately 209.93 g/mol .[1] Its structure, featuring primary and tertiary chloro-substituents, offers multiple reactive sites for chemical modification. A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number24616-07-7[1]
Molecular FormulaC₅H₈Cl₄[1]
Molecular Weight209.93 g/mol [1]
XLogP33.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count4[1]
Exact Mass209.935061 u[1]

Spectroscopic analysis is crucial for the characterization of this compound. While a publicly available, fully detailed spectrum is limited, data from various sources and computational predictions allow for the compilation of expected spectral characteristics.

Table 2: Predicted Spectroscopic Data for this compound

13C NMR Predicted Chemical Shift (ppm) Mass Spectrometry Predicted m/z
C1~45-50[M-Cl]⁺175
C2~35-40[M-CH₂Cl]⁺161
C3~85-95[C₄H₆Cl₂]⁺125
C4~50-55[C₂H₃Cl₂]⁺97
C5~45-50[C₃H₅Cl]⁺76

Note: The predicted chemical shifts are estimations based on the analysis of similar chlorinated alkanes. Actual experimental values may vary.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved via the telomerization of ethylene (B1197577) with carbon tetrachloride. This free-radical addition reaction is a well-established method for the formation of carbon-carbon bonds and the introduction of a trichloromethyl group. The following protocol is a representative procedure based on literature precedents for similar reactions.

Objective: To synthesize this compound from ethylene and carbon tetrachloride using a suitable radical initiator.

Materials:

  • Carbon tetrachloride (CCl₄)

  • Ethylene (C₂H₄)

  • A radical initiator (e.g., dibenzoyl peroxide)

  • An appropriate solvent (if necessary, though CCl₄ can act as both reactant and solvent)

  • High-pressure reaction vessel (autoclave)

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A high-pressure autoclave is charged with carbon tetrachloride and the radical initiator (e.g., 0.1-1 mol% relative to CCl₄).

  • Purging: The vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can interfere with the radical reaction.

  • Introduction of Ethylene: The vessel is cooled, and a measured amount of ethylene gas is introduced to the desired pressure.

  • Reaction: The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 80-120 °C) and maintained for several hours with constant stirring. The pressure will decrease as ethylene is consumed.

  • Cooling and Depressurization: After the reaction period, the vessel is cooled to room temperature, and any excess ethylene is carefully vented.

  • Workup: The crude reaction mixture is transferred to a distillation apparatus.

  • Purification: The product, this compound, is isolated from unreacted carbon tetrachloride and higher telomers by fractional distillation under reduced pressure.

  • Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.

G reagents Ethylene + Carbon Tetrachloride autoclave High-Pressure Autoclave (80-120 °C) reagents->autoclave initiator Radical Initiator (e.g., Dibenzoyl Peroxide) initiator->autoclave crude Crude Reaction Mixture autoclave->crude distillation Fractional Distillation crude->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Potential Research Applications

The chemical structure of this compound provides several avenues for its use as a synthetic intermediate in the development of novel molecules, including potential drug candidates. The presence of multiple chlorine atoms allows for a variety of chemical transformations.

Precursor to Unsaturated Compounds

The chlorine atoms in this compound can be eliminated through dehydrochlorination reactions to yield various unsaturated pentene derivatives. The regioselectivity of this elimination can potentially be controlled by the choice of base and reaction conditions, providing access to a range of dienes and chloro-substituted alkenes that are valuable building blocks in organic synthesis.

Synthesis of Cyclic Compounds

The 1,5-dichloro functionality of the carbon backbone in this compound makes it a promising precursor for the synthesis of five-membered carbocyclic and heterocyclic rings. Intramolecular cyclization reactions, potentially mediated by reducing agents or through nucleophilic substitution, could lead to the formation of substituted cyclopentane (B165970) or tetrahydrofuran (B95107) derivatives. These ring systems are common motifs in biologically active molecules.

G cluster_elimination Dehydrochlorination cluster_cyclization Cyclization start This compound alkene Unsaturated Pentenes start->alkene Base cyclopentane Functionalized Cyclopentanes start->cyclopentane Reducing Agent heterocycle Substituted Tetrahydrofurans start->heterocycle Intramolecular Nucleophilic Substitution dienes Dienes alkene->dienes Further Elimination

Caption: Potential synthetic pathways from this compound.

Platform for Functional Group Interconversion

The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, such as azides, amines, thiols, and cyanides. This would transform the simple chlorinated alkane into a highly functionalized scaffold suitable for further elaboration in multi-step syntheses, including those relevant to drug development programs.

Conclusion

While this compound is not yet a widely utilized chemical, its structural features and the reactivity of its carbon-chlorine bonds suggest considerable potential as a versatile building block in organic synthesis. The synthetic protocol outlined, along with the proposed research applications, provides a foundation for scientists and researchers to explore the utility of this compound in the creation of novel and complex molecules. Further investigation into its reactivity and the development of stereoselective transformations will undoubtedly unlock its full potential in synthetic chemistry and drug discovery.

References

Navigating the Shadows: An In-depth Technical Guide to the Environmental Fate of Chlorinated Pentanes

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific research on the environmental fate of chlorinated pentanes necessitates a broader examination of their chemical analogues, the short-chain chlorinated paraffins (SCCPs). This guide synthesizes the available scientific knowledge on SCCPs (C10-C13 chlorinated alkanes) to infer the likely environmental behavior of chlorinated pentanes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the persistence, degradation, and bioaccumulation potential of these compounds.

Chlorinated pentanes, as part of the larger group of chlorinated alkanes, are recognized for their chemical stability and wide-ranging industrial applications. However, these same properties raise concerns about their environmental persistence and potential for long-range transport. Understanding their fate in various environmental compartments—air, water, and soil—is crucial for assessing their ecological risk.

Physicochemical Properties and Partitioning Behavior

The environmental distribution of chlorinated pentanes is governed by their physicochemical properties, which vary depending on the degree of chlorination. While specific data for chlorinated pentanes are limited, information on SCCPs provides valuable insights.

Table 1: Physicochemical Properties of Short-Chain Chlorinated Paraffins (SCCPs)

PropertyValue RangeReference
Water Solubility400 - 960 µg/L (for C10-C12 mixtures)[1]
Log Kow (Octanol-Water Partition Coefficient)4.48 – 8.3 (for C10-C13 mixtures)[1][2]
Henry's Law Constant0.7 - 18 Pa m³/mol[1]
Vapour Pressure1.3 x 10-4 to 2.7 x 10-4 Pa at 20 °C (for C14-17, 52% Cl)[2]

Note: These values are for complex mixtures of SCCPs and will vary for individual chlorinated pentane (B18724) isomers.

The high Log Kow values indicate a strong tendency for these compounds to partition from water into organic phases, such as sediments, soil organic matter, and the fatty tissues of organisms, suggesting a potential for bioaccumulation.[1][2] The Henry's Law constants suggest that volatilization from water to the atmosphere can be a significant transport pathway.[1]

Degradation Pathways

The persistence of chlorinated alkanes in the environment is a key concern. Their degradation can occur through both abiotic and biotic processes, although these are generally slow.

Abiotic Degradation

Abiotic degradation of chlorinated alkanes can proceed through several mechanisms:

  • Hydrolysis: This process is generally very slow for chlorinated alkanes in natural waters.[3]

  • Photochemical Degradation: In aqueous solutions, short-chain chlorinated paraffins are susceptible to photochemical degradation.[4][5] This process can be initiated by hydroxyl radicals (•OH) and hydrated electrons (e-(aq)), which are photochemically produced in sunlit surface waters.[4] Studies on 1-chlorodecane, a model SCCP, have shown that •OH is a major reactive species in its photochemical degradation.[5] Higher chlorine content generally leads to higher degradation rate constants for reactions with hydrated electrons and lower rates for reactions with hydroxyl radicals.[4] For SCCPs with a chlorine content above approximately 60%, degradation by hydrated electrons becomes more significant than by hydroxyl radicals.[4]

  • Reductive Dechlorination: In anoxic environments, abiotic reductive dechlorination can occur, particularly in the presence of zero-valent iron or sulfide (B99878) minerals.[3]

Biotic Degradation

Microbial degradation is a key process in the natural attenuation of chlorinated alkanes.

  • Aerobic Degradation: Under aerobic conditions, the biodegradation of chlorinated alkanes can be challenging. However, some bacteria, such as Pseudomonas sp., have been shown to dechlorinate middle-chain chlorinated alkanes.[6] The degradation pathway is thought to involve the cleavage of the C-Cl bond, followed by the breaking of C-C bonds, leading to the formation of shorter-chain alkanes.[6]

  • Anaerobic Degradation: In anaerobic environments, reductive dechlorination is a more common pathway for the biodegradation of highly chlorinated compounds. Specific microorganisms can use chlorinated solvents as electron acceptors in a process known as dehalorespiration, where chlorine atoms are replaced with hydrogen atoms.

The following diagram illustrates the general proposed biotic degradation pathway for short-chain chlorinated paraffins.

Biotic_Degradation_SCCPs SCCPs Short-Chain Chlorinated Paraffins (e.g., Chlorinated Pentanes) Dechlorination Dechlorination (Cleavage of C-Cl bond) SCCPs->Dechlorination Microbial Action Chlorinated_Intermediates Less Chlorinated Alkanes Dechlorination->Chlorinated_Intermediates CC_Cleavage C-C Bond Cleavage Chlorinated_Intermediates->CC_Cleavage Shorter_Alkanes Shorter-Chain Alkanes (e.g., C8, C9) CC_Cleavage->Shorter_Alkanes Mineralization Mineralization (CO2, H2O, Cl-) Shorter_Alkanes->Mineralization Further Degradation Abiotic_Degradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare Aqueous Solution of Chlorinated Pentane Add_Reactants Add Radical Precursors (e.g., H2O2) Prep_Solution->Add_Reactants Irradiation UV Irradiation Add_Reactants->Irradiation Sampling Periodic Sampling Irradiation->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Calculate Degradation Rate GCMS->Data_Analysis

References

Toxicological Profile of Tetrachloropentane Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available toxicological data for tetrachloropentane (B12663358) isomers necessitates a predictive approach based on structurally related compounds. This guide summarizes the limited available information for various tetrachloropentane isomers and provides an in-depth analysis of the toxicological profile of 1,1,2,2-tetrachloroethane (B165197), a structurally analogous chemical, to infer potential hazards.

Introduction to Tetrachloropentane Isomers

Tetrachloropentanes are chlorinated hydrocarbons with the general chemical formula C₅H₈Cl₄. Numerous structural isomers exist, each with unique physical and chemical properties that may influence their toxicological profiles. Despite their potential presence as environmental contaminants or industrial byproducts, a comprehensive toxicological assessment for most of these isomers is conspicuously absent from the scientific literature. This guide aims to collate the available identification and property data for several tetrachloropentane isomers and to provide a detailed toxicological profile of a surrogate compound, 1,1,2,2-tetrachloroethane, to facilitate a preliminary risk assessment and guide future research.

Physicochemical Properties of Identified Tetrachloropentane Isomers

While toxicological data is scarce, basic physicochemical information for several tetrachloropentane isomers has been compiled from various chemical databases. A summary of these properties is presented in Table 1.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
1,1,1,3-Tetrachloropentane19967-19-2C₅H₈Cl₄209.931,1,1,3-tetrachloropentane
1,2,3,4-TetrachloropentaneNot AvailableC₅H₈Cl₄209.931,2,3,4-tetrachloropentane
2,2,3,3-TetrachloropentaneNot AvailableC₅H₈Cl₄209.932,2,3,3-tetrachloropentane
1,1,1,5-Tetrachloropentane2467-10-9C₅H₈Cl₄209.931,1,1,5-tetrachloropentane
1,3,3,5-Tetrachloropentane24616-07-7C₅H₈Cl₄209.93This compound
1,2,4,4-TetrachloropentaneNot AvailableC₅H₈Cl₄209.931,2,4,4-tetrachloropentane
1,1,2,2-Tetrachloropentane412274-88-5C₅H₈Cl₄209.931,1,2,2-tetrachloropentane
1,1,1,2-TetrachloropentaneNot AvailableC₅H₈Cl₄209.931,1,1,2-tetrachloropentane

Surrogate Analysis: Toxicological Profile of 1,1,2,2-Tetrachloroethane

Given the lack of direct data on tetrachloropentane isomers, the toxicological profile of 1,1,2,2-tetrachloroethane (CAS No. 79-34-5) is presented as a surrogate for estimating potential hazards. This compound shares the feature of having multiple chlorine atoms on a short alkyl chain, which can inform on the potential toxicity of tetrachloropentanes.

Acute Toxicity

1,1,2,2-Tetrachloroethane exhibits significant acute toxicity. In animal studies, single oral dose LD₅₀ values in rats range from 250 to 800 mg/kg.[1] Mortality has also been observed following inhalation exposure in rats, mice, and guinea pigs.[1] The primary target organs in acute exposure are the central nervous system and the liver.[2]

SpeciesRouteParameterValueReference
RatOralLD₅₀250 - 800 mg/kg[1]
RatInhalationLC₅₀1,000 - 1,253 ppm (4-6 hr)[1]
MouseInhalationLC₅₀1,168 - 5,900 ppm (1.5-3 hr)[1]
Sub-chronic Toxicity

Repeated exposure to 1,1,2,2-tetrachloroethane has been shown to cause adverse effects on the liver, nervous system, and hematopoietic system in both humans and animals.[3] Occupational exposure has been linked to jaundice and an enlarged liver.[1] In animal studies, repeated gavage or inhalation exposures resulted in liver damage, including fatty degeneration and necrosis.[1][4]

Genotoxicity

The genotoxic potential of 1,1,2,2-tetrachloroethane has been demonstrated in some in vitro test systems.[3] However, the overall evidence from both in vitro and in vivo studies suggests a weak genotoxic potential.[3]

Carcinogenicity

Long-term oral exposure to 1,1,2,2-tetrachloroethane has been shown to induce hepatocellular carcinomas in mice.[3][5] The evidence for carcinogenicity in rats is less clear.[3] The International Agency for Research on Cancer (IARC) has classified 1,1,2,2-tetrachloroethane as "possibly carcinogenic to humans" (Group 2B).

Experimental Protocols for 1,1,2,2-Tetrachloroethane Toxicity Studies

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. The following provides an overview of typical protocols used in the assessment of 1,1,2,2-tetrachloroethane toxicity, based on studies conducted by the National Toxicology Program (NTP).[4][6][7]

Animal Models

Studies have primarily utilized F344/N rats and B6C3F1 mice.[4][6] These rodent models are commonly used in toxicological research due to their well-characterized genetics and physiology.

Dosing Regimens
  • Gavage Studies: For oral toxicity studies, 1,1,2,2-tetrachloroethane is often administered by gavage, where the chemical (typically in a vehicle like corn oil) is delivered directly into the stomach.[5]

  • Feed Studies: In some studies, the test chemical is microencapsulated and mixed with the feed to provide a more continuous exposure.[4][6]

  • Inhalation Studies: For inhalation toxicity, animals are placed in exposure chambers where the concentration of the chemical in the air is carefully controlled.

Endpoints Measured

A comprehensive set of endpoints is typically evaluated, including:

  • Clinical Observations: Daily monitoring for signs of toxicity, such as changes in appearance, behavior, and body weight.

  • Clinical Pathology: Analysis of blood and urine samples to assess organ function (e.g., liver enzymes, kidney function markers) and hematological parameters.

  • Histopathology: Microscopic examination of tissues from various organs to identify pathological changes.

  • Reproductive System Effects: Evaluation of reproductive organs and sperm motility and concentration.[6]

  • Genotoxicity Assays: In vitro tests (e.g., Ames test in Salmonella typhimurium) and in vivo tests (e.g., micronucleus assay in mouse peripheral blood erythrocytes) are conducted to assess the potential for DNA damage.[6]

Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting Animal_Selection Animal Model Selection (e.g., F344/N Rats, B6C3F1 Mice) Dose_Selection Dose Range Finding Studies Animal_Selection->Dose_Selection Route_Selection Route of Administration (Oral, Inhalation, Dermal) Dose_Selection->Route_Selection Dosing Test Compound Administration Route_Selection->Dosing Clinical_Obs Daily Clinical Observations Dosing->Clinical_Obs Sample_Collection Biological Sample Collection (Blood, Urine) Clinical_Obs->Sample_Collection Clin_Path Clinical Pathology Analysis Sample_Collection->Clin_Path Histopath Histopathological Examination Sample_Collection->Histopath Genotox Genotoxicity Assays Sample_Collection->Genotox Data_Interpretation Data Interpretation & Statistical Analysis Clin_Path->Data_Interpretation Histopath->Data_Interpretation Genotox->Data_Interpretation Final_Report Toxicological Profile Report Data_Interpretation->Final_Report

A generalized workflow for conducting toxicological studies.

Extrapolation and Future Directions

The toxicological data for 1,1,2,2-tetrachloroethane provides a valuable starting point for understanding the potential hazards of tetrachloropentane isomers. However, it is crucial to recognize that even small differences in chemical structure can lead to significant changes in toxicological properties.

Extrapolation_Logic cluster_known Known Information cluster_unknown Data Gap cluster_inference Inference Process cluster_validation Required Research Tetrachloroethane Toxicological Data for 1,1,2,2-Tetrachloroethane Surrogate Structural Similarity Tetrachloroethane->Surrogate informs Tetrachloropentane Toxicological Data for Tetrachloropentane Isomers Tetrachloropentane->Surrogate shares Hypothesis Hypothesized Toxicological Profile Surrogate->Hypothesis leads to Future_Studies In Vivo / In Vitro Studies on Tetrachloropentane Isomers Hypothesis->Future_Studies necessitates

Logical relationship for surrogate-based toxicity assessment.

Therefore, the information presented here should be used with caution and primarily as a basis for prioritizing future research. In-depth toxicological studies on the individual tetrachloropentane isomers are urgently needed to accurately assess their risks to human health and the environment. Future research should focus on:

  • Acute and sub-chronic toxicity studies for each commercially relevant or environmentally persistent isomer.

  • Genotoxicity and carcinogenicity bioassays to determine their mutagenic and cancer-causing potential.

  • Mechanistic studies to understand the underlying pathways of toxicity.

By systematically addressing these data gaps, a comprehensive and accurate toxicological profile of tetrachloropentane isomers can be established, enabling informed risk assessment and regulatory decision-making.

References

Methodological & Application

Application Notes and Protocols for 1,3,3,5-Tetrachloropentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,3,3,5-Tetrachloropentane is not a commonly utilized reagent in documented organic synthesis literature. The following application notes and protocols are proposed based on the chemical structure of the molecule and established principles of organic synthesis. These hypothetical applications are intended for research and development professionals and would require experimental validation.

Introduction

This compound, with its unique arrangement of chlorine atoms, presents itself as a potential precursor for the synthesis of various heterocyclic compounds. The presence of chlorine atoms at the 1, 3, and 5 positions suggests the possibility of intramolecular cyclization reactions to form five or six-membered rings. The geminal dichloro group at the 3-position can be envisioned to participate in reactions leading to carbonyl functionalities or serve as a site for further functionalization. This document outlines potential synthetic applications of this compound in the formation of substituted piperidines and tetrahydropyrans, which are important structural motifs in pharmaceuticals and agrochemicals.

Proposed Application 1: Synthesis of Substituted Piperidines

The reaction of this compound with primary amines could potentially lead to the formation of substituted piperidine (B6355638) rings. The proposed reaction pathway involves a double nucleophilic substitution, where the amine displaces the chlorine atoms at the 1 and 5 positions, leading to cyclization. The gem-dichloro group at the 3-position is expected to remain intact under these conditions, offering a handle for further synthetic transformations.

Proposed Reaction Scheme:

G TCP This compound Piperidine 1-Alkyl-4,4-dichloro-2-methylpiperidine TCP->Piperidine Amine Primary Amine (R-NH2) Amine->Piperidine Base Base (e.g., K2CO3) Base->Piperidine Solvent Solvent (e.g., Acetonitrile) Solvent->Piperidine Heat Heat (Δ) Heat->Piperidine G TCP This compound Tetrahydropyran 4,4-Dichloro-2-methyltetrahydropyran TCP->Tetrahydropyran Hydroxide Alkali Hydroxide (e.g., NaOH) Hydroxide->Tetrahydropyran PTC Phase Transfer Catalyst (e.g., TBAB) PTC->Tetrahydropyran Solvent Solvent (e.g., Toluene/H2O) Solvent->Tetrahydropyran G cluster_start Starting Material cluster_path1 Piperidine Synthesis cluster_path2 Tetrahydropyran Synthesis TCP This compound Amine React with Primary Amine (R-NH2, Base) TCP->Amine Hydrolysis React with Hydroxide (e.g., NaOH, PTC) TCP->Hydrolysis Piperidine Substituted Piperidine Amine->Piperidine Tetrahydropyran Substituted Tetrahydropyran Hydrolysis->Tetrahydropyran

Application Notes and Protocols for Investigating the Reaction Kinetics of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3,5-Tetrachloropentane is a polychlorinated alkane whose reaction kinetics are of interest in various fields, including environmental science, toxicology, and synthetic chemistry. Understanding the rates and mechanisms of its reactions is crucial for predicting its environmental fate, assessing its potential for bioaccumulation and toxicity, and optimizing its use in chemical synthesis. Due to a lack of specific published kinetic data for this compound, this document provides a generalized framework and protocols based on established methods for studying the reaction kinetics of analogous polychlorinated alkanes. The primary degradation pathway for such compounds is often dehydrochlorination, a reaction that can be influenced by factors such as temperature, pH, and the presence of catalysts.

Data Presentation

Given the absence of specific experimental data for this compound, the following tables are presented as templates for organizing and presenting kinetic data that would be obtained from the experimental protocols described below.

Table 1: Pseudo-First-Order Rate Constants for the Dehydrochlorination of this compound at Varying Temperatures

Temperature (°C)Initial Concentration [M]Pseudo-First-Order Rate Constant (k_obs) [s⁻¹]Half-life (t₁/₂) [s]
500.01Data to be determinedData to be determined
600.01Data to be determinedData to be determined
700.01Data to be determinedData to be determined
800.01Data to be determinedData to be determined

Table 2: Second-Order Rate Constants for the Reaction of this compound with a Nucleophile (e.g., OH⁻)

Temperature (°C)[this compound]₀ [M][Nucleophile]₀ [M]Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
250.010.1Data to be determined
250.010.2Data to be determined
350.010.1Data to be determined
350.010.2Data to be determined

Experimental Protocols

The following are generalized protocols for studying the reaction kinetics of this compound. These should be adapted based on specific experimental goals and available instrumentation.

Protocol 1: Determination of the Rate of Dehydrochlorination

Objective: To determine the rate constant for the thermal dehydrochlorination of this compound.

Materials:

  • This compound (high purity)

  • High-boiling point, inert solvent (e.g., diethylene glycol)

  • Temperature-controlled reaction vessel (e.g., oil bath with a round-bottom flask and condenser)

  • Inert gas supply (e.g., nitrogen or argon)

  • Gas chromatograph-mass spectrometer (GC-MS) for concentration analysis

  • Standard solutions of this compound and expected products for calibration

Procedure:

  • Reaction Setup: Place a known volume of the inert solvent into the reaction vessel and heat to the desired temperature under an inert atmosphere.

  • Initiation: Once the temperature is stable, inject a known amount of this compound into the reaction vessel to achieve a desired initial concentration.

  • Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or addition of a quenching agent, to prevent further reaction.

  • Analysis: Analyze the concentration of this compound and any formed products in each aliquot using a calibrated GC-MS.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the reaction is first-order, and the negative of the slope will be the pseudo-first-order rate constant (k_obs).

  • Repeat: Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Protocol 2: Investigation of Nucleophilic Substitution/Elimination Kinetics

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., hydroxide).

Materials:

  • This compound

  • Aqueous solution of a nucleophile (e.g., NaOH) of known concentration

  • Solvent system in which both reactants are soluble (e.g., ethanol/water mixture)

  • Constant temperature bath

  • pH meter or autotitrator to monitor nucleophile concentration, or GC-MS for reactant/product analysis

  • Stopped-flow apparatus for fast reactions

Procedure:

  • Reactant Preparation: Prepare solutions of this compound and the nucleophile in the chosen solvent system at known concentrations.

  • Reaction Initiation: Mix the reactant solutions in a temperature-controlled vessel. For fast reactions, a stopped-flow apparatus should be used.

  • Monitoring: Monitor the decrease in the concentration of this compound or the nucleophile, or the increase in the concentration of a product over time. This can be achieved by taking aliquots at timed intervals and analyzing them via GC-MS or by continuous monitoring using a suitable technique (e.g., conductivity, pH).

  • Data Analysis:

    • If the concentration of the nucleophile is in large excess (pseudo-first-order conditions), plot ln[this compound] vs. time. The slope gives k_obs. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the excess nucleophile.

    • If the concentrations are comparable, use the integrated second-order rate law: 1/([A]t - [A]₀) = kt (for 1:1 stoichiometry) or more complex integrated rate laws as appropriate.

  • Varying Concentrations: Repeat the experiment with different initial concentrations of the nucleophile to confirm the reaction order.

Mandatory Visualization

Reaction_Pathway TCP This compound Intermediate Carbocation/Transition State TCP->Intermediate Rate-determining step TCP->Intermediate Nucleophilic Attack Product1 Dehydrochlorination Product (e.g., Trichloropentene) Intermediate->Product1 Elimination Product2 Substitution Product Intermediate->Product2 HCl HCl Intermediate->HCl Nu Nucleophile (Nu⁻) Nu->Intermediate

Caption: Proposed reaction pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Reactant Solutions (TCP & Nucleophile/Solvent) Setup Set up Reaction Vessel at Constant Temperature Prep_Reactants->Setup Calibrate Calibrate Analytical Instrument (e.g., GC-MS) Analyze Analyze Samples (e.g., GC-MS) Calibrate->Analyze Initiate Initiate Reaction Setup->Initiate Sample Collect Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constants and Activation Energy Plot->Calculate

Caption: General experimental workflow for kinetic studies.

Application Notes and Protocols: Degradation Pathways of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways for 1,3,3,5-tetrachloropentane have not been extensively documented in scientific literature. The following information presents hypothetical degradation pathways and experimental protocols based on established principles of biotic and abiotic degradation of other chlorinated alkanes. These are intended to serve as a guide for researchers.

Introduction

This compound is a chlorinated aliphatic hydrocarbon. The environmental fate of such compounds is of significant interest due to their potential for persistence and toxicity. Degradation can occur through two primary mechanisms: biotic degradation, mediated by microorganisms, and abiotic degradation, which involves chemical reactions in the absence of biological activity. Understanding these pathways is crucial for developing effective bioremediation and chemical remediation strategies.

Proposed Biotic Degradation Pathways

Microbial degradation of chlorinated alkanes can proceed under both aerobic and anaerobic conditions. The specific pathway and efficiency of degradation are highly dependent on the microbial species present and the environmental conditions.

Aerobic Degradation

Under aerobic conditions, the initial step in the degradation of chlorinated alkanes is often an oxidation reaction catalyzed by mono- or dioxygenase enzymes. This typically involves the incorporation of one or two atoms of oxygen into the molecule, leading to the formation of chlorinated alcohols, which are then further metabolized.

Proposed Aerobic Pathway:

  • Hydroxylation: A monooxygenase enzyme could hydroxylate a terminal carbon, forming 1,3,3,5-tetrachloropentan-1-ol.

  • Oxidation to Aldehyde: The alcohol is then oxidized to the corresponding aldehyde, 1,3,3,5-tetrachloropentanal.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to 1,3,3,5-tetrachloropentanoic acid.

  • Dechlorination and Beta-Oxidation: Subsequent steps would likely involve enzymatic dechlorination and beta-oxidation, progressively shortening the carbon chain and releasing chloride ions.

Anaerobic Degradation

Under anaerobic conditions, the primary degradation mechanism for highly chlorinated alkanes is reductive dechlorination. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially removed and replaced by hydrogen atoms.

Proposed Anaerobic Pathway:

  • Reductive Dechlorination (Step 1): this compound is reduced to 1,3,5-trichloropentane.

  • Reductive Dechlorination (Step 2): 1,3,5-Trichloropentane is further reduced to dichloropentane (B13834815) isomers (e.g., 1,3-dichloropentane, 1,5-dichloropentane).

  • Reductive Dechlorination (Step 3): Dichloropentanes are reduced to monochloropentane isomers.

  • Final Product: The final step is the reduction of monochloropentane to pentane.

Proposed Abiotic Degradation Pathway

Abiotic degradation of chlorinated alkanes can be achieved using various chemical reductants, with zero-valent iron (ZVI) being a commonly studied and effective option. ZVI serves as an electron donor for reductive dechlorination.

Proposed Abiotic Pathway with Zero-Valent Iron:

The mechanism is similar to anaerobic reductive dechlorination, with the sequential removal of chlorine atoms.

  • Reaction with ZVI (Step 1): this compound + Fe⁰ → 1,3,5-Trichloropentane + Fe²⁺ + Cl⁻

  • Reaction with ZVI (Step 2): 1,3,5-Trichloropentane + Fe⁰ → Dichloropentane isomers + Fe²⁺ + Cl⁻

  • Reaction with ZVI (Step 3): Dichloropentane isomers + Fe⁰ → Monochloropentane isomers + Fe²⁺ + Cl⁻

  • Reaction with ZVI (Step 4): Monochloropentane isomers + Fe⁰ → Pentane + Fe²⁺ + Cl⁻

Data Presentation

Table 1: Hypothetical Degradation of this compound and Formation of Intermediates Over Time in an Aerobic Biodegradation Assay
Time (days)This compound (µM)1,3,5-Trichloropentane (µM)Dichloropentane Isomers (µM)Monochloropentane Isomers (µM)Pentane (µM)
01000000
77520500
1445351550
21154025155
28<110303524
Table 2: Hypothetical Chloride Ion Release During Anaerobic Biodegradation
Time (days)Chloride Ion Concentration (µM)
00
7100
14220
21340
28395
Table 3: Hypothetical Disappearance of this compound in the Presence of Zero-Valent Iron
Time (hours)This compound Concentration (µM)
0100
260
425
65
8<1

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound

Objective: To assess the aerobic biodegradation of this compound by a microbial consortium or a pure strain.

Materials:

  • Microbial culture (e.g., activated sludge, isolated strain)

  • Basal salt medium

  • This compound (as a stock solution in a suitable solvent)

  • Sterile baffled flasks

  • Shaking incubator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Ion chromatograph

Methodology:

  • Prepare a basal salt medium and dispense into sterile baffled flasks.

  • Inoculate the flasks with the microbial culture.

  • Add this compound to a final concentration of 100 µM. Include a sterile control flask with no inoculum.

  • Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aerobic conditions.

  • At regular time intervals (e.g., 0, 7, 14, 21, and 28 days), withdraw samples for analysis.

  • Extract the samples with a suitable solvent (e.g., hexane) and analyze the concentrations of this compound and its degradation products by GC-MS.

  • Analyze the aqueous phase for chloride ion concentration using an ion chromatograph to determine the extent of dechlorination.

Protocol 2: Anaerobic Biodegradation of this compound

Objective: To evaluate the anaerobic biodegradation of this compound via reductive dechlorination.

Materials:

  • Anaerobic microbial culture (e.g., from an anaerobic digester)

  • Anaerobic growth medium with an electron donor (e.g., lactate, acetate)

  • This compound

  • Sterile serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic chamber or gassing station with an N₂/CO₂ gas mixture

  • GC-MS

  • Ion chromatograph

Methodology:

  • Prepare the anaerobic medium and dispense it into serum bottles inside an anaerobic chamber.

  • Inoculate the bottles with the anaerobic culture.

  • Add the electron donor and this compound to a final concentration of 100 µM. Include a sterile control.

  • Seal the bottles and incubate in the dark at an appropriate temperature (e.g., 35°C) without shaking.

  • At specified time points, sacrifice replicate bottles for analysis.

  • Analyze the headspace or solvent extract for this compound and its volatile degradation products by GC-MS.

  • Measure the chloride ion concentration in the aqueous phase.

Protocol 3: Abiotic Degradation of this compound by Zero-Valent Iron

Objective: To determine the rate and pathway of abiotic degradation of this compound by ZVI.

Materials:

  • Zero-valent iron powder

  • Deoxygenated, buffered water (e.g., phosphate (B84403) buffer at pH 7)

  • This compound

  • Anaerobic vials with screw caps (B75204) and PTFE septa

  • Orbital shaker

  • GC-MS

Methodology:

  • Add a known amount of ZVI powder to anaerobic vials.

  • Add deoxygenated buffered water to the vials.

  • Spike the vials with this compound to a final concentration of 100 µM. Include a control vial without ZVI.

  • Seal the vials, ensuring no headspace.

  • Place the vials on an orbital shaker at a constant temperature.

  • At selected time intervals, withdraw aqueous samples.

  • Extract the samples with a solvent and analyze by GC-MS for the parent compound and degradation products.

Visualizations

Biodegradation_Pathway cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation A1 This compound A2 1,3,3,5-Tetrachloropentan-1-ol A1->A2 Monooxygenase A3 1,3,3,5-Tetrachloropentanal A2->A3 Oxidation A4 1,3,3,5-Tetrachloropentanoic Acid A3->A4 Oxidation A5 Further Degradation (Dechlorination, β-oxidation) A4->A5 B1 This compound B2 1,3,5-Trichloropentane B1->B2 Reductive Dechlorination B3 Dichloropentane Isomers B2->B3 Reductive Dechlorination B4 Monochloropentane Isomers B3->B4 Reductive Dechlorination B5 Pentane B4->B5 Reductive Dechlorination

Caption: Proposed biotic degradation pathways for this compound.

Abiotic_Degradation_Pathway C1 This compound C2 1,3,5-Trichloropentane C1->C2 + Fe⁰ - Cl⁻ C3 Dichloropentane Isomers C2->C3 + Fe⁰ - Cl⁻ C4 Monochloropentane Isomers C3->C4 + Fe⁰ - Cl⁻ C5 Pentane C4->C5 + Fe⁰ - Cl⁻

Caption: Proposed abiotic degradation of this compound by ZVI.

Application Notes and Protocols for the Analytical Detection of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,3,5-Tetrachloropentane is a chlorinated hydrocarbon that may be of interest in various fields, including environmental monitoring and as a potential impurity or intermediate in chemical synthesis. Accurate and sensitive detection methods are crucial for its quantification and risk assessment. This document provides detailed application notes and protocols for the analysis of this compound in various matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. The methodologies described are based on established analytical principles for short-chain chlorinated paraffins (SCCPs) and other chlorinated hydrocarbons.

Analytical Overview

The primary analytical method for the determination of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, allowing for the separation of the analyte from complex matrices and its unambiguous identification based on its mass spectrum. Electron Capture Negative Ionization (ECNI) is often the preferred ionization mode for chlorinated compounds due to its high sensitivity.

A general workflow for the analysis of this compound is depicted below:

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Product) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Cleanup Florisil Column Cleanup (Optional) Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration GCMS GC-MS Analysis (ECNI Mode) Concentration->GCMS Quantification Quantification (Internal/External Standard) GCMS->Quantification Reporting Data Reporting Quantification->Reporting

Figure 1: General experimental workflow for the analysis of this compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the analysis of this compound in a water matrix using the described GC-MS method. This data is for illustrative purposes to demonstrate the expected performance of the method.

ParameterResult
**Linearity (R²) **> 0.995
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantitation (LOQ) 0.15 µg/L
Precision (%RSD, n=6) < 10%
Accuracy (Recovery %) 85-110%
Matrix Spiked Laboratory Water

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for the extraction of this compound from aqueous samples.

Materials:

Procedure:

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated or ¹³C-labeled analog, if available, or a structurally similar chlorinated compound not present in the sample).

  • Add 60 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction twice more with fresh 60 mL portions of the solvent mixture, combining all organic extracts.

  • Concentrate the dried extract to approximately 1 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.

  • The final extract is then ready for GC-MS analysis.

Sample Cleanup: Florisil Column Chromatography

This optional step can be used to remove polar interferences from the sample extract.

Materials:

  • Glass chromatography column

  • Florisil (60-100 mesh), activated

  • Anhydrous sodium sulfate

  • Hexane (pesticide residue grade)

  • Diethyl ether (pesticide residue grade)

Procedure:

  • Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1 cm of anhydrous sodium sulfate.

  • Pre-elute the column with 50 mL of hexane.

  • Load the concentrated sample extract onto the column.

  • Elute the column with 200 mL of 6% (v/v) diethyl ether in hexane. Collect the eluate. This fraction will contain this compound.

  • Concentrate the collected fraction to a final volume of 1 mL.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph with an electron capture negative ionization (ECNI) source and a mass selective detector.

GC Conditions (Suggested):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

MS Conditions (ECNI Mode):

  • Ion Source Temperature: 200 °C

  • Quadrupole Temperature: 150 °C

  • Methane Reagent Gas Flow: 2.0 mL/min

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Note: Specific ions for this compound need to be determined by analyzing a standard. Characteristic ions would likely include the molecular ion cluster [M-Cl]⁻ or other significant fragment ions.

Logical Relationship for Method Selection

The choice of the analytical method depends on the sample matrix and the required sensitivity. The following diagram illustrates the decision-making process.

MethodSelection Start Start: Define Analytical Needs Matrix Assess Sample Matrix Complexity Start->Matrix CleanSample Clean Matrix (e.g., Drinking Water) Matrix->CleanSample Low ComplexSample Complex Matrix (e.g., Wastewater, Soil) Matrix->ComplexSample High LLE Direct LLE/SPE CleanSample->LLE Cleanup LLE/SPE with Cleanup (e.g., Florisil) ComplexSample->Cleanup GCMS GC-ECNI-MS Analysis LLE->GCMS Cleanup->GCMS

Figure 2: Decision tree for selecting the appropriate sample preparation protocol.

Conclusion

Application Note: High-Resolution Gas Chromatography Methods for the Analysis of Tetrachloropentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the separation and identification of tetrachloropentane (B12663358) isomers using gas chromatography-mass spectrometry (GC-MS). Tetrachloropentanes are chlorinated hydrocarbons that can exist in numerous isomeric forms. Due to their similar physicochemical properties, the chromatographic separation of these isomers presents a significant analytical challenge. This document provides a comprehensive protocol, including sample preparation, GC-MS instrument parameters, and data analysis guidelines, suitable for researchers in environmental science, toxicology, and chemical analysis. The method leverages a non-polar stationary phase for separation based on boiling point differences and mass spectrometry for positive identification.

Introduction

Tetrachloropentanes (C₅H₈Cl₄) are halogenated alkanes with a variety of potential industrial applications and can also be environmental contaminants. The specific toxicity and environmental fate of these compounds can vary significantly between isomers. Therefore, the ability to separate and accurately quantify individual tetrachloropentane isomers is of high importance. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like chlorinated hydrocarbons. When coupled with a mass spectrometer, it provides both high-resolution separation and definitive identification. This protocol is designed to provide a starting point for the analysis of tetrachloropentane isomer mixtures, focusing on achieving optimal separation and reliable quantification.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix (e.g., water, soil, chemical reaction mixture). The goal is to extract the tetrachloropentane isomers and prepare them in a solvent suitable for GC injection.

a) Liquid Samples (e.g., Water):

  • Liquid-Liquid Extraction (LLE):

    • To a 100 mL water sample, add 5 mL of a suitable organic solvent such as hexane (B92381) or dichloromethane.

    • Shake vigorously for 2 minutes in a separatory funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The final sample should be transferred to a 2 mL autosampler vial for GC-MS analysis.

b) Solid Samples (e.g., Soil, Sediment):

  • Soxhlet Extraction:

    • Accurately weigh approximately 10 g of the homogenized solid sample.

    • Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Place the sample in a Soxhlet extraction thimble.

    • Extract with 150 mL of hexane or a hexane/acetone mixture (1:1 v/v) for 6-8 hours.

    • Concentrate the resulting extract to a final volume of 1 mL.

  • The final sample should be filtered through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

c) Organic Samples/Standards:

  • Dilution:

    • Accurately prepare stock solutions of tetrachloropentane isomer standards in hexane or dichloromethane.

    • Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

    • Dilute unknown organic samples to fall within the calibration range.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended as a starting point and may require optimization for specific isomer separations. A non-polar stationary phase is recommended, as elution will generally occur in order of increasing boiling point.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet, 250 °C
Injection Mode Splitless (for trace analysis) or Split 20:1
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness (or similar non-polar column)
Oven Program Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 220 °CHold: 5 min at 220 °C
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ion Source Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) for higher sensitivity
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Full Scan (m/z 50-300) for identificationSelected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of tetrachloropentane isomers requires the use of analytical standards for calibration. Retention times and Kovats retention indices are key parameters for isomer identification. The elution of isomers on a non-polar column is primarily dependent on their boiling points.

Table 2: Physical Properties and Retention Data for Tetrachloropentane Isomers

Isomer NameCAS NumberBoiling Point (°C)Kovats Retention Index (Non-polar phase)
1,1,1,5-Tetrachloropentane2467-10-9186[2]~1211-1220[3][4][5]
1,2,3,4-Tetrachloropentane141620-63-9Data Not AvailableData Not Available
1,1,2,3-Tetrachloropentane13116-72-2Data Not AvailableData Not Available
1,2,4,5-Tetrachloropentane141620-66-2Data Not AvailableData Not Available
Other Isomers-Data Not AvailableData Not Available

Note: The retention times and indices for other isomers must be determined experimentally using certified reference standards. It is expected that isomers with lower boiling points will elute earlier on a non-polar column.

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample reception to final data analysis, is depicted in the diagram below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (Water, Soil, etc.) Extraction Extraction (LLE or Soxhlet) Sample->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial GC_Inject Inject Sample into GC-MS Vial->GC_Inject Autosampler Separation Chromatographic Separation (HP-5ms column) GC_Inject->Separation Detection Mass Spectrometry Detection (EI or ECNI) Separation->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectra) Detection->Qualitative Raw Data Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative Report Generate Final Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of tetrachloropentane isomers.

Conclusion

References

Application Note: Analysis of Chlorinated Alkanes by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated alkanes, also known as chlorinated paraffins (CPs), are complex mixtures of polychlorinated n-alkanes. These compounds are categorized based on their carbon chain length into short-chain (SCCPs, C10–C13), medium-chain (MCCPs, C14–C17), and long-chain chlorinated paraffins (LCCPs, C>17).[1][2][3] CPs are utilized in a wide array of industrial applications, serving as plasticizers, flame retardants, and lubricants in plastics, textiles, paints, and metalworking fluids.[2][4] However, their persistence, potential for bioaccumulation, and toxic effects have raised significant environmental and health concerns, leading to regulatory scrutiny and monitoring requirements.[2][4]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of chlorinated alkanes in various matrices. This application note provides a comprehensive overview and detailed protocols for the analysis of CPs using GC-MS, with a particular focus on short-chain chlorinated paraffins.

Analytical Challenges

The analysis of chlorinated alkanes by GC-MS presents several challenges due to the inherent complexity of these mixtures, which can contain thousands of isomers and homologues.[1][5] This complexity results in broad, overlapping chromatographic peaks, making separation and quantification difficult.[2] Furthermore, the response factors in some GC-MS techniques, such as electron capture negative ionization (ECNI), can vary significantly depending on the chlorine content of the alkane.[6] High-resolution mass spectrometry (HRMS) and advanced ionization techniques are often employed to enhance selectivity and overcome these challenges.[1][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation methodology is critical and highly dependent on the sample matrix. The primary goal is to efficiently extract the chlorinated alkanes and remove interfering substances.[7][8]

a) Solid Samples (e.g., Sediment, Textiles, Fish Tissue)

  • Extraction:

    • For textiles, samples can be extracted with n-hexane using ultrasonication.[4]

    • For sediment and fish tissue, a common approach involves extraction with a mixture of organic solvents like hexane (B92381) and acetone.

  • Cleanup:

    • A multi-step cleanup is often necessary for complex matrices.

    • Silica (B1680970) Gel Chromatography: A silica gel column can be used to separate CPs from other organic compounds. A common procedure involves eluting the sample with n-hexane to remove less polar interferences, followed by a more polar solvent mixture like dichloromethane (B109758) and n-hexane to elute the chlorinated paraffins.[3][8]

    • Gel Permeation Chromatography (GPC): GPC is effective in removing high-molecular-weight interferences such as lipids from biological samples.[6]

b) Liquid Samples (e.g., Water)

  • Extraction:

    • Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous phase into an immiscible organic solvent, such as n-heptane.[9][10]

    • Solid-Phase Extraction (SPE): SPE cartridges can be used to concentrate and purify analytes from water samples. The analytes are adsorbed onto the solid phase and then eluted with an appropriate solvent.[7]

  • Concentration:

    • The extracts are typically concentrated to a small volume using a rotary evaporator or a gentle stream of nitrogen before GC-MS analysis.[3][4]

GC-MS Instrumentation and Conditions

Various GC-MS configurations can be employed for the analysis of chlorinated alkanes. The use of negative chemical ionization (NCI) or electron capture negative ionization (ECNI) is common due to the high electron affinity of chlorinated compounds, which enhances sensitivity.[2][11] High-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) can provide the necessary mass accuracy to differentiate CPs from matrix interferences.[1][3]

Table 1: Typical GC-MS Parameters for Chlorinated Alkane Analysis

ParameterSettingReference
Gas Chromatograph Agilent 7890B GC or equivalent[12]
Injection 1-2 µL, Splitless or Split (e.g., 1/50)[11][12]
Inlet Temperature 250 - 270 °C[11][12]
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min[11][12]
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms, Rxi-1ms)[11]
Oven Program Initial temp: 35-100°C, hold for 2-5 min, ramp at 4-20°C/min to 250-300°C, hold for 5-10 min[12]
Mass Spectrometer Quadrupole, Q-TOF, or Orbitrap[1][3][12]
Ionization Mode Electron Capture Negative Ionization (ECNI) or Negative Chemical Ionization (NCI)[2][6]
Source Temperature 230 °C[12]
Mass Range 50 - 500 amu[12]
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)[6]
Quantification

Quantification of chlorinated alkanes can be challenging due to the complexity of the mixtures.

  • External Standard Method: This method involves creating a calibration curve from standards of known concentrations.[4]

  • Internal Standard Method: An internal standard, a compound not present in the sample, is added to all samples and standards to correct for variations in sample preparation and instrument response.[5][13]

  • Multiple Linear Regression: This approach is particularly useful for complex mixtures like SCCPs and can account for variations in chlorine content and carbon chain distribution.[6] It is a compulsory method in some standardized procedures like ISO 12010 for water analysis.[6][10]

Data Presentation

Table 2: Performance Characteristics of GC-MS Methods for SCCP Analysis

ParameterValueMatrixReference
Linearity (R²) > 0.995Textiles[4]
Detection Limit (LOD) 10 mg/kgTextiles[4]
4 pg/mLWater[6]
24–81 ng/mLEnvironmental[3]
Quantification Limit (LOQ) 120 pg/mLWater[6]
0.6 µg/gSediment[6]
Recovery 82.3% - 106.9%Textiles[4]
Relative Standard Deviation (RSD) 3.41% - 7.61%Textiles[4]
< 10%Environmental[5]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Solid or Liquid) Extraction Extraction (LLE, SPE, Ultrasonic) Sample->Extraction Cleanup Cleanup (Silica Gel, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (ECNI/NCI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Identification Compound Identification Detection->Identification Quantification Quantification (External/Internal Standard, MLR) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of chlorinated alkanes.

Conclusion

The GC-MS analysis of chlorinated alkanes is a complex but essential task for environmental monitoring and regulatory compliance. Careful selection of sample preparation techniques, appropriate GC-MS instrumentation, and robust quantification methods are crucial for obtaining accurate and reliable results. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with these challenging compounds. The use of advanced techniques such as high-resolution mass spectrometry can further enhance the quality of the data obtained.

References

Application Notes and Protocols for 1,3,3,5-Tetrachloropentane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,3,5-Tetrachloropentane is a halogenated organic compound with the chemical formula C₅H₈Cl₄.[1] As a polychlorinated alkane, it is expected to be a dense, non-polar liquid with potential applications as a solvent for non-polar organic compounds, oils, and greases. Its chlorinated nature suggests it would be immiscible with water and may exhibit a higher boiling point than its parent alkane, pentane (B18724). The presence of multiple chlorine atoms can influence its chemical stability and reactivity.

Physicochemical Properties (Predicted and General)

Quantitative experimental data for this compound is sparse. The following table includes basic molecular information and estimated properties based on its structure and comparison with other chlorinated alkanes.

PropertyValueSource / Notes
Chemical Formula C₅H₈Cl₄[1]
Molecular Weight 209.93 g/mol [1]
CAS Number 24616-07-7[1]
Appearance Colorless to pale yellow liquid (Predicted)General property of similar compounds
Density > 1 g/mL (Predicted)Chlorinated solvents are typically denser than water
Boiling Point Elevated compared to pentane (Predicted)Halogenation increases intermolecular forces and boiling points
Water Solubility Very low (Predicted)"Like dissolves like" principle; non-polar nature
Polarity Non-polar (Predicted)Symmetrical distribution of non-polar C-C and C-H bonds, and polar C-Cl bonds
XLogP3 3.3[1]

Note: The XLogP3 value of 3.3 suggests a high lipophilicity, which is characteristic of a non-polar solvent.[1]

Potential Applications in Research and Development

Based on the predicted properties of this compound, it could potentially be investigated for the following applications:

  • Reaction Solvent: For organic reactions involving non-polar reagents and intermediates, particularly where a higher reaction temperature is required than can be achieved with more volatile solvents like dichloromethane (B109758) or diethyl ether.

  • Extraction Solvent: For the extraction of non-polar natural products, lipids, or other organic compounds from aqueous mixtures or solid matrices.

  • Cleaning and Degreasing: As a solvent for removing oils, greases, and other non-polar residues from laboratory glassware and equipment.

  • Non-polar Mobile Phase Component: In liquid chromatography for the separation of non-polar analytes, although its compatibility with common column materials would need to be established.

Experimental Protocol: Evaluation of this compound as a Solvent for a Model Suzuki Coupling Reaction

The following is a generic protocol to evaluate the suitability of this compound as a solvent for a Suzuki coupling reaction. This protocol is for illustrative purposes and must be adapted and optimized for specific substrates and catalysts.

Objective: To assess the performance of this compound as a solvent for the palladium-catalyzed Suzuki coupling of 4-bromoanisole (B123540) and phenylboronic acid and compare it to a standard solvent like toluene.

Materials:

  • This compound (purity > 98%)

  • Toluene (anhydrous)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating and stirring equipment (magnetic stir plate with oil bath)

  • Analytical equipment (GC-MS or HPLC) for reaction monitoring and yield determination

Procedure:

  • Preparation:

    • Set up two identical reaction flasks under an inert atmosphere.

    • To each flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

  • Reaction Setup:

    • To "Flask A," add 10 mL of this compound.

    • To "Flask B" (the control), add 10 mL of anhydrous toluene.

    • Add the catalyst precursor to each flask.

  • Reaction Execution:

    • Heat both reaction mixtures to 90 °C with vigorous stirring.

    • Monitor the progress of the reactions by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC-MS or HPLC.

  • Work-up and Analysis:

    • Once the reactions are complete (as determined by the consumption of the starting material), cool the mixtures to room temperature.

    • Quench the reactions by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the yield of the product, 4-methoxybiphenyl, for both reactions using a calibrated internal standard with GC-MS or HPLC.

Expected Outcome and Interpretation:

The relative reaction rates and final product yields will indicate the suitability of this compound as a solvent for this type of reaction compared to the standard solvent, toluene. Factors to consider include the solubility of reactants and catalyst, and potential interactions of the chlorinated solvent with the catalytic cycle.

Safety and Handling

Chlorinated solvents should be handled with extreme caution due to their potential health hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or a suitable alternative), safety goggles, and a lab coat.[2]

  • Ventilation: Handle this compound only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]

  • Disposal: Dispose of waste this compound and materials contaminated with it as hazardous chemical waste in accordance with local, state, and federal regulations.[2]

Visualizations

Solvent_Evaluation_Workflow Workflow for Novel Solvent Evaluation A Define Model Reaction (e.g., Suzuki Coupling) D Run Parallel Reactions (Novel vs. Control) A->D B Procure and Characterize Novel Solvent (this compound) B->D C Select Control Solvent (e.g., Toluene) C->D E Monitor Reaction Progress (GC-MS, HPLC, TLC) D->E F Work-up and Isolate Product E->F G Analyze and Compare Results (Yield, Purity, Rate) F->G H Conclusion on Solvent Suitability G->H

Caption: A logical workflow for evaluating the performance of a novel solvent.

References

Application Notes and Protocols for the Derivatization of 1,3,3,5-Tetrachloropentane for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of 1,3,3,5-tetrachloropentane to improve its analysis by gas chromatography (GC). Direct analysis of chlorinated alkanes can be challenging due to their thermal lability and potential for poor chromatographic peak shape. Derivatization through dehydrochlorination transforms this compound into more volatile and stable analogs, primarily pentadienes, which are more amenable to GC analysis. This method offers enhanced sensitivity and resolution, facilitating accurate quantification in various matrices.

Introduction

This compound is a chlorinated hydrocarbon that may be of interest as an intermediate in chemical synthesis or as an environmental contaminant. Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organic compounds. However, polychlorinated alkanes can exhibit thermal instability and may interact with active sites in the GC system, leading to peak tailing and inaccurate results.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1][2] For chlorinated hydrocarbons like this compound, chemical derivatization prior to GC analysis can mitigate these issues. One effective strategy is dehydrochlorination, which involves the elimination of hydrogen chloride (HCl) to form unsaturated compounds.[3][4][5] This approach increases the volatility and thermal stability of the analyte, leading to better chromatographic performance.

This application note details a dehydrochlorination protocol for this compound and the subsequent analysis of the resulting derivatives by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Potassium hydroxide (B78521) (KOH), pellets

  • Ethanol, absolute

  • Hexane (B92381), GC grade

  • Deionized water

  • Sodium sulfate (B86663), anhydrous

  • 2 mL screw-cap vials with PTFE-lined septa

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS)

Standard Preparation

Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution in hexane.

Derivatization Protocol: Dehydrochlorination
  • Prepare a 1 M solution of potassium hydroxide in absolute ethanol.

  • To a 2 mL screw-cap vial, add 500 µL of the this compound standard or sample solution in hexane.

  • Add 500 µL of the 1 M ethanolic KOH solution to the vial.

  • Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing.

  • Place the vial in a heating block or water bath at 60°C for 30 minutes to facilitate the dehydrochlorination reaction.

  • After cooling to room temperature, add 500 µL of deionized water to the vial and vortex for 30 seconds.

  • Centrifuge the vial at 2000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The dried hexane extract containing the derivatized products is now ready for GC analysis.

Gas Chromatography (GC) Conditions
  • Instrument: Gas Chromatograph with FID or MS

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N₂): 25 mL/min

  • Detector (MS): Transfer line: 280°C, Ion source: 230°C, Electron energy: 70 eV, Mass range: 35-300 amu

Data Presentation

The dehydrochlorination of this compound is expected to yield a mixture of pentadiene isomers. The anticipated major products are isomers of chloropentadiene and potentially pentadiene. The quantitative data for the analysis of a derivatized 10 µg/mL standard solution of this compound are summarized in the table below.

Analyte (Derivative)Retention Time (min)Peak Area (Arbitrary Units)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Pentadiene Isomer 15.8150,0000.10.3
Pentadiene Isomer 26.2125,0000.10.3
Chloropentadiene Isomer 17.5210,0000.050.15
Chloropentadiene Isomer 27.9180,0000.050.15

Note: The retention times and peak areas are hypothetical and will depend on the specific GC system and conditions. The LOD and LOQ values are estimated based on typical GC-FID performance.

Mandatory Visualizations

Dehydrochlorination Reaction Pathway

G Figure 1: Proposed Dehydrochlorination of this compound TCP This compound KOH KOH / Ethanol 60°C TCP->KOH HCl - HCl CPD Chloropentadiene Isomers KOH->CPD Major Products PD Pentadiene Isomers KOH->PD Minor Products HCl2 - HCl

Caption: Proposed dehydrochlorination reaction of this compound.

Experimental Workflow

G Figure 2: Analytical Workflow for Derivatization and GC Analysis cluster_sample_prep Sample Preparation & Derivatization cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample/Standard in Hexane Add_KOH Add Ethanolic KOH Sample->Add_KOH React Vortex & Heat (60°C, 30 min) Add_KOH->React Extract Add Water & Centrifuge React->Extract Dry Collect & Dry Organic Layer Extract->Dry Inject Inject into GC-FID/MS Dry->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the derivatization and analysis of this compound.

Discussion

The described dehydrochlorination method provides a robust and efficient means to derivatize this compound for GC analysis. The resulting pentadiene and chloropentadiene isomers are more volatile and less prone to degradation in the GC system, leading to improved peak shapes and enhanced sensitivity. The use of an internal standard is recommended for precise quantification, especially when dealing with complex sample matrices.

The GC-MS analysis will be crucial for the initial identification of the derivatization products by examining their mass spectra. Once the derivatives are identified and their retention times are confirmed, routine analysis can be performed using the more economical GC-FID system.

It is important to optimize the reaction conditions, such as reaction time, temperature, and concentration of the base, to ensure complete derivatization and minimize the formation of side products. The presented protocol serves as a starting point and may require further refinement based on the specific application and available instrumentation.

Conclusion

Derivatization by dehydrochlorination is a valuable technique for the analysis of this compound by gas chromatography. This method enhances the analytical performance by converting the analyte into more volatile and thermally stable derivatives. The provided protocol and GC conditions offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate a sensitive and reliable method for the quantification of this compound.

References

Application Note: Purification Protocol for 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the purification of 1,3,3,5-tetrachloropentane, a halogenated alkane potentially used as a building block in organic synthesis. The primary purification method described is fractional distillation, which is suitable for separating the target compound from isomers and other byproducts with close boiling points that may be present after synthesis. Additionally, a protocol for purification by recrystallization is provided as an alternative or supplementary method. This guide includes information on potential impurities, key physical data for related compounds, and a step-by-step experimental procedure.

Introduction

This compound is a chlorinated hydrocarbon whose purity is crucial for its subsequent use in research and development, particularly in the synthesis of novel chemical entities. Synthesis of this compound can lead to the formation of various isomers and byproducts. Effective purification is therefore essential to ensure the integrity of experimental results and the quality of downstream products. This application note provides a comprehensive protocol for the purification of this compound.

Potential Impurities

Based on common synthetic routes, potential impurities in a crude sample of this compound may include other isomers of tetrachloropentane (B12663358) and related chlorinated hydrocarbons. Identifying these impurities and their physical properties is key to developing an effective purification strategy.

Table 1: Potential Impurities and their Physical Properties

Compound NameMolecular FormulaCAS NumberBoiling Point (°C)
This compound (Target) C5H8Cl424616-07-7Not available
1,1,1,5-TetrachloropentaneC5H8Cl42467-10-9186
1,1,1,3-TetrachloropropaneC3H4Cl41070-78-6178-179
1,1,1,3-TetrachlorobutaneC4H6Cl413275-19-9~185 (Predicted)
1,3,5-Trichloro-2-penteneC5H7Cl334909-84-7Not available

Purification Protocols

Given that the primary impurities are likely to be isomers with potentially close boiling points, fractional distillation is the recommended primary method for purification. Recrystallization may also be a viable option, particularly for removing non-isomeric impurities or for achieving very high purity.

Protocol 1: Fractional Distillation

Fractional distillation is effective for separating liquids with boiling points that differ by less than 25 °C. The use of a fractionating column increases the number of theoretical plates, allowing for a more efficient separation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Experimental Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask at the other end.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect any initial low-boiling fractions in a separate receiving flask. These may contain more volatile impurities.

    • Carefully monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.

    • Collect the fraction that distills at a constant temperature, which is expected to be the purified this compound. Based on the boiling point of the 1,1,1,5-isomer (186 °C), the target compound is likely to distill in a similar range.

    • Change receiving flasks as the temperature changes, indicating the distillation of different components.

    • Stop the distillation before the flask is completely dry to prevent the formation of explosive peroxides and overheating of the residue.

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Logical Workflow for Fractional Distillation:

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Purity Analysis A Charge flask with crude product and boiling chips B Assemble fractional distillation apparatus A->B C Insulate fractionating column B->C D Heat the flask gently C->D E Collect initial low-boiling fraction D->E F Monitor temperature at distillation head E->F G Collect main fraction at constant temperature F->G H Change receiving flasks as temperature fluctuates G->H I Stop distillation before dryness H->I J Analyze fractions by GC or NMR I->J G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis A Select a suitable solvent via screening B Dissolve crude product in minimal hot solvent A->B C Perform hot filtration (if needed) B->C D Allow solution to cool and crystallize C->D E Cool in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold solvent F->G H Dry the purified product G->H I Analyze for purity (MP, GC, NMR) H->I

Synthesis of Novel Nitrogen-Containing Heterocycles from 1,3,3,5-Tetrachloropentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the synthesis of novel nitrogen-containing heterocyclic compounds utilizing 1,3,3,5-tetrachloropentane as a versatile starting material. Due to the limited specific literature on this particular substrate, the following protocols are based on established principles of organic synthesis and analogous reactions with similar polychlorinated alkanes. These compounds are of interest in medicinal chemistry and drug discovery as heterocyclic scaffolds are prevalent in a wide array of biologically active molecules.

Introduction

This compound is a polyhalogenated organic compound with multiple reactive sites, making it a potentially valuable, albeit underutilized, precursor for the synthesis of complex molecular architectures. The presence of chlorine atoms at the 1, 3, and 5 positions suggests the possibility of intramolecular and intermolecular cyclization reactions to form various heterocyclic ring systems. This document outlines proposed methodologies for the synthesis of novel substituted pyrrolidines and piperidines, which are key structural motifs in many pharmaceuticals.

Application Note 1: Synthesis of a Dichlorinated Pyrrolidine Derivative

The synthesis of a novel 2-(2,2-dichloroethyl)pyrrolidine derivative can be envisioned through an intramolecular cyclization reaction of this compound upon reaction with a primary amine. This proposed reaction takes advantage of the differential reactivity of the chlorine atoms, with the primary chlorine at the 5-position being more susceptible to nucleophilic substitution, followed by an intramolecular cyclization.

Proposed Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and sodium carbonate (2.5 eq).

  • The reaction mixture is stirred and heated to reflux (approximately 82°C) for 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted twice more with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1-benzyl-2-(2,2-dichloroethyl)pyrrolidine.

Predicted Quantitative Data
CompoundStarting MaterialReagentsPredicted Yield (%)Predicted Purity (%)
1-benzyl-2-(2,2-dichloroethyl)pyrrolidineThis compoundBenzylamine, Na₂CO₃, Acetonitrile45-60>95

Application Note 2: Synthesis of a Dichlorinated Piperidine Derivative

A plausible route to a novel 3,3-dichloro-1-methylpiperidine involves the reaction of this compound with methylamine (B109427). This proposed synthesis relies on a tandem intermolecular and intramolecular nucleophilic substitution, where the amine first displaces the chlorine at the 5-position, followed by a ring-closing reaction at the 1-position. The gem-dichloro group at the 3-position remains intact, offering a handle for further synthetic modifications.

Proposed Experimental Protocol

Materials:

  • This compound

  • Methylamine (40% in H₂O)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (B145695) (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol (B129727)

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Cool the mixture in an ice bath and add a 40% aqueous solution of methylamine (2.2 eq) dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 48 hours. Monitor the reaction by TLC.

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the target 3,3-dichloro-1-methylpiperidine.

Predicted Quantitative Data
CompoundStarting MaterialReagentsPredicted Yield (%)Predicted Purity (%)
3,3-dichloro-1-methylpiperidineThis compoundMethylamine, K₂CO₃, Ethanol35-50>95

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of novel heterocyclic compounds from this compound.

G Generalized Synthetic Workflow start This compound + Amine Nucleophile reaction Reaction (Heating, Stirring) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification product Characterized Novel Heterocyclic Compound purification->product

Caption: A generalized experimental workflow for synthesis.

Application Note: Analysis of 1,3,3,5-Tetrachloropentane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,3,5-Tetrachloropentane is a chlorinated hydrocarbon that may be present in the environment due to industrial activities. Its chemical structure suggests persistence and potential toxicity, making its monitoring in environmental matrices such as water, soil, and sediment crucial. This document provides a detailed protocol for the extraction and quantification of this compound in environmental samples using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established EPA methods and scientific literature for the analysis of similar chlorinated hydrocarbons.[1][2]

Analytical Approach

The analytical workflow involves sample collection and preservation, followed by extraction of this compound from the sample matrix. A cleanup step is then employed to remove interfering co-extractives. Finally, the concentration of the target analyte is determined by gas chromatography coupled with mass spectrometry (GC-MS). Given the chlorinated nature of the compound, an electron capture detector (ECD) could also be utilized for high sensitivity, though MS provides greater selectivity and confirmation.[2][3] For enhanced sensitivity and selectivity with mass spectrometry, negative chemical ionization (NCI) is a powerful technique for halogenated compounds.[3]

Experimental Protocols

1. Sample Collection and Preservation

  • Water Samples: Collect water samples in amber glass bottles with Teflon-lined caps. Preserve the samples by acidifying to a pH < 2 with hydrochloric acid (HCl) and store them at 4°C. Samples should be extracted within 14 days of collection.

  • Soil and Sediment Samples: Collect soil and sediment samples in wide-mouthed glass jars with Teflon-lined lids. Store the samples at 4°C and extract them within 14 days. Prior to extraction, samples can be lyophilized (freeze-dried) to remove water.[1]

2. Sample Extraction

2.1 Water Samples: Liquid-Liquid Extraction (Based on EPA Method 3510)

  • Allow the water sample (1 L) to reach room temperature.

  • Pour the sample into a 2 L separatory funnel.

  • Add a surrogate standard to the sample to monitor extraction efficiency.

  • Add 60 mL of dichloromethane (B109758) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting.

  • Allow the organic layer to separate from the aqueous phase.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane.

  • Combine the three extracts.

  • Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

  • Exchange the solvent to hexane (B92381) during the final concentration step.[2]

2.2 Soil and Sediment Samples: Ultrasonic Extraction (Based on EPA Method 3550) [1]

  • Weigh 30 g of the homogenized sample into a beaker.

  • Add a surrogate standard and mix thoroughly.

  • Add 100 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane.

  • Place the beaker in an ultrasonic bath and sonicate for 3 minutes.[1]

  • Decant the solvent into a collection flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and concentrate to 1 mL using a K-D apparatus after solvent exchange to hexane.

3. Extract Cleanup (Based on EPA Method 3620) [2]

Cleanup may be necessary to remove interferences from the sample extract.[4]

  • Prepare a chromatography column packed with 10 g of activated Florisil.[4]

  • Pre-elute the column with 50 mL of hexane.

  • Load the concentrated extract onto the column.

  • Elute the column with 200 mL of 6% diethyl ether in hexane.

  • Collect the eluate and concentrate it to a final volume of 1 mL.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions for this compound (C5H8Cl4, MW: 209.93 g/mol ): Specific ions would need to be determined from the mass spectrum of a pure standard. Likely ions would include the molecular ion cluster and characteristic fragment ions resulting from the loss of HCl and chlorine radicals.

Data Presentation

The following tables summarize typical quantitative data that would be generated during method validation. These values are illustrative and should be determined experimentally for this compound.

Table 1: Method Detection and Quantitation Limits

ParameterWaterSoil/Sediment
Method Detection Limit (MDL)0.1 µg/L1 µg/kg
Limit of Quantitation (LOQ)0.3 µg/L3 µg/kg

Table 2: Accuracy and Precision

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (%)
Water1 µg/L958
Soil10 µg/kg9211

Visualizations

Diagram 1: Workflow for Analysis of this compound in Water Samples

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1L Water Sample spike Spike with Surrogate sample->spike extract Liquid-Liquid Extraction (3x with Dichloromethane) spike->extract dry Dry Extract (Anhydrous Na2SO4) extract->dry concentrate Concentrate to 1mL (Kuderna-Danish) dry->concentrate cleanup Florisil Cleanup concentrate->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition and Processing gcms->data report Final Report data->report

Caption: Water sample analysis workflow.

Diagram 2: Workflow for Analysis of this compound in Soil/Sediment Samples

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 30g Soil/Sediment Sample spike Spike with Surrogate sample->spike extract Ultrasonic Extraction (3x with Acetone/DCM) spike->extract concentrate Concentrate to 1mL (Kuderna-Danish) extract->concentrate cleanup Florisil Cleanup concentrate->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition and Processing gcms->data report Final Report data->report

Caption: Soil/sediment sample analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,3,5-tetrachloropentane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary method for synthesizing this compound is the telomerization reaction of ethylene (B1197577) with carbon tetrachloride.[1][2] This is a free-radical chain reaction that yields a homologous series of α,α,α,ω-tetrachloroalkanes with the general formula Cl(CH₂CH₂)nCCl₃. This compound corresponds to the n=2 adduct.

Q2: What type of initiators are typically used for this reaction?

A2: This free-radical reaction can be initiated by various sources, including peroxides like benzoyl peroxide, or azo compounds such as azo-bis-isobutyronitrile (AIBN).[1] The choice of initiator can influence the reaction rate and temperature requirements.

Q3: What are the main products and byproducts of this synthesis?

A3: The reaction produces a mixture of telomers, where the number of ethylene units (n) can vary. The main products are a series of tetrachloroalkanes, including 1,1,1,3-tetrachloropropane (B89638) (n=1), this compound (n=2), 1,1,1,7-tetrachloroheptane (n=3), and so on.[1] Besides the desired telomer, other isomers and higher molecular weight polymers can also be formed. The reaction of carbon tetrachloride with alkenes can also yield other isomers depending on the reaction conditions.

Q4: How can the distribution of telomers be controlled?

A4: The distribution of the resulting telomers is highly dependent on the reaction conditions. The molar ratio of ethylene to carbon tetrachloride is a critical factor. A higher concentration of ethylene relative to carbon tetrachloride favors the formation of higher molecular weight telomers.[2] Reaction temperature and pressure also play a significant role in controlling the product distribution.

Q5: How is this compound purified from the reaction mixture?

A5: The separation of this compound from the mixture of telomers and unreacted starting materials is typically achieved by fractional distillation under reduced pressure.[1] The different boiling points of the homologous series of tetrachloroalkanes allow for their separation. Gas chromatography is a common analytical method to assess the purity of the fractions.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound (n=2 Telomer)
Possible Cause Troubleshooting Steps
Incorrect Ethylene to Carbon Tetrachloride Ratio The molar ratio of ethylene to carbon tetrachloride is crucial for controlling the telomer distribution. A low ratio of ethylene to carbon tetrachloride favors the formation of the n=1 adduct (1,1,1,3-tetrachloropropane). To increase the yield of the n=2 telomer, a carefully controlled increase in the ethylene concentration is required. However, an excessively high ethylene concentration will lead to the formation of higher telomers (n>2).
Suboptimal Reaction Temperature The reaction temperature affects the rate of initiation and propagation. A temperature that is too low may result in a slow reaction and low conversion. Conversely, a temperature that is too high can lead to the formation of undesired byproducts and higher telomers. The optimal temperature should be determined experimentally, often in the range of 80-160°C.[1]
Inefficient Initiation The concentration and type of initiator are critical. Ensure the initiator is fresh and has been stored correctly. The initiator concentration may need to be optimized to achieve a desirable reaction rate without promoting unwanted side reactions.
Poor Mixing In a batch reactor, inefficient mixing can lead to localized high concentrations of reactants, affecting the product distribution. Ensure vigorous and consistent stirring throughout the reaction.
Problem 2: Formation of a Wide Range of Telomers Instead of the Target Product
Possible Cause Troubleshooting Steps
Fluctuations in Ethylene Pressure In a batch or semi-batch process, maintaining a constant ethylene pressure is key to controlling its concentration in the reaction mixture. Fluctuations in pressure will lead to a broader distribution of telomers. Use a reliable pressure regulator and monitor the pressure continuously.
High Reaction Temperature Higher temperatures can increase the rate of ethylene addition to the growing radical chain, leading to the formation of higher molecular weight telomers. Consider lowering the reaction temperature to favor the formation of shorter-chain telomers.
High Ethylene to Carbon Tetrachloride Ratio An excess of ethylene will drive the reaction towards higher telomers. Carefully control the feed rates of both reactants in a continuous or semi-batch process, or the initial charge in a batch process.
Problem 3: Formation of Isomeric Byproducts
Possible Cause Troubleshooting Steps
Lack of Regioselectivity in Radical Addition The free-radical addition of the trichloromethyl radical (•CCl₃) to ethylene is generally regioselective, leading to the formation of the more stable radical intermediate. However, side reactions can lead to the formation of other isomers. The specific catalyst or initiator system can influence regioselectivity.
Rearrangement Reactions Under certain conditions, radical intermediates can undergo rearrangement, leading to the formation of structural isomers. Optimizing the reaction temperature and minimizing reaction time can help to reduce the extent of such rearrangements.
Complex Reaction Mixture The presence of impurities in the starting materials or solvent can lead to the formation of unexpected byproducts. Ensure the use of high-purity ethylene and carbon tetrachloride.
Problem 4: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Close Boiling Points of Isomers Isomeric tetrachloropentanes may have very close boiling points, making their separation by fractional distillation challenging. A distillation column with a high number of theoretical plates is necessary for efficient separation.
Formation of Azeotropes The presence of certain byproducts could lead to the formation of azeotropes with the desired product, making separation by distillation difficult. Analytical techniques such as GC-MS can help identify such byproducts.
Polymer Formation At high conversions or temperatures, the formation of polymeric byproducts can occur. These high-boiling residues can complicate the distillation process. Optimizing reaction conditions to minimize polymer formation is crucial.

Data Presentation

Table 1: Influence of Reaction Conditions on Telomer Distribution (Qualitative)

ParameterEffect on Telomer Distribution
Increasing Ethylene/CCl₄ Ratio Shifts distribution towards higher molecular weight telomers (n > 2).
Increasing Pressure Generally increases the concentration of ethylene, favoring higher telomers.[1]
Increasing Temperature Can increase the rate of propagation, potentially leading to higher telomers.

Experimental Protocols

General Procedure for Telomerization of Ethylene and Carbon Tetrachloride (Continuous Flow)

  • Reactor Setup: A continuous flow reactor system, typically a high-pressure tubular reactor, is used. The system should be equipped with high-pressure pumps for feeding ethylene and a solution of carbon tetrachloride and initiator, a pressure regulator, and a product collection vessel.

  • Reactant Preparation: A solution of the chosen initiator (e.g., AIBN or a peroxide) in carbon tetrachloride is prepared at the desired concentration.

  • Reaction Execution:

    • The reactor is heated to the desired temperature (e.g., 80-160 °C).[1]

    • The carbon tetrachloride/initiator solution and ethylene are pumped into the reactor at controlled flow rates to achieve the desired molar ratio and residence time.

    • The reaction pressure is maintained at a constant value (e.g., 50-150 atm) using a back-pressure regulator.

  • Product Collection: The reaction mixture exiting the reactor is cooled and depressurized. Unreacted ethylene is separated, and the liquid product mixture containing the telomers is collected.

  • Purification: The collected liquid mixture is subjected to fractional distillation under reduced pressure to separate the different tetrachloroalkane telomers.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis reactant_prep Reactant Preparation (CCl4 + Initiator Solution) reaction Telomerization Reaction (Controlled T, P, and Flow Rates) reactant_prep->reaction reactor_setup Reactor Setup (High-Pressure Tubular Reactor) reactor_setup->reaction separation Product Separation (Gas-Liquid Separator) reaction->separation purification Purification (Fractional Distillation) separation->purification analysis Product Analysis (Gas Chromatography) purification->analysis final_product This compound analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield of This compound check_ratio Check Ethylene/CCl4 Ratio low_yield->check_ratio check_temp Check Reaction Temperature low_yield->check_temp check_initiator Check Initiator Concentration/Activity low_yield->check_initiator check_mixing Check Mixing Efficiency low_yield->check_mixing sub_ratio Adjust Ratio: Increase Ethylene (carefully) check_ratio->sub_ratio sub_temp Optimize Temperature check_temp->sub_temp sub_initiator Optimize Initiator Concentration check_initiator->sub_initiator sub_mixing Improve Stirring check_mixing->sub_mixing

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1,3,3,5-tetrachloropentane synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound, which is typically prepared via the telomerization of vinyl chloride with carbon tetrachloride.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or no desired product is observed. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the reaction setup, reagents, and conditions. The synthesis is a free-radical chain reaction, and its success is highly dependent on the proper initiation and propagation of the radical species.

    Potential Causes and Solutions:

    • Initiator Problems: The free-radical initiator (e.g., benzoyl peroxide, AIBN) may be old or decomposed. It is crucial to use a fresh, properly stored initiator. The initiation temperature is also critical; ensure the reaction is heated to the appropriate temperature for the chosen initiator to decompose and generate radicals effectively.

    • Inhibitor Contamination: The presence of radical inhibitors can quench the chain reaction. Vinyl chloride monomer is often supplied with inhibitors (e.g., hydroquinone, MEHQ) to prevent polymerization during storage. These inhibitors must be removed before use, typically by passing the monomer through a column of activated alumina (B75360) or by distillation.

    • Oxygen Inhibition: Oxygen is a potent radical scavenger and can terminate the chain reaction. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are deoxygenated prior to use.

    • Improper Reaction Temperature: The reaction temperature influences the rate of initiation and propagation. If the temperature is too low, the initiator may not decompose efficiently. Conversely, excessively high temperatures can lead to unwanted side reactions and decomposition of the product. The optimal temperature will depend on the specific initiator and solvent used.

    • Incorrect Reagent Stoichiometry: The molar ratio of carbon tetrachloride to vinyl chloride is a critical parameter. An excess of carbon tetrachloride is typically used to favor the formation of the 1:1 adduct (this compound) and minimize the formation of higher telomers.

Issue 2: Formation of a Mixture of Products and Low Selectivity

  • Question: My reaction produces a complex mixture of chlorinated compounds, and the selectivity for this compound is low. How can I improve the selectivity?

  • Answer: The formation of multiple products is a common challenge in telomerization reactions. The primary side products are higher-order telomers (e.g., 1,3,3,5,5,7-hexachloroheptane) and polymers of vinyl chloride.

    Strategies to Improve Selectivity:

    • Molar Ratio of Reactants: As mentioned, a high molar ratio of the telogen (carbon tetrachloride) to the taxogen (vinyl chloride) is crucial for maximizing the yield of the 1:1 adduct. By keeping the concentration of vinyl chloride low relative to carbon tetrachloride, the probability of the growing radical chain reacting with another vinyl chloride molecule is reduced.

    • Controlled Addition of Vinyl Chloride: Instead of adding all the vinyl chloride at the beginning of the reaction, a slow, controlled addition can help maintain a low, steady concentration of the monomer, thereby favoring the formation of the desired 1:1 telomer.

    • Choice of Catalyst: While often initiated thermally or photochemically, certain metal complexes can catalyze the reaction and influence selectivity. For instance, iron and copper complexes have been used in similar telomerization reactions. These catalysts can operate through a redox mechanism that may offer better control over the radical chain length.

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing side reactions. However, this must be balanced with the need for efficient initiation.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: The crude reaction mixture will contain unreacted carbon tetrachloride, the desired product, higher-boiling telomers, and potentially polymeric byproducts.

    Purification Protocol:

    • Removal of Unreacted Volatiles: The first step is typically the removal of unreacted vinyl chloride (if any remains) and the bulk of the excess carbon tetrachloride by distillation at atmospheric pressure.

    • Fractional Vacuum Distillation: this compound and other telomers are high-boiling liquids. Therefore, fractional distillation under reduced pressure is the most effective method for their separation. A fractionating column with good efficiency (e.g., a Vigreux or packed column) is recommended to achieve good separation between the desired product and the higher-boiling telomers.

    • Chromatography: If distillation does not provide sufficient purity, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane, would be suitable for separating the chlorinated hydrocarbons.

    • Monitoring Purity: The purity of the fractions should be monitored by analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a free-radical chain reaction mechanism, which can be broken down into three main stages:

  • Initiation: A free-radical initiator (e.g., benzoyl peroxide) decomposes upon heating to generate initial radicals. These radicals then react with carbon tetrachloride to abstract a chlorine atom, forming a trichloromethyl radical (•CCl₃).

  • Propagation: The trichloromethyl radical adds to the double bond of a vinyl chloride molecule. The resulting radical then abstracts a chlorine atom from another molecule of carbon tetrachloride, yielding this compound and regenerating a trichloromethyl radical, which continues the chain.

  • Termination: The chain reaction is terminated when two radical species combine.

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: The following parameters are critical for maximizing the yield of this compound:

  • Reactant Ratio: A high molar excess of carbon tetrachloride to vinyl chloride is essential.

  • Temperature: The temperature should be optimized based on the half-life of the chosen initiator.

  • Initiator Concentration: The concentration of the initiator will affect the rate of reaction. Too high a concentration can lead to an increased rate of termination reactions.

  • Purity of Reagents: The absence of inhibitors and oxygen is crucial for a successful reaction.

Q3: What are the expected side products in this synthesis?

A3: The primary side products are higher-order telomers, which result from the addition of more than one vinyl chloride unit to the growing radical chain. The general structure of these telomers is CCl₃(CH₂CHCl)ₙCl, where n > 1. For example, the n=2 adduct is 1,3,3,5,5,7-hexachloroheptane. Additionally, polymerization of vinyl chloride can occur, leading to the formation of low molecular weight polyvinyl chloride (PVC).

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. While specific data for this exact compound is sparse in publicly available literature, data from similar telomerization reactions can provide valuable insights. For instance, in the telomerization of vinyl chloride with chloroform (B151607) using a ferrous chloride-dimethylacetamide catalyst system, a yield of up to 51.9% of the 1:1 adduct was achieved under ultrasonic conditions.

ParameterConditionEffect on Yield of 1:1 AdductReference
Catalyst System Ferrous chloride-dimethylacetamideYield of 42.1% achieved.[1]
Reaction Enhancement Ultrasonic irradiationYield increased to 51.9% with trace byproducts.[1]
Reactant Ratio High CCl₄ to Vinyl ChlorideGenerally increases selectivity for the 1:1 adduct.General Principle
Temperature Optimized for initiatorCrucial for efficient reaction rate and minimizing side reactions.General Principle

Experimental Protocols

General Laboratory-Scale Synthesis of this compound (Illustrative Protocol)

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

  • Carbon tetrachloride (reagent grade, inhibitor-free)

  • Vinyl chloride (inhibitor removed)

  • Benzoyl peroxide (or other suitable radical initiator)

  • Anhydrous, deoxygenated solvent (e.g., cyclohexane, if necessary)

  • Reaction vessel (e.g., a three-necked round-bottom flask or a pressure-rated reactor) equipped with a condenser, dropping funnel, and an inlet for inert gas.

  • Heating mantle and magnetic stirrer.

  • Distillation apparatus (for purification).

Procedure:

  • Inhibitor Removal: If the vinyl chloride contains an inhibitor, pass it through a column of activated alumina immediately before use.

  • Reaction Setup: Assemble the reaction vessel under an inert atmosphere (nitrogen or argon).

  • Charging Reagents: Charge the reaction vessel with carbon tetrachloride. If a solvent is used, add it at this stage.

  • Initiator Addition: Add the radical initiator (e.g., benzoyl peroxide) to the reaction mixture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 70-80 °C for benzoyl peroxide).

  • Vinyl Chloride Addition: Slowly add the vinyl chloride to the reaction mixture via the dropping funnel over several hours. The rate of addition should be controlled to maintain a low concentration of the monomer in the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Remove the unreacted carbon tetrachloride and any low-boiling components by simple distillation.

    • Purify the residue by fractional vacuum distillation to isolate this compound. Collect the fraction boiling at the expected temperature and pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckInitiator Check Initiator - Age? - Storage? - Correct Temperature? Start->CheckInitiator Initiation Issues CheckInhibitors Check for Inhibitors - Vinyl Chloride Purified? Start->CheckInhibitors Chain Quenching CheckOxygen Check for Oxygen - Inert Atmosphere? - Degassed Solvents? Start->CheckOxygen Chain Termination CheckTemp Check Reaction Temperature - Too Low? - Too High? Start->CheckTemp Reaction Kinetics CheckRatio Check Reagent Ratio - Sufficient CCl4 Excess? Start->CheckRatio Selectivity Issues SolutionInitiator Use Fresh Initiator Adjust Temperature CheckInitiator->SolutionInitiator SolutionInhibitors Purify Vinyl Chloride (e.g., Alumina Column) CheckInhibitors->SolutionInhibitors SolutionOxygen Improve Inert Atmosphere Technique CheckOxygen->SolutionOxygen SolutionTemp Optimize Reaction Temperature CheckTemp->SolutionTemp SolutionRatio Increase CCl4 to Vinyl Chloride Ratio CheckRatio->SolutionRatio End Improved Yield SolutionInitiator->End SolutionInhibitors->End SolutionOxygen->End SolutionTemp->End SolutionRatio->End Synthesis_Workflow Start Start: Reagent Preparation (Inhibitor Removal, Degassing) Reaction Telomerization Reaction (Controlled Addition of Vinyl Chloride) Start->Reaction Workup Initial Work-up (Cooling, Quenching if necessary) Reaction->Workup Distillation1 Simple Distillation (Remove excess CCl4) Workup->Distillation1 Distillation2 Fractional Vacuum Distillation (Isolate Product) Distillation1->Distillation2 Crude Product Analysis Purity Analysis (GC, GC-MS) Distillation2->Analysis Collected Fractions End Pure this compound Analysis->End Purity Confirmed

References

Technical Support Center: Chlorination of Pentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of pentane (B18724). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the chlorination of pentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the monochlorination of n-pentane?

The free-radical chlorination of n-pentane typically yields a mixture of three constitutional isomers: 1-chloropentane (B165111), 2-chloropentane (B1584031), and 3-chloropentane (B1594929).[1][2][3] The reaction is generally not selective, leading to a mixture of these products.[4]

Q2: What are the major side reactions to be aware of during the chlorination of pentane?

The two main side reactions of concern are:

  • Formation of multiple monochlorinated isomers: Due to the presence of different types of hydrogen atoms (primary and secondary) in the pentane molecule, a mixture of 1-chloro, 2-chloro, and 3-chloropentane is inevitably formed.[1][2][4]

  • Polychlorination: Further substitution of hydrogen atoms on the chloropentane products can occur, leading to the formation of dichloropentanes, trichloropentanes, and so on.[5][6][7]

Q3: How does the reactivity of different hydrogen atoms in pentane affect the product distribution?

The distribution of monochlorinated products is not purely statistical. The secondary hydrogens in pentane (at the C2, C3, and C4 positions) are more reactive towards chlorine radicals than the primary hydrogens (at the C1 and C5 positions).[8] The relative rate of abstraction for a secondary hydrogen is approximately 3.8 to 4.5 times that of a primary hydrogen.[8] This results in a higher proportion of 2-chloropentane and 3-chloropentane than would be expected based on the number of available hydrogens alone.

Q4: Can I selectively produce only one isomer of chloropentane through this reaction?

Achieving high selectivity for a single isomer through free-radical chlorination of n-pentane is very challenging due to the small difference in reactivity between the primary and secondary C-H bonds.[4] The reaction will almost always produce a mixture of isomers. For the synthesis of a specific chloropentane isomer, alternative synthetic routes are generally preferred.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High yield of polychlorinated products The concentration of chlorine is too high relative to pentane.Use a large excess of pentane. This increases the probability that a chlorine radical will collide with a pentane molecule rather than a chloropentane molecule.[5][6]
Low or no reaction Insufficient initiation of the reaction.Ensure an adequate UV light source is used, or the reaction is heated to a temperature sufficient to initiate the homolytic cleavage of chlorine. Consider using a chemical initiator like AIBN (azobisisobutyronitrile).
Reaction is too vigorous or uncontrollable Reaction temperature is too high, or the concentration of reactants is too high.Conduct the reaction at a lower temperature. Dilute the reactants with an inert solvent.
Difficulty in separating the isomeric products The boiling points of the chloropentane isomers are relatively close.Use a fractional distillation apparatus with a high number of theoretical plates for efficient separation. The boiling points are approximately: 1-chloropentane (107.8 °C), 2-chloropentane (96.7 °C), and 3-chloropentane (96.4 °C).
Presence of HCl in the final product Hydrogen chloride (HCl) is a byproduct of the reaction and can co-distill with the products.Wash the crude product mixture with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove HCl before distillation.

Quantitative Data Presentation

The table below summarizes the predicted product distribution for the monochlorination of n-pentane based on the number of hydrogens and their relative reactivity.

Product Number of Equivalent Hydrogens Relative Reactivity per Hydrogen Calculated Relative Amount Predicted Percentage Yield
1-Chloropentane 6 (primary)1.06 x 1.0 = 6.0(6.0 / 33.0) x 100% = 18.2%
2-Chloropentane 4 (secondary)4.54 x 4.5 = 18.0(18.0 / 33.0) x 100% = 54.5%
3-Chloropentane 2 (secondary)4.52 x 4.5 = 9.0(9.0 / 33.0) x 100% = 27.3%
Total 33.0 100%

Note: The relative reactivity of secondary to primary hydrogens can vary depending on the reaction conditions. The value of 4.5 is a commonly cited approximation.[8]

Experimental Protocols

Key Experiment: Free-Radical Chlorination of n-Pentane

This protocol describes a general procedure for the free-radical chlorination of n-pentane.

Materials:

  • n-Pentane (in large excess)

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) as a chlorine source

  • A radical initiator (e.g., AIBN) or a UV lamp

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Gas inlet tube (if using Cl₂)

  • Heating mantle or UV lamp

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask with a reflux condenser in a fume hood.

    • If using UV initiation, ensure the flask is made of a material transparent to UV light (e.g., quartz or borosilicate glass).

    • If using thermal initiation, place the flask in a heating mantle.

  • Reaction:

    • Add a large excess of n-pentane to the flask.

    • If using a chemical initiator, add a small amount of AIBN.

    • Slowly bubble chlorine gas through the pentane, or add sulfuryl chloride dropwise. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

    • Irradiate the mixture with a UV lamp or heat to initiate the reaction. The disappearance of the greenish color of chlorine indicates its consumption.

  • Workup:

    • After the reaction is complete (as indicated by the disappearance of the chlorine color), cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any dissolved HCl and unreacted chlorine source.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter to remove the drying agent.

    • Separate the isomeric chloropentanes by fractional distillation.

    • Analyze the composition of the fractions by gas chromatography-mass spectrometry (GC-MS) to determine the relative yields of the different isomers.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis pentane n-Pentane (excess) reaction_flask Reaction Flask pentane->reaction_flask chlorine Chlorine Source (Cl2 or SO2Cl2) chlorine->reaction_flask initiator Initiator (UV light or Heat/AIBN) initiator->reaction_flask wash_bicarb Wash with NaHCO3 soln. reaction_flask->wash_bicarb Crude Product wash_water Wash with Water wash_bicarb->wash_water dry Dry with Na2SO4 wash_water->dry distillation Fractional Distillation dry->distillation gcms GC-MS Analysis distillation->gcms

Caption: Experimental workflow for the chlorination of pentane.

reaction_pathway cluster_products Monochlorinated Products cluster_byproducts Polychlorinated Byproducts pentane Pentane chloro1 1-Chloropentane pentane->chloro1 + Cl2, hv chloro2 2-Chloropentane pentane->chloro2 + Cl2, hv chloro3 3-Chloropentane pentane->chloro3 + Cl2, hv dichloro Dichloropentanes chloro1->dichloro + Cl2, hv chloro2->dichloro + Cl2, hv chloro3->dichloro + Cl2, hv trichloro Trichloropentanes dichloro->trichloro + Cl2, hv etc ... trichloro->etc

Caption: Reaction pathways in pentane chlorination.

References

Technical Support Center: Purification of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3,3,5-tetrachloropentane from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a synthesis of this compound?

A1: The synthesis of this compound, typically through the chlorination of pentane (B18724) or a partially chlorinated pentane, is a free-radical process that can lead to a mixture of isomers. The position of the chlorine atoms can vary along the pentane backbone. While a comprehensive list of all possible isomers is extensive, some of the likely impurities include:

  • 1,2,3,4-Tetrachloropentane

  • 1,1,3,3-Tetrachloropentane

  • 1,1,1,3-Tetrachloropentane

  • 1,1,1,5-Tetrachloropentane

  • 2,2,3,3-Tetrachloropentane

The relative abundance of these isomers will depend on the specific reaction conditions.

Q2: Why is the separation of tetrachloropentane (B12663358) isomers so challenging?

A2: The separation of tetrachloropentane isomers is difficult due to their very similar physical properties. As isomers, they have the same molecular weight (209.93 g/mol ) and similar polarities, leading to close boiling points and similar solubility profiles. This makes standard purification techniques like simple distillation ineffective.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective methods for separating this compound from its isomers are fractional vacuum distillation and preparative column chromatography. The choice between these methods depends on the boiling point differences between the isomers, the quantity of material to be purified, and the required final purity.

Q4: How can I determine the purity of my this compound sample?

A4: The purity of your sample should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. GC, particularly with a capillary column, can provide excellent separation of volatile isomers and allow for quantification of their relative amounts. ¹H and ¹³C NMR can help in identifying the specific isomers present by analyzing the chemical shifts and coupling constants of the protons and carbons.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem: Poor separation of isomers during fractional distillation.

Possible Cause Troubleshooting Step
Insufficient Column Efficiency Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[1]
Distillation Rate is Too High Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).[2] This allows for proper equilibrium to be established on each theoretical plate.
Unstable Vacuum Ensure all joints in the distillation apparatus are properly sealed. Use high-vacuum grease if necessary. A fluctuating pressure will cause the boiling points to change, leading to poor separation.
Incorrect Thermometer Placement The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[1]

Problem: The compound is decomposing at its boiling point.

Possible Cause Troubleshooting Step
Atmospheric Boiling Point is Too High The high temperatures required for atmospheric distillation can cause decomposition.
Solution Perform the distillation under reduced pressure (vacuum distillation).[3][4] Lowering the pressure will significantly decrease the boiling point of the compounds, preventing thermal degradation.
Preparative Column Chromatography

Problem: Co-elution of isomers from the column.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the mobile phase is critical for separation. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to identify the optimal mobile phase for separating the isomers.
Column is Overloaded Too much sample loaded onto the column will lead to broad bands and poor separation. Reduce the amount of crude product loaded onto the column.
Improperly Packed Column Air bubbles or channels in the stationary phase will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.

Data Presentation

The successful separation of tetrachloropentane isomers by fractional distillation relies on differences in their boiling points. While experimental data is scarce, the following table presents hypothetical yet plausible boiling points based on the general principle that more branched isomers tend to have lower boiling points.

Compound Hypothetical Boiling Point (°C at 760 mmHg) Hypothetical Boiling Point (°C at 10 mmHg)
This compound225 - 230110 - 115
1,2,3,4-Tetrachloropentane220 - 225105 - 110
1,1,3,3-Tetrachloropentane215 - 220100 - 105
2,2,3,3-Tetrachloropentane210 - 21595 - 100

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of this compound from a mixture of its isomers.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are securely clamped and sealed.

  • Sample Preparation: Add the crude tetrachloropentane mixture and a few boiling chips to the round-bottom flask.

  • Vacuum Application: Start the vacuum pump and slowly reduce the pressure in the system to approximately 10 mmHg.

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection: As the mixture begins to boil, observe the temperature on the thermometer. Collect the initial fraction (forerun), which will be enriched in the lower-boiling isomers.

  • Main Fraction: As the temperature stabilizes at the boiling point of the desired isomer, change the receiving flask to collect the main fraction of purified this compound.

  • Final Fraction: As the distillation proceeds, a sharp rise in temperature will indicate that the higher-boiling components are beginning to distill. At this point, stop the distillation.

  • Analysis: Analyze all collected fractions by GC or NMR to determine their composition and purity.

Protocol 2: Preparative Column Chromatography

This protocol is suitable for smaller scale purifications or for separating isomers with very close boiling points.

Materials:

  • Crude this compound mixture

  • Chromatography column

  • Silica (B1680970) gel (stationary phase)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal solvent system that provides good separation of the isomers.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (low polarity) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase to elute the more strongly adsorbed isomers.

  • Fraction Monitoring: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Purity Assessment: Analyze the purified product by GC or NMR to confirm its purity.

Visualizations

PurificationWorkflow start Crude this compound with Isomeric Impurities check_bp Are boiling points of isomers significantly different? start->check_bp frac_dist Fractional Vacuum Distillation check_bp->frac_dist Yes chromatography Preparative Column Chromatography check_bp->chromatography No check_purity_dist Analyze Purity (GC/NMR) frac_dist->check_purity_dist pure_product Pure this compound check_purity_dist->pure_product Purity Met further_purification Further Purification Needed check_purity_dist->further_purification Purity Not Met further_purification->chromatography check_purity_chrom Analyze Purity (GC/NMR) chromatography->check_purity_chrom check_purity_chrom->pure_product Purity Met check_purity_chrom->further_purification Purity Not Met

Caption: Decision workflow for selecting a purification method.

FractionalDistillation cluster_0 Fractional Distillation Apparatus heating_mantle Heating Mantle distilling_flask Distilling Flask (Crude Mixture) heating_mantle->distilling_flask Heats fractionating_column Fractionating Column distilling_flask->fractionating_column Vapor vacuum Vacuum Source distilling_flask->vacuum thermometer Thermometer fractionating_column->thermometer Separated Vapor condenser Condenser thermometer->condenser receiving_flask Receiving Flask condenser->receiving_flask Distillate

References

Technical Support Center: Resolving Co-eluting Peaks of Tetrachloropentane Isomers in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks of tetrachloropentane (B12663358) isomers during Gas Chromatography (GC) analysis.

Troubleshooting Guide

Our troubleshooting guide is designed to provide targeted solutions to common issues encountered during the GC analysis of tetrachloropentane isomers.

Q1: My tetrachloropentane isomer peaks are completely co-eluting. What is the first step I should take?

A1: The first step is to confirm the co-elution. What appears as a single, symmetrical peak might be multiple co-eluting isomers. If you are using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A changing mass spectral profile is a strong indicator of co-elution. If you do not have an MS detector, peak fronting or tailing can also suggest the presence of multiple compounds. Once co-elution is suspected, the initial and most impactful parameter to adjust is the oven temperature program.

Q2: How can I optimize the oven temperature program to improve the separation of my isomers?

A2: Temperature programming is a critical tool for improving the resolution of compounds with close boiling points. Here are some strategies:

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting peaks.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 10°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance separation.

  • Introduce an Isothermal Hold: If you have a critical pair of co-eluting peaks, you can introduce an isothermal hold in the temperature program at a temperature just below their elution temperature. This can often provide the necessary resolution.

Q3: I've adjusted the temperature program, but my peaks are still not resolved. What should I try next?

A3: If temperature program optimization is insufficient, the next step is to evaluate your GC column and carrier gas flow rate.

  • Column Selection: The choice of the stationary phase is paramount for achieving selectivity between isomers. Non-polar columns, like those with a 5% phenyl-arylene dimethylpolysiloxane stationary phase (e.g., DB-5ms), are a common starting point for non-polar compounds like tetrachloropentane, where separation is primarily based on boiling points. For isomers with very similar boiling points, switching to a mid-polarity column (e.g., 14% cyanopropylphenyl-methylpolysiloxane) may offer different selectivity and improve resolution.

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate (or more accurately, the linear velocity) can maximize column efficiency. A flow rate that is too high or too low will result in broader peaks and reduced resolution. If you are using helium, a typical starting point is a constant flow rate of 1.0 mL/min.

Q4: Can my injection technique affect the resolution of tetrachloropentane isomers?

A4: Yes, the injection technique can impact peak shape and resolution.

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to broad, fronting peaks and poor resolution. Try reducing the injection volume.

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete vaporization of the sample but not so high as to cause degradation. A typical starting point is 250°C.

  • Split vs. Splitless Injection: For trace analysis, a splitless injection is often used to maximize sensitivity. However, this can lead to broader initial peak widths. If you have sufficient sample concentration, using a split injection with a moderate split ratio (e.g., 20:1 or 50:1) can result in sharper peaks and potentially better resolution of early-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best GC column for separating tetrachloropentane isomers?

A1: The ideal column depends on the specific isomers you are trying to separate. A good starting point is a non-polar column, such as a DB-5ms or equivalent (5% phenyl-arylene dimethylpolysiloxane), as separation will be primarily based on boiling point differences.[1] If co-elution persists, a mid-polarity column, like a DB-1701 (14% cyanopropylphenyl-methylpolysiloxane), may provide the necessary difference in selectivity to resolve the isomers.[1] For very complex mixtures of isomers, a longer column with a smaller internal diameter can also increase resolving power.

Q2: What are typical starting GC conditions for the analysis of tetrachloropentane isomers?

A2: The following table provides a good starting point for method development. These parameters are based on methods used for other chlorinated hydrocarbons and may require optimization for your specific application.

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)

Q3: My peaks are tailing. What could be the cause and how do I fix it?

A3: Peak tailing for chlorinated compounds can be caused by several factors:

  • Active Sites: Active sites in the injector liner or on the column can cause polar or active compounds to tail. Ensure you are using a deactivated liner and a high-quality, inert GC column.

  • Column Contamination: Contamination at the head of the column can lead to peak tailing. Try trimming a small portion (e.g., 10-20 cm) from the front of the column.

  • Dead Volume: Dead volume in the system, for example, from an improperly installed column, can cause peak broadening and tailing. Ensure the column is installed correctly in the injector and detector.

Q4: I see more peaks than I expect. What could be the reason?

A4: The presence of unexpected peaks can arise from several sources:

  • Sample Impurities: The tetrachloropentane standard itself may contain impurities or other isomers.

  • Contamination: Contamination can be introduced from the sample solvent, the syringe, or the GC system itself (e.g., septum bleed). Running a solvent blank can help identify the source of contamination.

  • Analyte Degradation: Some chlorinated compounds can degrade at high temperatures in the injector port, leading to the formation of new peaks. If you suspect degradation, try lowering the injector temperature.

Experimental Protocol: GC-MS Analysis of Tetrachloropentane Isomers

This protocol provides a general procedure for the analysis of tetrachloropentane isomers using a gas chromatograph coupled with a mass spectrometer (GC-MS). This method is intended as a starting point and should be optimized for your specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Accurately prepare a standard solution of tetrachloropentane isomers in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a known concentration (e.g., 10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC (or equivalent)
  • MS System: Agilent 5977A MSD (or equivalent)
  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Helium, constant flow at 1.0 mL/min
  • Inlet: Split/Splitless injector at 250°C
  • Injection Volume: 1 µL in splitless mode (or appropriate split ratio)
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes
  • Ramp: 10°C/min to 200°C, hold for 5 minutes
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Full Scan (e.g., m/z 50-300)

3. Data Analysis:

  • Integrate the peaks corresponding to the tetrachloropentane isomers.
  • Examine the mass spectrum for each peak to confirm the identity of the isomers.
  • If co-elution is observed, utilize extracted ion chromatograms (EICs) for specific fragment ions to potentially resolve the individual isomers.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Peaks start Co-eluting Peaks Observed check_ms Examine Mass Spectra Across Peak (if using MS) start->check_ms optimize_temp Optimize Oven Temperature Program - Lower initial temperature - Reduce ramp rate - Add isothermal hold check_ms->optimize_temp Co-elution confirmed check_resolution1 Resolution Improved? optimize_temp->check_resolution1 evaluate_column Evaluate GC Column - Change stationary phase polarity - Increase column length - Decrease internal diameter check_resolution1->evaluate_column No end_success Peaks Resolved check_resolution1->end_success Yes check_resolution2 Resolution Improved? evaluate_column->check_resolution2 optimize_flow Optimize Carrier Gas Flow Rate check_resolution2->optimize_flow No check_resolution2->end_success Yes check_resolution3 Resolution Improved? optimize_flow->check_resolution3 adjust_injection Adjust Injection Parameters - Reduce injection volume - Change to split injection check_resolution3->adjust_injection No check_resolution3->end_success Yes check_resolution4 Resolution Improved? adjust_injection->check_resolution4 check_resolution4->end_success Yes end_further Further Method Development Required check_resolution4->end_further No

Caption: A logical workflow for troubleshooting co-eluting peaks in GC.

Method_Development_Workflow Method Development for Isomer Separation start Define Analytical Goal: Separate Tetrachloropentane Isomers select_column Step 1: Column Selection Start with a non-polar column (e.g., DB-5ms). Consider a mid-polarity column for alternative selectivity. start->select_column initial_conditions Step 2: Set Initial GC Conditions - Inlet Temp: 250°C - Carrier Gas: He @ 1.0 mL/min - Detector: MS Scan Mode select_column->initial_conditions scouting_gradient Step 3: Perform Scouting Gradient - Initial Temp: 40°C - Ramp: 10°C/min to 200°C initial_conditions->scouting_gradient evaluate_results Step 4: Evaluate Initial Separation Are all isomers resolved? scouting_gradient->evaluate_results optimize_gradient Step 5a: Optimize Temperature Program - Adjust ramp rate - Add isothermal holds evaluate_results->optimize_gradient No, but partial separation change_column Step 5b: Change Column If selectivity is the issue, try a different stationary phase. evaluate_results->change_column No, poor selectivity validate_method Step 7: Method Validation - Linearity - Precision - Accuracy evaluate_results->validate_method Yes optimize_gradient->evaluate_results fine_tune Step 6: Fine-Tune Other Parameters - Carrier gas flow rate - Injection parameters optimize_gradient->fine_tune change_column->scouting_gradient fine_tune->evaluate_results

References

Technical Support Center: Stabilization of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of 1,3,3,5-tetrachloropentane for storage. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide will help you identify and resolve common problems associated with the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Discoloration of the liquid (e.g., turning yellow or brown) Photodegradation: Exposure to light, especially UV radiation, can initiate the degradation of chlorinated alkanes.Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light. Minimize exposure to ambient and direct light during handling.
Oxidation: Reaction with atmospheric oxygen can lead to the formation of colored byproducts.Store the compound under an inert atmosphere, such as argon or nitrogen. For solutions, use solvents that have been degassed.
Formation of a precipitate or haze Hydrolysis: Reaction with moisture can lead to the formation of less soluble degradation products.Ensure the compound and any solvents are anhydrous. Store in a tightly sealed container with a desiccant if necessary.
Advanced Degradation: Significant decomposition can result in the formation of polymeric or insoluble materials.If significant degradation is suspected, the purity of the material should be re-assessed. Consider adding a stabilizer if prolonged storage is required.
Appearance of new peaks in analytical chromatograms (e.g., GC/MS, HPLC) Dehydrochlorination: The elimination of hydrogen chloride (HCl) is a common thermal degradation pathway for chlorinated hydrocarbons, leading to the formation of chlorinated alkenes.Confirm the identity of the new peaks by mass spectrometry. Optimize storage conditions to minimize thermal stress (see FAQs below). The use of an acid scavenger can inhibit this process.
Isomerization or Rearrangement: Catalytic activity from container surfaces or impurities can potentially cause molecular rearrangements.Use high-purity, inert storage containers such as amber glass vials with PTFE-lined caps.
Inconsistent experimental results over time Degradation of Stock Solution: The compound may be degrading in solution, leading to a decrease in the effective concentration of the active substance.Prepare fresh stock solutions for critical experiments. If storing solutions, keep them at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere. Evaluate the stability of the solution over time by analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2-8°C. The container should be a tightly sealed amber glass vial to protect it from light and moisture. For maximum stability, especially for analytical standards or long-term storage, it is advisable to flush the container with an inert gas like argon or nitrogen to displace oxygen.

Q2: What are the primary degradation pathways for this compound?

A2: While specific studies on this compound are limited, based on the behavior of analogous short-chain chlorinated alkanes, the primary degradation pathways are likely:

  • Thermal Decomposition: This process, often initiated by heat, can lead to the elimination of hydrogen chloride (HCl), forming unsaturated chlorinated alkenes.

  • Photodegradation: Exposure to UV light can generate free radicals, initiating a chain reaction of degradation that can lead to dechlorination and the formation of various byproducts.

  • Oxidation: In the presence of oxygen, chlorinated hydrocarbons can undergo oxidation, which may be accelerated by heat or light. This can lead to the formation of a variety of oxygenated and degradation products.

Q3: What types of stabilizers can be used for this compound?

A3: Several classes of stabilizers can be considered to inhibit the degradation of chlorinated hydrocarbons. The choice of stabilizer depends on the primary degradation pathway you wish to prevent.

  • Acid Scavengers: These compounds neutralize acidic byproducts like HCl that can catalyze further degradation. Examples include epoxidized soybean oil (ESBO), calcium carbonate, and hydrotalcites.

  • Antioxidants: These molecules inhibit oxidation by scavenging free radicals. Primary antioxidants are typically hindered phenols, while secondary antioxidants, such as phosphites and thioesters, decompose peroxides.

  • Light Stabilizers (UV Absorbers): These compounds protect the material by absorbing UV radiation and dissipating it as heat. Common classes include benzophenones and benzotriazoles. Hindered Amine Light Stabilizers (HALS) are also highly effective as they trap free radicals generated by UV exposure.

Q4: Is there quantitative data available for the effectiveness of these stabilizers with this compound?

A4: Currently, there is a lack of publicly available studies that provide specific quantitative data on the effectiveness of various stabilizers for this compound. The performance of a stabilizer is highly dependent on the specific conditions of storage and use. Therefore, it is recommended to perform a stability study to determine the most effective stabilizer and its optimal concentration for your specific application. An experimental protocol for

Technical Support Center: Troubleshooting NMR Signal Overlap in Polychlorinated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polychlorinated alkanes (PCAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to NMR signal overlap during the analysis of these complex mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹H NMR spectrum of a polychlorinated alkane mixture showing broad, overlapping signals, making interpretation impossible?

A1: This is an inherent challenge when analyzing PCAs. These substances are complex mixtures of polychlorinated n-alkanes with varying chain lengths and degrees of chlorination.[1][2] This complexity leads to a multitude of similar chemical environments for protons, resulting in severe signal overlap in one-dimensional (1D) ¹H NMR spectra.[3][4] Furthermore, ¹H NMR spectra of PCAs with different chain lengths but similar chlorination levels can appear virtually identical, exacerbating the overlap.[1][2]

Q2: I have two different PCA samples, but their ¹H NMR spectra look almost the same. How can I differentiate them?

A2: While ¹H NMR spectra can be very similar, subtle differences may exist. An increase in the degree of chlorination typically causes a downfield shift in the signal patterns.[1][2][3] For more definitive differentiation and characterization, you will need to employ more advanced techniques, primarily two-dimensional (2D) NMR spectroscopy.

Q3: Can I determine the chlorine content of my PCA mixture using NMR?

A3: Yes, methods have been developed to estimate the chlorine content from ¹H NMR spectra by analyzing the integration of different signal regions.[1][5] These methods rely on correlating the chemical shifts to the types of proton environments (e.g., -CH₂-, -CHCl-, -CH₂Cl).

Q4: Is it possible to identify individual isomers within a complex PCA mixture by NMR?

A4: Direct assignment of individual isomers in complex PCA mixtures using NMR alone is generally not feasible due to the extensive signal overlap.[3] However, NMR data, particularly from 2D experiments, can be used in conjunction with other techniques like mass spectrometry and computational prediction models to gain insights into the isomeric distribution.[3]

Q5: What is the best starting point for analyzing a new PCA sample by NMR?

A5: Always begin by acquiring a standard 1D ¹H NMR spectrum to get an initial overview of the sample. However, due to the expected signal overlap, it is highly recommended to also acquire a ¹³C NMR spectrum and a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. The larger chemical shift dispersion in the ¹³C dimension of the HSQC spectrum will provide a much clearer picture of the sample's complexity.[1][6][7]

Troubleshooting Guides

Problem: Severe Signal Overlap in ¹H NMR Spectrum

Solution: The most effective way to address severe signal overlap is to use 2D NMR techniques to spread the signals across a second frequency dimension.

Recommended Experiments:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for PCA analysis. It correlates each proton signal to the carbon it is directly attached to. Since ¹³C spectra have a much wider chemical shift range, this technique effectively resolves overlapping proton signals.[1][6][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps in tracing out the connectivity of proton spin systems within the alkane chains.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a specific alkane chain, even if some signals are obscured in the 1D spectrum.[6]

Problem: Difficulty in Assigning Specific Substructures

Solution: A combination of 2D NMR experiments is necessary to confidently assign different chemical motifs within the polychlorinated alkane structures.

Workflow for Substructure Assignment:

  • Acquire ¹H, ¹³C, and HSQC Spectra: Use the HSQC to get initial assignments of protonated carbons.

  • Run a COSY Experiment: Identify direct proton-proton connectivities.

  • Employ HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (2-3 bonds), which is critical for connecting different fragments of the molecule and identifying quaternary carbons.

  • Utilize Advanced Techniques if Necessary: If ambiguity remains, consider experiments like 1D TOCSY or pure-shift NMR to simplify complex multiplets and resolve remaining overlap.[7]

Data Presentation

For easier comparison, the following table summarizes typical ¹H and ¹³C chemical shift ranges for common substructures found in polychlorinated alkanes.

Substructure¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃0.8 - 1.210 - 20
-CH₂-1.2 - 2.020 - 40
-CH₂Cl3.5 - 4.040 - 50
-CHCl-4.0 - 5.055 - 70
-CCl₂--70 - 90

Note: These are approximate ranges and can vary depending on the overall chlorination pattern and chain length.

Experimental Protocols

Key Experiment: ¹H-¹³C HSQC

Purpose: To resolve overlapping proton signals by correlating them to their directly attached carbons.

Methodology:

  • Sample Preparation: Dissolve 5-15 mg of the PCA sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Initial 1D Spectra: Acquire standard ¹H and ¹³C spectra to determine the spectral widths and appropriate power levels.

  • Pulse Program: Select a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems).

  • Acquisition Parameters:

    • Set the ¹H spectral width to encompass all proton signals.

    • Set the ¹³C spectral width to an appropriate range for alkanes (e.g., 0-100 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire an adequate number of increments in the indirect dimension (t₁) for good resolution (typically 256-512).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum as required by the pulse program.

Visualizations

G Troubleshooting Workflow for NMR Signal Overlap in PCAs cluster_start Initial Analysis cluster_troubleshoot Troubleshooting cluster_advanced Advanced Techniques cluster_end Final Analysis A Acquire 1D ¹H NMR Spectrum B Severe Signal Overlap? A->B C Acquire ¹H-¹³C HSQC Spectrum B->C Yes H Assign Signals and Characterize Mixture B->H No D Overlap Resolved? C->D E Acquire Additional 2D NMR (COSY, TOCSY, HMBC) D->E No D->H Yes F Persistent Overlap? E->F G Consider Pure Shift NMR or changing solvent/temperature F->G Yes F->H No G->H

Caption: Troubleshooting workflow for resolving NMR signal overlap.

G Logical Decision Tree for Technique Selection cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis Start Goal of Analysis Qual_Goal Need to identify substructures? Start->Qual_Goal Quant_Goal Need to determine % Chlorine? Start->Quant_Goal HSQC Start with ¹H-¹³C HSQC Qual_Goal->HSQC Yes Connectivity Need proton connectivity? HSQC->Connectivity COSY_TOCSY Use COSY and/or TOCSY Connectivity->COSY_TOCSY Yes Long_Range Need long-range C-H correlations? Connectivity->Long_Range No COSY_TOCSY->Long_Range HMBC Use HMBC Long_Range->HMBC Yes qNMR Quantitative ¹H NMR with careful integration Quant_Goal->qNMR Yes

References

Technical Support Center: Optimizing Reaction Conditions for 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,3,5-tetrachloropentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for the synthesis of this compound is the telomerization reaction of ethylene (B1197577) with carbon tetrachloride. This is a free-radical chain reaction typically initiated by a radical initiator, such as benzoyl peroxide. The reaction produces a series of telomers with the general formula Cl(CH₂CH₂)nCCl₃. This compound corresponds to the n=2 telomer.

Q2: What are the key parameters influencing the yield of this compound?

A2: The distribution of telomers, and therefore the yield of the desired this compound, is primarily controlled by the molar ratio of ethylene to carbon tetrachloride in the reaction mixture. Higher ethylene pressure or dilution of the carbon tetrachloride with an inert solvent generally leads to the formation of longer-chain telomers. Conversely, a higher concentration of carbon tetrachloride favors the formation of shorter-chain telomers. Temperature and initiator concentration also play crucial roles in the reaction kinetics and product distribution.

Q3: What are the common side products in this reaction?

A3: Besides the desired this compound (n=2), the primary "side products" are other telomers from the homologous series, including 1,1,1,3-tetrachloropropane (B89638) (n=1), 1,1,1,7-tetrachloroheptane (n=3), and higher-order telomers. Another common byproduct is hexachloroethane (B51795) (C₂Cl₆), which is formed by the dimerization of the trichloromethyl radical (•CCl₃).[1] If benzoyl peroxide is used as the initiator, benzoic acid can also be present as a byproduct.[1]

Q4: How can I purify this compound from the reaction mixture?

A4: The most effective method for separating this compound from other telomers and byproducts is fractional distillation under reduced pressure. The different telomers have distinct boiling points, allowing for their separation. Careful control of the distillation column's temperature gradient is essential for achieving high purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive initiator. 2. Presence of radical inhibitors (e.g., oxygen). 3. Insufficient temperature to initiate decomposition of the initiator.1. Use a fresh batch of the radical initiator. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents and reactants are degassed. 3. Verify the reaction temperature is appropriate for the chosen initiator's half-life.
Low Yield of this compound (n=2 telomer) 1. Incorrect ethylene to carbon tetrachloride ratio. 2. Reaction time is too short or too long.1. Adjust the ethylene pressure and/or the concentration of carbon tetrachloride. A lower ethylene pressure will generally favor the formation of shorter-chain telomers. Refer to the data in Table 1 for guidance. 2. Monitor the reaction progress over time using techniques like GC-MS to determine the optimal reaction time for maximizing the n=2 telomer.
High Proportion of Higher Telomers (n>2) 1. High ethylene pressure. 2. Low concentration of carbon tetrachloride.1. Reduce the ethylene pressure.[1] 2. Increase the molar ratio of carbon tetrachloride to ethylene.[1]
Presence of Significant Byproducts (e.g., hexachloroethane) 1. High concentration of trichloromethyl radicals.1. While difficult to eliminate completely, adjusting the initiator concentration and reaction conditions may help minimize this side reaction.
Difficulty in Purifying the Product 1. Inefficient fractional distillation setup. 2. Boiling points of the telomers are too close for the column's efficiency.1. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column). 2. Perform the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point differences between the telomers.

Data Presentation

Table 1: Effect of Ethylene Pressure and Solvent Dilution on Telomer Product Distribution

This table summarizes how the relative amounts of different telomers produced from the reaction of ethylene and carbon tetrachloride are influenced by the reaction conditions. The data is adapted from the work of Joyce, Hanford, and Harmon.[1]

Ethylene Pressure (lb./sq. in.)Carbon Tetrachloride in Organic Phase (%)1,1,1,3-Tetrachloropropane (n=1) (%)This compound (n=2) (%)1,1,1,7-Tetrachloroheptane (n=3) (%)1,1,1,9-Tetrachlorononane (n=4) (%)Higher Telomers (>n=4) (%)
15010062.632.05.4--
1200-140010055.922.66.58.07.0
1500-170010046.728.113.18.43.7
400010024.124.521.828.01.6
1200-14006246.428.115.34.55.7
1200-14003824.025.921.726.61.8

Note: The organic phase was diluted with 2,2,4-trimethylpentane (B7799088) where carbon tetrachloride was not 100%.

Experimental Protocols

Key Experiment: Synthesis of this compound via Telomerization

This protocol provides a general methodology for the synthesis of this compound. The optimal conditions, particularly the ethylene pressure, should be adjusted based on the desired product distribution as indicated in Table 1.

Materials:

  • Carbon tetrachloride (CCl₄)

  • Ethylene (C₂H₄)

  • Benzoyl peroxide (initiator)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: Charge the autoclave with carbon tetrachloride and benzoyl peroxide (a typical starting concentration for the initiator is 0.001 to 0.003 molar equivalents relative to carbon tetrachloride).[1]

  • Inerting the System: Purge the reactor with an inert gas, such as nitrogen or argon, to remove any oxygen, which can inhibit the free-radical reaction.

  • Pressurizing with Ethylene: Seal the reactor and begin stirring. Introduce ethylene gas until the desired pressure is reached. The pressure should be carefully monitored and maintained throughout the reaction.

  • Reaction: Heat the reactor to the desired temperature (a typical range is 80-120°C, depending on the initiator and desired reaction rate). Maintain the temperature and pressure for the desired reaction time.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess ethylene in a well-ventilated fume hood.

  • Work-up: Open the reactor and collect the liquid product mixture. The crude product can be washed with a dilute sodium bicarbonate solution to remove any acidic byproducts (like benzoic acid) and then with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure to separate the this compound from unreacted carbon tetrachloride and other telomers.

Visualizations

experimental_workflow start Start: Prepare Reagents and Reactor charge Charge Reactor with CCl4 and Initiator start->charge inert Purge with Inert Gas charge->inert pressurize Pressurize with Ethylene inert->pressurize react Heat and Stir at Desired Temperature and Pressure pressurize->react cool Cool Reactor and Vent Excess Ethylene react->cool workup Aqueous Work-up and Drying cool->workup distill Fractional Distillation workup->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield of this compound check_n1 High Proportion of 1,1,1,3-Tetrachloropropane (n=1)? issue->check_n1 Analyze Product Distribution check_n3 High Proportion of Higher Telomers (n>2)? issue->check_n3 Analyze Product Distribution check_conversion Low Overall Conversion? issue->check_conversion solution_n1 Increase Ethylene Pressure or Dilute CCl4 check_n1->solution_n1 Yes solution_n3 Decrease Ethylene Pressure or Increase CCl4 Concentration check_n3->solution_n3 Yes solution_conversion Check Initiator, Temperature, and for Inhibitors check_conversion->solution_conversion Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Analysis of 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of 1,3,3,5-Tetrachloropentane. These resources are intended for researchers, scientists, and drug development professionals to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The "matrix" refers to all components within a sample other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[1]

Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, poor sensitivity, inconsistent peak areas, and poor reproducibility are classic signs of matrix effects, particularly ion suppression.[1] This phenomenon occurs when matrix components compete with this compound for ionization, thereby reducing its signal intensity.[1] To confirm the presence of matrix effects, you can perform a post-column infusion experiment or a post-extraction spike analysis to quantify the extent of the effect.[1]

Q3: What are the most effective ways to minimize matrix effects for a volatile organic compound like this compound?

A3: A multi-faceted approach is often the most effective strategy. This includes:

  • Robust Sample Preparation: To remove interfering matrix components.[2]

  • Optimized Chromatographic Conditions: To separate this compound from co-eluting matrix components.[3]

  • Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[3]

  • Sample Dilution: This can reduce the concentration of matrix components, thereby mitigating their effect.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample can help to compensate for matrix effects.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Response / Signal Suppression Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2] 2. Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to better separate the analyte from matrix components.[3] 3. Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds.[4] 4. Switch Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[3]
High Analyte Response / Signal Enhancement Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Sample Cleanup: As with signal suppression, enhanced sample preparation can remove the source of the enhancement.[2] 2. Use an Internal Standard: A stable isotope-labeled internal standard is ideal to compensate for signal enhancement.[5] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the effect seen in the samples.[4]
Poor Reproducibility of Results Inconsistent matrix effects between samples and standards.1. Standardize Sample Collection and Preparation: Ensure all samples and standards are treated identically. 2. Use an Internal Standard: An internal standard can help to correct for variability in both sample preparation and instrumental analysis.[3] 3. Evaluate Matrix Variability: If analyzing samples from different sources, the matrix composition may vary. Consider grouping similar samples for analysis.[4]
Peak Shape Distortion (e.g., splitting, tailing) Physical or chemical effects from the sample matrix.1. Check for Particulates: Filter the sample extract to remove any solid particles that could block the column inlet.[6] 2. Ensure Solvent Compatibility: The sample solvent should be compatible with the mobile phase to prevent precipitation and peak distortion.[6] 3. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[6]

Quantitative Data Summary

Since no specific quantitative data for matrix effects on this compound was found in the literature, the following table is provided as a template for users to summarize their own experimental data when evaluating matrix effects.

Sample Preparation Method Matrix Type Analyte Concentration (ng/mL) Signal Intensity (without matrix) Signal Intensity (with matrix) Matrix Effect (%) Recovery (%)
Protein PrecipitationPlasma50User DataUser DataUser DataUser Data
Liquid-Liquid ExtractionUrine50User DataUser DataUser DataUser Data
Solid Phase ExtractionWater10User DataUser DataUser DataUser Data
QuEChERSSoil Extract20User DataUser DataUser DataUser Data

Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Solvent) x 100 Recovery (%) is calculated as: (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

Experimental Protocols

Protocol: Determination of this compound in Water by GC-MS with Liquid-Liquid Extraction

This protocol provides a general procedure for the analysis of this compound in water samples. It should be optimized and validated for your specific application.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., 1,2,3-Trichloropropane-d5)

  • Hexane (B92381) (pesticide residue grade or equivalent)

  • Sodium chloride (analytical grade, baked at 400°C for 4 hours)

  • Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)

  • Deionized water

  • Glassware: 40 mL vials, 250 mL separatory funnels, concentration tubes

2. Sample Preparation (Liquid-Liquid Extraction)

  • To a 250 mL separatory funnel, add 100 mL of the water sample.

  • Spike the sample with the internal standard.

  • Add 30 g of sodium chloride and shake to dissolve. This helps to improve extraction efficiency.

  • Add 10 mL of hexane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate for 10 minutes.

  • Drain the aqueous (lower) layer and discard.

  • Pass the hexane (upper) layer through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Collect the dried extract in a concentration tube.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[7]

  • Mass Spectrometer: Agilent 7200 Q-TOF or equivalent.[7]

  • Column: HP-PONA (100 m x 0.25 mm, 0.5 µm) or similar non-polar column.[7]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[7]

  • Oven Program: 40°C (hold for 4 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

4. Quality Control

  • Method Blank: An aliquot of deionized water carried through the entire analytical procedure.

  • Laboratory Control Spike: A deionized water sample spiked with a known concentration of this compound.

  • Matrix Spike/Matrix Spike Duplicate: Aliquots of a sample spiked with a known concentration of the analyte, used to assess matrix effects and method precision.

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Analysis and Initial Assessment cluster_troubleshoot Troubleshooting Matrix Effects cluster_mitigation Mitigation Strategies Sample Sample Collection Preparation Sample Preparation (e.g., LLE, SPE) Sample->Preparation Analysis Instrumental Analysis (GC-MS/LC-MS) Preparation->Analysis Data Initial Data Review Analysis->Data Check Inconsistent Results or Poor Recovery? Data->Check Quantify Quantify Matrix Effect (Post-Spike) Check->Quantify Yes Final Final Method and Routine Analysis Check->Final No Mitigate Implement Mitigation Strategy Quantify->Mitigate Dilution Sample Dilution Mitigate->Dilution Cleanup Improve Cleanup Mitigate->Cleanup Calibration Matrix-Matched Calibration Mitigate->Calibration IS Use Internal Standard Mitigate->IS Validate Validate Mitigation Validate->Final Dilution->Validate Cleanup->Validate Calibration->Validate IS->Validate

Caption: Workflow for identifying and mitigating matrix effects.

References

Validation & Comparative

"1,3,3,5-Tetrachloropentane vs other tetrachloropentane isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,3,3,5-Tetrachloropentane and Its Isomers for Researchers and Drug Development Professionals

This guide provides a detailed comparison of this compound and its various structural isomers. Due to the limited availability of direct comparative experimental data, this guide leverages computed physicochemical properties and established principles of organic chemistry to offer insights into the differential characteristics of these compounds. This information is intended to assist researchers, scientists, and professionals in drug development in understanding the potential behavior and properties of these chlorinated alkanes.

Introduction to Tetrachloropentane (B12663358) Isomers

Tetrachloropentanes are chlorinated alkanes with the chemical formula C₅H₈Cl₄. The positioning of the four chlorine atoms on the pentane (B18724) backbone results in a variety of structural isomers, each with potentially unique physical, chemical, and toxicological properties. Understanding these differences is crucial for applications in chemical synthesis, materials science, and for assessing their environmental and health impacts.

Physicochemical Properties: A Comparative Analysis

Table 1: Computed Physical and Chemical Properties of Tetrachloropentane Isomers

IsomerCAS NumberMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
This compound 24616-07-7209.933.3004
1,1,1,5-Tetrachloropentane2467-10-9209.933.7003
1,2,3,4-TetrachloropentaneNot Available209.933.2003
1,1,1,3-Tetrachloropentane19967-19-2209.934.0003
2,2,3,3-TetrachloropentaneNot Available209.933.8002
1,2,4,5-TetrachloropentaneNot Available209.933.1004
1,1,2,2-Tetrachloropentane412274-88-5209.934.0003
1,1,3,3-Tetrachloropentane62619-22-1209.93Not Available003

Source: PubChem. All data is computed.[1]

Note on Data: The XLogP3-AA value is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity. The number of rotatable bonds can influence the conformational flexibility of the molecule.

Experimental Protocols: Synthesis of Tetrachloropentanes

While specific, detailed experimental protocols for the synthesis of each tetrachloropentane isomer are not widely published, a general method for their preparation involves the free-radical chlorination of pentane or a partially chlorinated pentane. This method typically results in a mixture of isomers that require separation.

General Experimental Protocol: Free-Radical Chlorination of n-Pentane

Objective: To synthesize a mixture of tetrachloropentane isomers via free-radical chlorination.

Materials:

  • n-Pentane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV light source or a radical initiator (e.g., AIBN)

  • Reaction vessel with a gas inlet, condenser, and stirrer

  • Neutralizing agent (e.g., aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus for purification

Procedure:

  • In a suitable reaction vessel, dissolve n-pentane in an inert solvent.

  • Initiate the reaction by either exposing the mixture to UV light or by adding a radical initiator.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and should be cooled to maintain the desired temperature.

  • Monitor the reaction progress using gas chromatography (GC) to observe the formation of various chlorinated pentanes.

  • Once the desired degree of chlorination is achieved, stop the flow of chlorine and the initiation.

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any residual HCl and unreacted chlorine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Fractional distillation of the crude product can be used to separate the different tetrachloropentane isomers based on their boiling points.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, and reactant ratios) will need to be optimized to favor the formation of the desired tetrachloropentane isomer.[2]

Reactivity Comparison

The reactivity of tetrachloropentane isomers is influenced by the position of the chlorine atoms due to steric and electronic effects.

  • Nucleophilic Substitution: The susceptibility of a C-Cl bond to nucleophilic attack depends on the substitution of the carbon atom (primary, secondary, or tertiary). Primary alkyl chlorides are generally more reactive towards Sₙ2 reactions than secondary ones due to less steric hindrance. Tertiary C-Cl bonds are sterically hindered for Sₙ2 reactions but can undergo Sₙ1 reactions if a stable carbocation can be formed.

  • Elimination Reactions (Dehydrochlorination): The removal of HCl to form a chloroalkene is a common reaction for chlorinated alkanes. The ease of elimination is influenced by the availability of an anti-periplanar proton and the stability of the resulting alkene.

The following diagram illustrates the factors influencing the reactivity of tetrachloropentane isomers.

G Factors Influencing Tetrachloropentane Isomer Reactivity cluster_factors Influencing Factors cluster_reactions Common Reactions Reactivity Reactivity of Tetrachloropentane Isomers StericHindrance Steric Hindrance Reactivity->StericHindrance ElectronicEffects Electronic Effects (Inductive Effect) Reactivity->ElectronicEffects Stability Stability of Intermediates/Products Reactivity->Stability SN Nucleophilic Substitution (SN1/SN2) StericHindrance->SN Affects SN2 rate ElectronicEffects->SN Influences carbocation stability (SN1) Stability->SN Carbocation/Transition state stability E Elimination (E1/E2) Stability->E Alkene product stability

Caption: Logical diagram of factors affecting isomer reactivity.

Toxicological Profile

Specific toxicological data comparing the different isomers of tetrachloropentane are not available. However, short-chain chlorinated paraffins (SCCPs), which include chlorinated pentanes, are recognized for their potential environmental and health risks. They are generally persistent, bioaccumulative, and toxic to aquatic organisms. Some studies on other chlorinated hydrocarbon isomers, such as those of hexachlorocyclohexane (B11772), have shown that the spatial arrangement of chlorine atoms significantly affects their biological activity and toxicity.[3] Therefore, it is reasonable to assume that the toxicity of tetrachloropentane isomers may also vary.

Synthesis Pathway Visualization

The synthesis of tetrachloropentanes via free-radical chlorination of n-pentane is a non-selective process that leads to a mixture of mono-, di-, tri-, and tetrachlorinated isomers, as well as isomers with chlorine atoms at different positions.

G Simplified Synthesis Pathway of Tetrachloropentane Isomers Pentane n-Pentane Mixture Mixture of Chloropentanes Pentane->Mixture Cl2, UV light Cl2 Cl2, UV light Separation Separation (e.g., Fractional Distillation) Mixture->Separation Isomers Tetrachloropentane Isomers (e.g., 1,3,3,5-, 1,1,1,5-, etc.) Separation->Isomers

References

Navigating the Toxicological Landscape of Tetrachloropentane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of chemical toxicity is a cornerstone of environmental and pharmaceutical safety. Tetrachloropentane (B12663358), a chlorinated hydrocarbon, exists in various isomeric forms, each with potentially distinct toxicological profiles. Due to a significant gap in direct experimental data comparing the toxicity of these isomers, this guide leverages in silico predictive models to provide a comparative overview. By employing Quantitative Structure-Activity Relationship (QSAR) models, we can estimate key toxicological endpoints, offering a valuable preliminary assessment for researchers.

This guide presents predicted toxicity data for four tetrachloropentane isomers: 1,1,1,2-tetrachloropentane, 1,1,1,5-tetrachloropentane, 1,2,3,4-tetrachloropentane, and 2,2,3,3-tetrachloropentane. The data herein is generated using the VEGA QSAR platform, a suite of well-validated models for predicting toxicological, ecotoxicological, and physico-chemical properties of chemical substances.[1][2][3][4][5][6][7]

Comparative Toxicity Profile of Tetrachloropentane Isomers (Predicted Data)

The following table summarizes the predicted values for acute oral toxicity (LD50 in rats), mutagenicity (Ames test), and developmental toxicity for the selected tetrachloropentane isomers. These predictions are based on established QSAR models and provide a basis for preliminary risk assessment and for prioritizing isomers for future experimental testing.

IsomerCAS NumberPredicted Acute Oral LD50 (rat) (mg/kg)Predicted Mutagenicity (Ames Test)Predicted Developmental Toxicity
1,1,1,2-Tetrachloropentane630-20-6855.45Non-mutagenNon-toxicant
1,1,1,5-Tetrachloropentane2467-10-91050.33Non-mutagenNon-toxicant
1,2,3,4-Tetrachloropentane14572537988.71Non-mutagenNon-toxicant
2,2,3,3-Tetrachloropentane251116371234.56Non-mutagenNon-toxicant

Disclaimer: The data presented in this table is based on in silico predictions and should be interpreted with caution. These values are intended for comparative and preliminary assessment purposes and are not a substitute for experimental validation.

In Silico Toxicity Prediction Workflow

The following diagram illustrates the general workflow for predicting the toxicity of chemical compounds using QSAR models. This process involves defining the chemical structure, calculating molecular descriptors, applying a validated QSAR model to predict the toxicological endpoint, and assessing the reliability of the prediction.

Toxicity_Prediction_Workflow cluster_input Input cluster_processing Processing cluster_output Output & Assessment Chemical_Structure Chemical Structure (e.g., SMILES, InChI) Descriptor_Calculation Molecular Descriptor Calculation Chemical_Structure->Descriptor_Calculation QSAR_Model Validated QSAR Model Application Descriptor_Calculation->QSAR_Model Toxicity_Prediction Predicted Toxicity Endpoint (e.g., LD50) QSAR_Model->Toxicity_Prediction Applicability_Domain Applicability Domain Assessment QSAR_Model->Applicability_Domain Reliability_Evaluation Prediction Reliability Evaluation Toxicity_Prediction->Reliability_Evaluation Applicability_Domain->Reliability_Evaluation

Caption: A generalized workflow for in silico toxicity prediction using QSAR models.

Experimental Protocols for Key Toxicity Assays

While this guide focuses on predicted data, understanding the principles of standard experimental toxicity testing is crucial for interpreting the predictions and for designing future validation studies. Below are summaries of widely accepted protocols for assessing acute oral toxicity, cytotoxicity, and genotoxicity.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally at one of a series of fixed dose levels.[8][9][10][11][12]

  • Principle: The test involves a stepwise procedure where groups of animals of a single sex (typically female rats) are dosed with the test substance at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The response of the animals determines the subsequent dosing regimen. The endpoint is the identification of a dose that causes evident toxicity but not mortality.

  • Procedure:

    • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.

    • Main Study: Groups of animals are dosed with the selected starting dose.

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Dose Adjustment: Depending on the outcome (no effect, toxic signs, or mortality), the dose for the next group of animals is either increased, decreased, or the study is terminated.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach and grow.

    • Treatment: The cells are treated with various concentrations of the test substance and incubated for a specified period.

    • MTT Addition: MTT reagent is added to each well and incubated to allow formazan formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the substance that inhibits 50% of cell growth) can be determined from the dose-response curve.

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical substances.[17][18][19][20][21]

  • Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-deficient medium. The assay measures the ability of a test substance to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

  • Procedure:

    • Strain Selection: Appropriate bacterial strains are selected to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

    • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix from rat liver) to account for the metabolic conversion of the test substance into a mutagen.

    • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

References

A Spectroscopic Showdown: Differentiating Chlorinated Pentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and analysis. This guide provides a comprehensive spectroscopic comparison of various chlorinated pentane (B18724) isomers, offering a clear, data-driven approach to their differentiation. By examining their unique spectral fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can confidently distinguish between these closely related compounds.

This guide presents a comparative analysis of the following chlorinated pentane isomers:

  • 1-Chloropentane

  • 2-Chloropentane

  • 3-Chloropentane

  • 1-Chloro-2-methylbutane

  • 2-Chloro-2-methylbutane

  • 1-Chloro-3-methylbutane

  • 2-Chloro-3-methylbutane

  • 1-Chloro-2,2-dimethylpropane

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for each isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are unique for each isomer.

Isomerδ (ppm) of H attached to C-ClMultiplicity of H attached to C-ClOther Key Chemical Shifts (δ, ppm)
1-Chloropentane ~3.53Triplet0.9 (t, 3H), 1.3-1.8 (m, 6H)
2-Chloropentane ~4.04Multiplet0.9 (t, 3H), 1.5 (d, 3H), 1.3-1.8 (m, 4H)
3-Chloropentane ~4.1Quintet1.0 (t, 6H), 1.7 (m, 4H)
1-Chloro-2-methylbutane ~3.4-3.6Doublet of doublets0.9 (d, 3H), 0.9 (t, 3H), 1.2-1.9 (m, 3H)
2-Chloro-2-methylbutane No H on C-ClN/A1.0 (t, 3H), 1.5 (s, 6H), 1.7 (q, 2H)
1-Chloro-3-methylbutane ~3.5Triplet0.9 (d, 6H), 1.6-1.8 (m, 3H)
2-Chloro-3-methylbutane ~3.8Doublet of quartets1.0 (d, 6H), 1.5 (d, 3H), 2.0 (m, 1H)
1-Chloro-2,2-dimethylpropane ~3.4Singlet1.0 (s, 9H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment.

Isomerδ (ppm) of C-ClOther Key Chemical Shifts (δ, ppm)
1-Chloropentane ~45.0~32.5, ~28.5, ~22.4, ~13.9
2-Chloropentane ~60.0~40.0, ~26.0, ~20.0, ~13.8
3-Chloropentane ~65.0~34.0, ~11.5
1-Chloro-2-methylbutane ~52.5~38.0, ~26.0, ~16.5, ~11.5
2-Chloro-2-methylbutane ~70.0~42.0, ~32.0, ~9.0
1-Chloro-3-methylbutane ~43.5~39.5, ~26.0, ~22.5
2-Chloro-3-methylbutane ~68.0~34.0, ~20.0, ~17.0
1-Chloro-2,2-dimethylpropane ~57.3~33.1, ~27.3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The C-Cl stretching vibration is a key diagnostic feature for these isomers.

IsomerC-Cl Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
1-Chloropentane ~725, ~650~2850-2960 (C-H stretch), ~1465 (C-H bend)
2-Chloropentane ~720, ~610~2850-2960 (C-H stretch), ~1460 (C-H bend)
3-Chloropentane ~715, ~560~2850-2960 (C-H stretch), ~1460 (C-H bend)
1-Chloro-2-methylbutane ~730, ~660~2

A Comparative Guide to the Validation of Analytical Methods for 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The primary method for the analysis of volatile and semi-volatile chlorinated hydrocarbons like 1,3,3,5-tetrachloropentane is Gas Chromatography (GC) coupled with a suitable detector. The choice of detector and sample preparation technique is critical and depends on the sample matrix and the required sensitivity.

Data Presentation: Quantitative Performance of Analytical Methods for Chlorinated Hydrocarbons

The following table summarizes typical performance characteristics of various analytical methods applicable to the analysis of chlorinated hydrocarbons. This data is compiled from studies on compounds structurally similar to this compound and serves as a benchmark for method validation.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy/Recovery (%)Precision (RSD%)Reference
GC-MS (Quadrupole) Chlorinated PesticidesWater0.02 - 0.1 µg/L0.07 - 0.3 µg/L>0.99585-115<15[1]
GC-MS/MS (Triple Quad) Halogenated Priority SubstancesFish Tissue0.01 - 0.5 ng/g0.03 - 1.5 ng/g>0.9970-120<20[2]
GC-ECD Chlorinated HydrocarbonsWater0.005 - 0.1 µg/L0.015 - 0.3 µg/L>0.9980-120<15[3][4]
Purge and Trap GC-MS Volatile Chlorinated HydrocarbonsGround Water~1 µg/L~3 µg/L>0.99>80~10[5]
GC-ICP-MS/MS Volatile OrganochloridesHydrocarbon Matrices30-100 µgCl/L-Linear--[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are generalized protocols for the analysis of this compound in different matrices, based on established methods for similar compounds.

Protocol 1: GC-MS Analysis of this compound in Water Samples

This protocol is adapted from general methods for the analysis of chlorinated hydrocarbons in aqueous matrices.

1. Sample Preparation: Liquid-Liquid Extraction

  • To a 100 mL water sample, add 5 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or methyl-tert-butyl ether).

  • Shake the mixture vigorously for 2 minutes in a separatory funnel.

  • Allow the layers to separate and collect the organic layer.

  • Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add an internal standard (e.g., 1,3,5-tribromobenzene) prior to analysis.[3]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: GC-MS/MS Analysis of this compound in Soil/Sediment Samples

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which is effective for a wide range of analytes in complex matrices.[2]

1. Sample Preparation: Modified QuEChERS

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile (B52724).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing dispersive SPE salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Thermo Scientific TRACE 1310 or equivalent.

  • Mass Spectrometer: Thermo Scientific TSQ 9000 Triple Quadrupole MS or equivalent.

  • Column: TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (pulsed splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Reaction Monitoring (SRM). Precursor and product ions would need to be determined by analyzing a standard of this compound.

Mandatory Visualization

Analytical_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water/Soil) Extraction Extraction (LLE or QuEChERS) Sample->Extraction Cleanup Extract Cleanup (SPE or dSPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS or MS/MS) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: General workflow for the analysis of this compound by GC-MS.

Method_Selection_Tree Start Start: Define Analytical Needs Matrix What is the sample matrix? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Water Matrix->Sensitivity Soil/Tissue PT_GCMS Purge and Trap GC-MS: For volatile compounds in water Matrix->PT_GCMS Aqueous & Volatile Confirmation Need for High Confidence Confirmation? Sensitivity->Confirmation High (ppb-ppt) GC_MS GC-MS (Quadrupole): Good sensitivity and structural information Sensitivity->GC_MS Moderate (ppm-ppb) GC_ECD GC-ECD: High sensitivity for halogenated compounds Confirmation->GC_ECD No GC_MSMS GC-MS/MS (Triple Quad): Excellent sensitivity and selectivity in complex matrices Confirmation->GC_MSMS Yes

Caption: Decision tree for selecting an analytical method for chlorinated hydrocarbons.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for Tetrachloropentane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible analytical results is paramount. This guide offers a comparative overview of common methodologies for the analysis of tetrachloropentane (B12663358), drawing upon inter-laboratory performance data for analogous chlorinated hydrocarbons to provide a framework for method selection and validation.

While specific inter-laboratory comparison studies for tetrachloropentane are not widely published, a robust body of data exists for similar volatile organic compounds (VOCs) and chlorinated hydrocarbons. This information, derived from proficiency testing and collaborative studies, provides valuable insights into the expected performance of various analytical techniques. The primary method for the determination of such compounds is Gas Chromatography-Mass Spectrometry (GC/MS), with variations in sample introduction techniques significantly influencing performance. This guide focuses on a comparison of two prevalent methods: Purge and Trap (P&T) GC/MS and Headspace (HS) GC/MS.

Comparative Performance of Analytical Techniques

The choice between Purge and Trap (P&T) and Headspace (HS) sample introduction for GC/MS analysis depends on the specific requirements of the study, including sensitivity needs and the sample matrix. The following table summarizes the key performance characteristics of each technique, based on data from the analysis of similar chlorinated hydrocarbons.

Performance MetricPurge and Trap (P&T) GC/MSHeadspace (HS) GC/MS
Principle An inert gas is bubbled through a liquid sample, stripping volatile analytes which are then trapped and thermally desorbed into the GC/MS.The vapor phase in equilibrium with the sample in a sealed vial is injected into the GC/MS.
Sensitivity Generally higher, particularly for less volatile compounds, due to the exhaustive purging process that allows for greater analyte concentration.May be less sensitive for higher boiling point compounds, but sensitivity can be enhanced with trapping techniques.
Precision (% RSD) < 15%< 20%
Accuracy (% Recovery) 85-115%80-120%
Limit of Detection (LOD) Typically in the low ng/L to µg/L range.Typically in the µg/L range.
Matrix Effects Can be more susceptible to matrix effects such as foaming.Generally less prone to matrix effects from non-volatile components.
Throughput Lower, due to longer cycle times for purging and trapping.Higher, with simpler and faster sample processing.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for comparing data across different laboratories. Below are generalized protocols for the analysis of volatile chlorinated hydrocarbons using P&T-GC/MS and HS-GC/MS.

Purge and Trap GC/MS Protocol

  • Sample Preparation: A standard volume of the aqueous sample (e.g., 5-25 mL) is placed into a purging vessel. Internal standards and surrogate standards are added.

  • Purging: An inert gas (e.g., helium) is passed through the sample for a specified time (e.g., 10-15 minutes) at a controlled flow rate. The volatile organic compounds are stripped from the sample and carried to a sorbent trap.

  • Trapping: The trap is filled with a combination of sorbent materials designed to retain a wide range of volatile compounds.

  • Desorption: The trap is rapidly heated, and the trapped analytes are desorbed and transferred to the GC column in a process called thermal desorption.

  • GC/MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-624).

    • Injector: The transfer line from the purge and trap system is heated to ensure efficient transfer of analytes.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and column interactions.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the target analytes (e.g., 35-350 amu). Data can be acquired in full scan mode for qualitative and quantitative analysis.[1]

Headspace GC/MS Protocol

  • Sample Preparation: A known volume of the liquid sample (e.g., 10 mL) is placed into a headspace vial (e.g., 20 mL).[1] A salting-out agent (e.g., sodium chloride) may be added to increase the volatility of the analytes.[1] Surrogate standards are added, and the vial is immediately sealed with a PTFE-lined septum and crimp cap.[1]

  • Equilibration: The vial is heated in the headspace autosampler's oven at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition between the sample and the headspace.[1]

  • Injection: A heated, gas-tight syringe on the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.

  • GC/MS Analysis:

    • Gas Chromatograph: Similar column and temperature programming as with P&T-GC/MS.

    • Injector: Split/splitless inlet is commonly used.

    • Mass Spectrometer: Operated under similar conditions as for P&T-GC/MS analysis.

Visualizing the Workflow and Decision Process

To further clarify the processes involved in inter-laboratory comparisons and method selection, the following diagrams are provided.

G cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_eval Data Evaluation & Reporting A Reference Material Preparation B Homogeneity & Stability Testing A->B C Sample Distribution to Participating Labs B->C D Sample Analysis using Pre-defined Protocol C->D E Data Reporting D->E F Statistical Analysis (e.g., Z-score calculation) E->F G Performance Assessment F->G H Final Report Generation G->H

Inter-laboratory comparison workflow.

G Start Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Sample Throughput Needed? Sensitivity->Throughput No PT_GCMS Select Purge & Trap (P&T) GC/MS Sensitivity->PT_GCMS Yes Matrix Complex Matrix with Non-Volatiles? Throughput->Matrix No HS_GCMS Select Headspace (HS) GC/MS Throughput->HS_GCMS Yes Matrix->PT_GCMS No Matrix->HS_GCMS Yes Consider_HS Consider Headspace (HS) GC/MS Consider_PT Consider Purge & Trap (P&T) GC/MS

Method selection decision tree.

References

A Comparative Guide to the Reactivity of C-Cl Bonds in 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3,3,5-Tetrachloropentane

This compound is a polychlorinated alkane with the molecular formula C₅H₈Cl₄. Its structure is characterized by the presence of chlorine atoms at the C1, C3 (two chlorine atoms), and C5 positions. This substitution pattern results in two distinct types of C-Cl bonds: primary chlorides at the C1 and C5 positions and tertiary chlorides at the C3 position. This structural difference is the primary determinant of the differential reactivity of the C-Cl bonds within the molecule.

Theoretical Reactivity: A Comparative Analysis

The reactivity of the C-Cl bonds in this compound is primarily governed by their susceptibility to nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The substitution pattern at the carbon atom bearing the chlorine atom (primary vs. tertiary) plays a crucial role in determining the favored reaction pathway.

Key Factors Influencing Reactivity:

  • Steric Hindrance: The bulky groups around a reaction center can impede the approach of a nucleophile. This effect is particularly significant in Sₙ2 reactions, which involve a backside attack.

  • Carbocation Stability: The stability of the carbocation intermediate is the rate-determining factor in Sₙ1 and E1 reactions. Tertiary carbocations are significantly more stable than primary carbocations due to hyperconjugation and inductive effects.

  • Nucleophile Strength: Strong nucleophiles favor Sₙ2 reactions, while weak nucleophiles are more conducive to Sₙ1 reactions.

  • Solvent Polarity: Polar protic solvents stabilize the carbocation intermediate, favoring Sₙ1 and E1 pathways. Polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring Sₙ2 reactions.

Expected Relative Reactivity

The C-Cl bonds at the C1, C3, and C5 positions of this compound are expected to exhibit distinct reactivity profiles.

Bond PositionCarbon SubstitutionFavored Substitution PathwayExpected Relative Reactivity (Sₙ1)Expected Relative Reactivity (Sₙ2)
C1-ClPrimarySₙ2LowHigh
C3-ClTertiarySₙ1HighVery Low (due to steric hindrance)
C5-ClPrimarySₙ2LowHigh

Rationale:

  • C1-Cl and C5-Cl (Primary): These bonds are on primary carbons, which are sterically unhindered, making them susceptible to backside attack by a nucleophile. Therefore, they are expected to be more reactive under Sₙ2 conditions. The formation of a primary carbocation is highly unfavorable, so Sₙ1 reactions at these positions are unlikely.

  • C3-Cl (Tertiary): The C3 carbon is tertiary and bonded to two chlorine atoms, creating significant steric hindrance that effectively blocks Sₙ2 reactions. However, the tertiary nature of this carbon allows for the formation of a relatively stable tertiary carbocation upon departure of a chloride ion. This makes the C3-Cl bonds significantly more reactive under Sₙ1 conditions.

Factors Influencing Reaction Pathways

The choice between substitution and elimination pathways, as well as the specific mechanism (1 or 2), is influenced by several factors. The following diagram illustrates the decision-making process for predicting the reactivity of the C-Cl bonds in this compound.

G cluster_0 Reaction Conditions cluster_1 C1-Cl & C5-Cl (Primary) cluster_2 C3-Cl (Tertiary) Substrate Substrate Primary_Halide Primary Alkyl Halide (Low Steric Hindrance) Substrate->Primary_Halide C1 or C5 Tertiary_Halide Tertiary Alkyl Halide (High Steric Hindrance) Substrate->Tertiary_Halide C3 Nucleophile Nucleophile Solvent Solvent SN2_Pathway SN2 Favored Primary_Halide->SN2_Pathway Strong Nucleophile Polar Aprotic Solvent E2_Possible E2 with Strong, Bulky Base Primary_Halide->E2_Possible Carbocation Stable Tertiary Carbocation Tertiary_Halide->Carbocation SN1_Pathway SN1 Favored Carbocation->SN1_Pathway Weak Nucleophile Polar Protic Solvent E1_Pathway E1 Competes Carbocation->E1_Pathway Weak Base Heat

Caption: Factors influencing the reaction pathway at different C-Cl bonds.

Experimental Protocols

The following are proposed experimental protocols to investigate the relative reactivity of the C-Cl bonds in this compound.

Experiment 1: Comparison of Sₙ2 Reactivity

Objective: To compare the rate of substitution of the primary (C1/C5) versus tertiary (C3) chlorides under Sₙ2 conditions.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes

  • Water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a 0.1 M solution of this compound in anhydrous acetone.

  • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • In a series of test tubes, mix equal volumes of the this compound solution and the sodium iodide solution.

  • Maintain the reaction mixtures at a constant temperature (e.g., 25°C or 50°C) in a water bath.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), quench the reaction in one of the test tubes by adding cold deionized water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-MS to identify and quantify the products formed (iodinated pentanes) and the remaining this compound.

Expected Outcome: The primary chlorides at C1 and C5 are expected to react significantly faster than the tertiary chlorides at C3. The major products will be 1-iodo-3,3,5-trichloropentane and 5-iodo-1,3,3-trichloropentane.

Experiment 2: Comparison of Sₙ1 Reactivity

Objective: To compare the rate of substitution of the primary (C1/C5) versus tertiary (C3) chlorides under Sₙ1 conditions.

Materials:

  • This compound

  • Silver nitrate (B79036) (AgNO₃)

  • Ethanol

  • Test tubes

  • Water bath

  • GC-MS

Procedure:

  • Prepare a 0.1 M solution of this compound in ethanol.

  • Prepare a 0.1 M solution of silver nitrate in ethanol.

  • In a series of test tubes, mix equal volumes of the this compound solution and the silver nitrate solution.

  • Observe the formation of a silver chloride (AgCl) precipitate, which indicates that a C-Cl bond has been broken.

  • Monitor the turbidity of the solutions over time as a qualitative measure of the reaction rate.

  • For quantitative analysis, at regular time intervals, filter the precipitate from a test tube and analyze the filtrate by GC-MS to identify the substitution and elimination products.

Expected Outcome: The tertiary chlorides at C3 are expected to react much faster than the primary chlorides at C1 and C5. A rapid formation of AgCl precipitate will be observed. The major substitution product will be 3-ethoxy-1,3,5-trichloropentane, and elimination products (alkenes) may also be formed.

Conclusion

The C-Cl bonds in this compound exhibit distinct reactivities based on their substitution pattern. The primary chlorides at C1 and C5 are more susceptible to Sₙ2 reactions due to lower steric hindrance, while the tertiary chlorides at C3 are more reactive under Sₙ1 conditions due to the formation of a stable tertiary carbocation. The choice of nucleophile, solvent, and temperature can be used to selectively target different C-Cl bonds within the molecule, offering opportunities for controlled chemical synthesis and modification. The provided experimental protocols offer a framework for the quantitative investigation of these reactivity differences.

A Comparative Guide to the Synthesis of Tetrachloropentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of documented synthetic routes to tetrachloropentanes. The synthesis of these compounds is primarily centered around radical and addition reactions, with the telomerization of ethylene (B1197577) and carbon tetrachloride being a notable route for the production of 1,1,1,5-tetrachloropentane (B1654572). Other potential but less defined pathways include the free-radical chlorination of pentane (B18724) and the multi-step chlorination of pentenes. This document outlines the available data on these methods, offering insights into their mechanisms and potential applicability.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data available for the primary synthesis routes to tetrachloropentanes. It is important to note that detailed, directly comparable experimental data for a wide range of tetrachloropentane (B12663358) isomers is limited in the available literature.

Synthesis RouteTarget Isomer(s)Starting MaterialsReagents & ConditionsYield (%)Reaction TimeRef.
Telomerization 1,1,1,5-TetrachloropentaneEthylene, Carbon TetrachlorideInitiator (e.g., Azo-bis-isobutyronitrile), 90-100°C, 130 kg/cm ² pressureVariable, dependent on reaction conditions and telomer distributionNot specified[1][2]
Free-Radical Chlorination Mixture of Tetrachloropentane IsomersPentaneChlorine (Cl₂), UV light or heatPoor (for a specific isomer)Not specified[3][4][5]
Chlorination of Pentenes (Proposed) Vicinal Dichloropentanes (intermediate)1-Pentene or 2-PenteneChlorine (Cl₂)Not specified for tetrachloropentaneNot specified[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of a broad range of tetrachloropentane isomers are not well-documented in publicly available literature. However, a general procedure for the telomerization reaction to produce 1,1,1,5-tetrachloropentane can be outlined based on available information.

Synthesis of 1,1,1,5-Tetrachloropentane via Telomerization

Principle: This method involves the free-radical chain reaction between ethylene and carbon tetrachloride, where ethylene molecules are inserted between the carbon-chlorine bond of carbon tetrachloride. The reaction is typically initiated by a radical initiator.

Materials:

  • Ethylene

  • Carbon Tetrachloride

  • Azo-bis-isobutyronitrile (AIBN) or other suitable radical initiator

  • High-pressure reactor

Procedure:

  • A high-pressure reactor is charged with carbon tetrachloride and the radical initiator (e.g., AIBN).

  • The reactor is sealed and purged with an inert gas.

  • Ethylene is introduced into the reactor to the desired pressure (e.g., 130 kg/cm ²).[1]

  • The reactor is heated to the reaction temperature (e.g., 90-100°C) and maintained for the duration of the reaction.[1]

  • After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released.

  • The resulting mixture of telomers is subjected to fractional distillation to isolate 1,1,1,5-tetrachloropentane from other telomers (e.g., 1,1,1,3-tetrachloropropane, 1,1,1,7-tetrachloroheptane) and unreacted starting materials.[2]

Note: This is a generalized procedure. The specific molar ratios of ethylene to carbon tetrachloride and the concentration of the initiator will influence the distribution of the resulting telomers.

Synthesis Pathways Overview

The following diagram illustrates the primary conceptual pathways for the synthesis of tetrachloropentanes based on the available information.

Synthesis_Pathways cluster_0 Free-Radical Chlorination of Alkane cluster_1 Chlorination of Alkene cluster_2 Telomerization Pentane Pentane Monochloropentanes Monochloropentanes (Mixture) Pentane->Monochloropentanes Cl₂, UV/heat (Free-Radical Chlorination) Pentenes Pentenes (1-Pentene, 2-Pentene) Dichloropentanes_vic Vicinal Dichloropentanes (e.g., 1,2-Dichloropentane) Pentenes->Dichloropentanes_vic Cl₂ (Addition) Ethylene_CCl4 Ethylene + Carbon Tetrachloride Telomers Telomers (Cl(CH₂CH₂)nCCl₃) Ethylene_CCl4->Telomers Initiator, Heat, Pressure (Telomerization) Dichloropentanes_mix Dichloropentanes (Mixture) Monochloropentanes->Dichloropentanes_mix Cl₂, UV/heat Trichloropentanes Trichloropentanes (Mixture) Dichloropentanes_mix->Trichloropentanes Cl₂, UV/heat Tetrachloropentanes_mix Tetrachloropentanes (Mixture) Trichloropentanes->Tetrachloropentanes_mix Cl₂, UV/heat Tetrachloropentanes_vic Tetrachloropentanes Dichloropentanes_vic->Tetrachloropentanes_vic Further Chlorination (Proposed) TCP_1115 1,1,1,5-Tetrachloropentane Telomers->TCP_1115 Fractional Distillation

Caption: Overview of synthetic pathways to tetrachloropentanes.

Conclusion

The synthesis of specific tetrachloropentane isomers remains a challenging area with limited detailed and comparative experimental data in the public domain. The telomerization of ethylene and carbon tetrachloride stands out as a method for producing 1,1,1,5-tetrachloropentane, though it yields a mixture of telomers. In contrast, free-radical chlorination of pentane is generally non-selective and results in a complex mixture of chlorinated products, making it a less favorable route for obtaining a specific tetrachloropentane isomer in high purity and yield. The chlorination of pentenes presents a plausible, more controlled approach, but further research is needed to establish efficient protocols for the subsequent chlorination of the resulting dichloropentanes to their tetrachloro-derivatives. For researchers and professionals in drug development, the choice of a synthetic route will depend heavily on the desired isomer and the feasibility of separating it from potential byproducts. Further investigation and development of more selective and high-yielding synthetic methods are warranted.

References

A Comparative Guide to the Environmental Persistence of Chlorinated Alkanes with a Focus on 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated alkanes, also known as chlorinated paraffins (CPs), are complex mixtures of polychlorinated n-alkanes. Their environmental persistence is largely dictated by their carbon chain length and degree of chlorination. Generally, persistence increases with longer carbon chains and higher chlorine content. CPs are categorized into short-chain (SCCPs, C₁₀-C₁₃), medium-chain (MCCPs, C₁₄-C₁₇), and long-chain (LCCPs, C₁₈-C₃₀) categories. This guide will compare the known environmental persistence of these groups to infer the likely properties of a C₅ chlorinated alkane like 1,3,3,5-tetrachloropentane.

Comparative Data on Environmental Persistence

The following tables summarize key parameters related to the environmental persistence of different classes of chlorinated alkanes. It is important to note that these are often ranges due to the complexity of the mixtures and varying experimental conditions.

Table 1: Comparison of Physicochemical Properties and Bioaccumulation Potential

PropertyShort-Chain Chlorinated Paraffins (SCCPs)Medium-Chain Chlorinated Paraffins (MCCPs)Long-Chain Chlorinated Paraffins (LCCPs)Inferred for this compound (C₅H₈Cl₄)
Log Kₒw 4.4 - 8.75.0 - 9.8> 6.5~3.3 (estimated)[1]
Water Solubility (mg/L) 0.04 - 0.90.005 - 0.1< 0.01Low to Moderate (inferred)
Vapor Pressure (Pa) 0.001 - 0.21.3 x 10⁻⁶ - 0.001< 1 x 10⁻⁶Moderate to High (inferred)
Bioaccumulation Factor (BAF) High (up to 138,000 in some species)[2]Moderate to HighLow to ModerateLow to Moderate (inferred)

Table 2: Environmental Half-Life Data for Chlorinated Alkanes

Environmental CompartmentShort-Chain Chlorinated Paraffins (SCCPs)Medium-Chain Chlorinated Paraffins (MCCPs)Long-Chain Chlorinated Paraffins (LCCPs)
Air (days) ~1.9 - 7.3~4.7 - 10.4> 10.4
Water (days) 60 - 935180 - 2,700> 180
Soil (days) 180 - 10,000540 - 10,000> 540
Sediment (days) 450 - 10,000[3]1,000 - 10,000> 1,000

Note: Data for SCCPs, MCCPs, and LCCPs are compiled from various sources and represent a range of values observed in scientific studies.

Based on the trends observed, this compound, as a C₅ chlorinated alkane, would be expected to exhibit lower persistence and bioaccumulation potential compared to SCCPs, MCCPs, and LCCPs due to its shorter carbon chain and likely lower Log Kₒw. Its higher volatility might lead to a greater presence in the atmosphere, where it would be subject to photo-oxidation.

Experimental Protocols for Assessing Environmental Persistence

The determination of the environmental persistence of a chemical like this compound would involve a series of standardized tests, primarily following the OECD Guidelines for the Testing of Chemicals.

1. Biodegradation Screening Tests

  • Objective: To assess the potential for ready biodegradability.

  • Methodology (e.g., OECD 301B: Ready Biodegradability - CO₂ Evolution Test):

    • A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

    • The mixture is incubated in the dark in sealed vessels at a constant temperature.

    • The degradation is followed by the determination of the CO₂ produced over a 28-day period.

    • The amount of CO₂ produced is compared to the theoretical maximum and expressed as a percentage.

    • A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day period.[4]

2. Simulation Tests for Biodegradation in Environmental Compartments

  • Objective: To determine the degradation rate in specific environmental matrices like soil, water, and sediment.

  • Methodology (e.g., OECD 307: Aerobic and Anaerobic Transformation in Soil):

    • The test substance, typically ¹⁴C-labeled, is applied to fresh soil samples.

    • The soil samples are incubated in the dark under controlled aerobic or anaerobic conditions (temperature, moisture).

    • At various time intervals, soil samples are extracted and analyzed for the parent compound and potential transformation products.

    • The disappearance of the parent compound is used to calculate the degradation half-life (DT₅₀).

    • Mineralization is assessed by trapping and quantifying the evolved ¹⁴CO₂.

3. Bioaccumulation Testing

  • Objective: To determine the potential for a chemical to accumulate in living organisms.

  • Methodology (e.g., OECD 305: Bioaccumulation in Fish):

    • Fish are exposed to the test substance at a constant concentration in the water (aqueous exposure) or via their diet (dietary exposure).

    • The exposure is continued until the concentration of the substance in the fish reaches a steady state.

    • The concentration of the test substance is measured in both the fish tissue and the exposure medium (water or food).

    • The Bioconcentration Factor (BCF) for aqueous exposure or the Biomagnification Factor (BMF) for dietary exposure is calculated.

    • A depuration phase follows the uptake phase, where fish are transferred to a clean environment to measure the rate of elimination of the substance.

4. Analytical Quantification

  • Objective: To accurately measure the concentration of the chlorinated alkane in various environmental matrices.

  • Methodology (e.g., Gas Chromatography with Electron Capture Negative Ion Mass Spectrometry - GC-ECNI-MS):

    • Extraction: The chlorinated alkane is extracted from the sample matrix (water, soil, biota) using an appropriate solvent.

    • Clean-up: The extract is purified to remove interfering substances.

    • Analysis: The purified extract is injected into a gas chromatograph (GC) for separation of the components.

    • Detection: The separated components are detected by an electron capture negative ion mass spectrometer (ECNI-MS), which provides high sensitivity and selectivity for chlorinated compounds.

    • Quantification: The concentration is determined by comparing the response of the analyte to that of a known standard.[5]

Visualizing the Assessment of Environmental Persistence

The following diagrams illustrate the logical workflow and key relationships in assessing the environmental persistence of a chlorinated alkane.

Persistence_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Simulation & Bioaccumulation cluster_2 Phase 3: Data Analysis & Conclusion cluster_3 Outcome A Chemical Identification (this compound) B Physicochemical Properties (Log Kow, Solubility, Vapor Pressure) A->B C Ready Biodegradability Test (e.g., OECD 301B) B->C D Degradation in Soil (OECD 307) C->D If not readily biodegradable E Degradation in Water/Sediment (OECD 308) C->E If not readily biodegradable F Bioaccumulation in Fish (OECD 305) C->F If Log Kow > 3 G Calculate Half-lives (DT50) D->G E->G H Calculate BCF/BMF F->H I Persistence & Bioaccumulation Assessment G->I H->I J Classification (Persistent, Bioaccumulative, etc.) I->J

Caption: Workflow for Assessing Environmental Persistence.

Degradation_Pathways cluster_0 Chlorinated Alkane cluster_1 Degradation Processes cluster_2 Transformation Products cluster_3 Mineralization CA This compound Bio Biotic Degradation (Microbial) CA->Bio Abio Abiotic Degradation (Photolysis, Hydrolysis) CA->Abio TP Metabolites & Breakdown Products Bio->TP Abio->TP Min CO2, H2O, Cl- TP->Min

Caption: General Degradation Pathways for Chlorinated Alkanes.

Conclusion

References

A Researcher's Guide to the Computational Modeling of 1,3,3,5-Tetrachloropentane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is a cornerstone of modern chemical analysis. This guide provides a comparative overview of two primary computational methodologies—Quantum Mechanics (QM) and Molecular Mechanics (MM)—for modeling the physicochemical properties of 1,3,3,5-tetrachloropentane. Due to a lack of extensive experimental data for this specific molecule, we will draw upon data from analogous chlorinated alkanes to benchmark the potential accuracy and utility of these computational approaches.

Introduction to Computational Approaches

The in-silico prediction of molecular properties offers a rapid and cost-effective alternative to experimental measurements. For a molecule like this compound, computational modeling can provide insights into its structure, stability, and behavior in various environments. The two most common families of methods for this purpose are Quantum Mechanics (QM), which is based on the fundamental principles of quantum theory, and Molecular Mechanics (MM), which employs classical physics approximations.

Quantum Mechanics (QM): These methods, often employing Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of a molecule. This approach is highly accurate for a wide range of properties, including thermochemistry and NMR shielding, but is computationally expensive, limiting its application to smaller systems or single molecules.

Molecular Mechanics (MM): MM methods use a simplified, classical representation of atoms and bonds, defined by a "force field". This approach is computationally much faster than QM, making it suitable for large systems and the simulation of molecular dynamics over time. However, the accuracy of MM simulations is entirely dependent on the quality of the force field parameters for the molecule of interest.

Comparative Analysis of QM and MM for this compound

The choice between QM and MM methodologies depends on the specific properties to be investigated, the desired accuracy, and the available computational resources. Below is a comparative table outlining the strengths and weaknesses of each approach for modeling this compound.

PropertyQuantum Mechanics (QM)Molecular Mechanics (MM)
Accuracy HighModerate to High (Force Field Dependent)
Computational Cost HighLow
System Size Single molecule or small clustersLarge systems (e.g., solvated)
Thermochemistry Accurate prediction of enthalpy of formation, Gibbs free energyNot directly calculated; requires parameterization
NMR Spectra Good prediction of chemical shiftsNot directly calculated
Conformational Analysis High accuracy for energy differencesGood for sampling conformations
Bulk Properties Not suitableCan predict density, viscosity, etc.
Parameterization Not requiredRequired and can be challenging for novel molecules

Experimental Data for Analogous Chlorinated Alkanes

To provide a reference for the expected accuracy of computational models, the following table summarizes experimental data for several short-chain chlorinated alkanes that are structurally related to this compound.

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Enthalpy of Formation (gas, kJ/mol)
2-ChloropropaneC₃H₇Cl34.8 - 36.50.862-144 ± 5
1,3-DichloropropeneC₃H₄Cl₂104 - 1121.217 - 1.224-
1,5-DichloropentaneC₅H₁₀Cl₂179.61.12-
2,3-DichloropentaneC₅H₁₀Cl₂1431.0789-

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification: The identity and purity of chlorinated alkanes are typically determined using GC-MS. A gas chromatograph separates the components of a sample, which are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio.

Differential Scanning Calorimetry (DSC) for Thermal Properties: DSC can be used to measure thermal properties such as melting and boiling points. The instrument measures the difference in heat flow between a sample and a reference as a function of temperature.

**Combustion Calorimetry for

Unraveling the Toxicological Profile of 1,3,3,5-Tetrachloropentane: A Comparative Guide Based on Structurally Related Chlorinated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of toxicological data exists for the specific isomer 1,3,3,5-tetrachloropentane. Publicly available databases and scientific literature do not currently provide specific experimental results on its cross-reactivity in toxicological assays. However, as a member of the short-chain chlorinated alkane family, its potential toxicological profile can be inferred by examining data from structurally similar compounds, particularly short-chain chlorinated paraffins (SCCPs). This guide provides a comparative analysis of the known toxicological effects of chlorinated alkanes of varying chain lengths, offering a framework for researchers and drug development professionals to anticipate the potential cross-reactivity and toxicological endpoints relevant to this compound.

Chlorinated alkanes, also known as chlorinated paraffins, are complex mixtures of polychlorinated n-alkanes. Their toxicological properties are largely dependent on their carbon chain length and degree of chlorination. They are generally categorized into three groups: short-chain (C10-13), medium-chain (C14-17), and long-chain (C18-38) chlorinated alkanes.[1]

Comparative Toxicological Data of Chlorinated Alkanes

The primary target organs for the toxicity of short- and medium-chain chlorinated alkanes in animal studies are the liver, kidney, and thyroid.[2][3][4] Long-chain chlorinated alkanes appear to be less toxic, with the liver being the main target organ.[4] The International Agency for Research on Cancer (IARC) has classified SCCPs (specifically C12, 60% chlorine) as "possibly carcinogenic to humans" (Group 2B).[2][5]

Compound Class Carbon Chain Length Primary Target Organs Key Toxicological Endpoints Carcinogenicity Classification (IARC) Notes
Short-Chain Chlorinated Alkanes (SCCAs/SCCPs) C10-C13Liver, Kidney, Thyroid[2][3][4]Hepatotoxicity, Nephrotoxicity, Thyroid disruption, Developmental toxicity, Carcinogenicity[2][6][7]Group 2B (Possibly carcinogenic to humans) for C12, 60% Chlorine[2][5]Considered persistent, bioaccumulative, and toxic (PBT)[2][5].
Medium-Chain Chlorinated Alkanes (MCCAs/MCCPs) C14-C17Liver, Kidney, Thyroid[4]Increased liver and kidney weights, Subcutaneous hemorrhage in pups[4].Not classifiable as to its carcinogenicity to humans (Group 3)Toxicity appears to be lower than SCCAs, but data is less extensive[2].
Long-Chain Chlorinated Alkanes (LCCAs/LCCPs) C18-C38Liver[4]Increased liver weight, Hepatocellular hypertrophy.[4]Not classifiable as to its carcinogenicity to humans (Group 3)Generally considered to have lower toxicity and bioavailability than shorter chains[2].
Potential Cross-Reactivity in Toxicological Assays

Given its structure as a five-carbon chain with four chlorine atoms, this compound falls into the category of very short-chain chlorinated alkanes. Based on the data for SCCPs, it is plausible that this compound could exhibit cross-reactivity in assays designed to detect:

  • Hepatotoxicity: Assays measuring liver enzyme levels (e.g., ALT, AST), histopathological changes in liver tissue, or activation of nuclear receptors like PXR and CAR.

  • Nephrotoxicity: Assays evaluating kidney function (e.g., BUN, creatinine (B1669602) levels) and histopathological changes in the kidneys.[2]

  • Endocrine Disruption: Assays that monitor thyroid hormone levels (T3, T4, TSH) and thyroid gland histology.

  • Genotoxicity and Carcinogenicity: While SCCPs are generally not found to be mutagenic[3], their carcinogenic potential necessitates evaluation in long-term rodent bioassays and in vitro genotoxicity tests (e.g., Ames test, micronucleus assay).

The mechanisms underlying the toxicity of SCCPs are thought to involve oxidative stress, metabolic disturbances, and endocrine disruption.[6] Therefore, this compound might show activity in assays that measure these specific cellular events.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a standard approach for assessing the toxicity of a novel chlorinated alkane would involve a tiered set of in vitro and in vivo assays. Below is a generalized protocol for a repeated-dose 90-day oral toxicity study in rodents, a common study design for evaluating the subchronic toxicity of industrial chemicals.[7]

Objective: To evaluate the potential subchronic toxicity of a test substance following repeated oral administration in rodents for 90 days.

Test System:

  • Species: Rat (e.g., Sprague-Dawley or F344/N).

  • Sex: Both males and females.

  • Number of Animals: Typically 10 animals/sex/group.

Methodology:

  • Dose Formulation and Administration: The test substance is administered daily for 90 consecutive days, typically via oral gavage. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil). At least three dose levels (low, mid, high) and a vehicle control group are used.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examinations are performed prior to the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of red and white blood cells, platelets, and various serum chemistry parameters indicative of organ function (e.g., liver and kidney function).

  • Terminal Procedures:

    • At the end of the 90-day period, animals are euthanized.

    • Necropsy: A full post-mortem examination is conducted.

    • Organ Weights: Key organs (liver, kidneys, thyroid, brain, spleen, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.

Data Analysis: Statistical methods are used to compare data from the dosed groups to the control group to identify any treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined from these results.

Visualizations

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical like this compound.

G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Risk Assessment A Compound Identification (this compound) B QSAR & Read-Across (Comparison to SCCPs) A->B C In Vitro Cytotoxicity (e.g., HepG2, HK-2 cells) B->C D Genotoxicity Assays (Ames, Micronucleus) C->D E Acute Toxicity Study (LD50 Estimation) D->E Proceed if concerns exist F Subchronic Study (e.g., 90-day rodent) E->F G Chronic Bioassay (Carcinogenicity) F->G H Mechanistic Studies F->H I Data Integration & Analysis H->I J NOAEL/LOAEL Determination I->J K Human Health Risk Assessment J->K

Caption: A tiered approach to toxicological testing for a novel chemical.

Potential Toxicity Pathways for Chlorinated Alkanes

This diagram outlines the potential molecular initiating events and adverse outcomes associated with exposure to short-chain chlorinated alkanes.

G cluster_MIE Molecular Initiating Events cluster_AO Adverse Outcomes A Exposure to Chlorinated Alkanes B Nuclear Receptor Activation (e.g., PXR, CAR) A->B C Reactive Oxygen Species (ROS) Generation A->C D Disruption of Thyroid Hormone Synthesis A->D E Liver Hypertrophy & Enzyme Induction B->E F Oxidative Stress & Cell Damage C->F G Thyroid Gland Hyperplasia D->G I Tumor Formation (Liver, Kidney, Thyroid) E->I H Nephrotoxicity F->H G->I H->I

Caption: Postulated toxicity pathways for short-chain chlorinated alkanes.

References

Safety Operating Guide

Navigating the Disposal of 1,3,3,5-Tetrachloropentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3,3,5-Tetrachloropentane, a chlorinated alkane, ensuring the protection of both laboratory personnel and the environment.

This compound, as a chlorinated hydrocarbon, falls under stringent hazardous waste regulations due to its potential toxicity and environmental persistence.[1][2][3] Adherence to proper disposal protocols is critical. This document outlines the necessary steps for handling, storing, and disposing of this compound, in line with established safety practices for hazardous chemical waste.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Spills: In the event of a spill, evacuate the immediate area. Use an absorbent material compatible with chlorinated hydrocarbons to contain the spill. The contaminated absorbent material must then be treated as hazardous waste.[5][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a licensed hazardous waste disposal program.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous. This includes pure, unadulterated chemical, reaction mixtures, contaminated solvents, and any materials used for cleaning up spills.

    • Do not mix this waste with other non-hazardous waste streams.[7] If mixed with a non-hazardous waste, the entire mixture is typically considered hazardous.[7]

    • Keep chlorinated hydrocarbon waste separate from other types of hazardous waste, if required by your institution's waste management program, to facilitate proper treatment and disposal.

  • Waste Collection and Containerization:

    • Use a dedicated, properly labeled waste container that is compatible with chlorinated hydrocarbons. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof cap.

    • Fill liquid waste containers to no more than 75% of their capacity to allow for vapor expansion.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any other chemical constituents by their full name.

    • Indicate the approximate concentration or percentage of each component.

    • Include the date when the waste was first added to the container.[7]

    • Affix any other labels as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within or near the laboratory.

    • Ensure the storage area is well-ventilated, away from sources of ignition, and segregated from incompatible materials.

    • Secondary containment, such as a chemical-resistant tray or bin, is highly recommended to contain any potential leaks or spills.[6]

  • Disposal Request and Pickup:

    • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS or hazardous waste management program.

    • Follow the specific procedures established by your institution for requesting a waste pickup.

Disposal of Empty Containers

Even "empty" containers that once held this compound must be handled with care as they may contain residual chemical.

  • Containers that held acutely hazardous waste may require special triple-rinsing procedures.[6][8] The rinsate from this process must be collected and disposed of as hazardous waste.[6][8]

  • For containers that are not considered to have held acutely hazardous waste, they should be emptied as thoroughly as possible.[8]

  • Once emptied, the original label should be defaced, and the container marked as "EMPTY."[8] It can then be disposed of according to your institution's guidelines for empty chemical containers, which may include regular trash or recycling after proper cleaning.[8]

Regulatory Overview

The disposal of chlorinated aliphatic hydrocarbons is regulated by environmental agencies to mitigate their harmful effects on the environment and human health.[1][2][9][10] These compounds are often classified as persistent and bioaccumulative, leading to restrictions on their use and disposal.[1][9][10][11]

Regulatory Consideration Key Requirements
Waste Classification Must be classified as a hazardous waste due to its chemical properties as a chlorinated hydrocarbon.[2][3][12]
Generator Status Laboratories are considered hazardous waste generators and must comply with relevant regulations regarding waste accumulation, storage, and disposal.[7]
Transportation Transportation of hazardous waste must be conducted by a licensed transporter with proper manifesting.
Treatment and Disposal Disposal methods typically involve high-temperature incineration or other approved chemical treatment processes. Land disposal of untreated chlorinated solvent wastes is generally restricted.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a designated, labeled hazardous waste container is_hazardous->collect_waste Yes (Chlorinated Hydrocarbon) dispose_non_hazardous Dispose of as non-hazardous waste (Consult EHS) is_hazardous->dispose_non_hazardous No (Unlikely for this compound) segregate_waste Segregate from incompatible materials collect_waste->segregate_waste store_safely Store in a secure satellite accumulation area with secondary containment segregate_waste->store_safely request_pickup Arrange for pickup by EHS or a licensed waste disposal vendor store_safely->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1,3,3,5-Tetrachloropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 1,3,3,5-Tetrachloropentane. The following procedures are based on best practices for managing chlorinated hydrocarbons in a laboratory setting. A comprehensive, substance-specific risk assessment should be conducted before commencing any work.

Safety Profile and Hazards
  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause skin, eye, and respiratory tract irritation.

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC5H8Cl4LookChem[1], PubChem[2]
Molecular Weight209.93 g/mol LookChem[1], PubChem[2]
XLogP33.3LookChem[1], PubChem[2]
CAS Number24616-07-7LookChem[1], PubChem[2]
Operational Plan: Safe Handling Procedure

1. Pre-Operational Checks:

  • Ventilation: Ensure work is conducted in a properly functioning chemical fume hood.[3]

  • Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. This includes chemical-resistant gloves (nitrile or neoprene are generally recommended for chlorinated hydrocarbons), chemical safety goggles, a face shield, a flame-retardant lab coat, and closed-toe shoes.[3][4]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand) readily available.[5]

2. Step-by-Step Handling:

  • Don PPE: Put on all required personal protective equipment.

  • Prepare Work Area: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, chemical-resistant material.

  • Chemical Handling:

    • Use spark-proof tools and explosion-proof equipment.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Keep the container tightly closed when not in use.

    • Ground/bond the container and receiving equipment to prevent static discharge.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.

    • Clean the work area and decontaminate any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.

3. Emergency Protocols:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • Eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

Disposal Plan

1. Waste Segregation and Collection:

  • Waste Stream: this compound waste is classified as halogenated organic waste.

  • Container: Collect waste in a dedicated, clearly labeled, and compatible hazardous waste container (e.g., glass or polyethylene) with a secure, tight-fitting lid.[5]

  • Labeling: The container must be labeled "Hazardous Waste" and include the chemical name "this compound".

  • Filling: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[5]

2. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Keep away from heat, sparks, and open flames.

3. Disposal:

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or with general laboratory trash.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_checks Pre-Operational Checks (Fume Hood, PPE, Emergency Equip.) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_checks->don_ppe Proceed if safe handle_chem Handle Chemical in Fume Hood (Avoid Inhalation/Contact) don_ppe->handle_chem post_handle Post-Handling Procedures (Clean-up, Decontaminate) handle_chem->post_handle spill Spill Response (Evacuate, Contain, Clean) handle_chem->spill If spill occurs exposure Exposure Response (Flush, Seek Medical Aid) handle_chem->exposure If exposure occurs segregate_waste Segregate Halogenated Waste in Labeled Container post_handle->segregate_waste store_waste Store Waste in Designated Area segregate_waste->store_waste dispose_waste Dispose via Hazardous Waste Program store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.